molecular formula C4HBr2NO2 B072464 Dibromomaleimide CAS No. 1122-10-7

Dibromomaleimide

カタログ番号: B072464
CAS番号: 1122-10-7
分子量: 254.86 g/mol
InChIキー: BIKSKRPHKQWJCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,4-Dibromo-1h-pyrrole-2,5-dione is a highly versatile and reactive N-hydroxysuccinimide (NHS) ester derivative, serving as a critical electrophilic building block in synthetic organic chemistry and materials science. Its primary research value lies in its application as a precursor for the synthesis of complex, functionalized heterocyclic systems, particularly pyrrole and indole derivatives, which are core structures in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The compound acts as a potent bis-electrophile, where the bromine atoms are susceptible to nucleophilic substitution (e.g., Suzuki, Sonogashira couplings) and the carbonyl groups can undergo condensation or act as directing elements for further functionalization. This reactivity profile enables researchers to construct diverse molecular architectures with precision. Specific applications include its use in the development of organic semiconductors, porphyrin analogs for dye-sensitized solar cells, and as a key intermediate for creating novel kinase inhibitors and other biologically active small molecules in medicinal chemistry campaigns. Its robust and predictable reactivity makes it an indispensable tool for exploring structure-activity relationships and advancing the frontiers of functional material design.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-dibromopyrrole-2,5-dione
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InChI

InChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIKSKRPHKQWJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149942
Record name Maleimide, dibromo-
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Molecular Weight

254.86 g/mol
Source PubChem
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CAS No.

1122-10-7
Record name 3,4-Dibromo-1H-pyrrole-2,5-dione
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Record name Dibromomaleimide
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Record name Maleimide, dibromo-
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Record name 2,3-Dibromomaleimide
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Record name DIBROMOMALEIMIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide is a reactive chemical compound that has garnered significant attention in the fields of bioconjugation, medicinal chemistry, and materials science. Its unique chemical structure, featuring a maleimide ring substituted with two bromine atoms, imparts a distinct reactivity profile, making it a valuable tool for selectively modifying biomolecules, particularly proteins and peptides. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, with a focus on its applications in drug development and research.

Chemical Structure and Properties

This compound, also known as 3,4-dibromo-1H-pyrrole-2,5-dione, possesses a planar five-membered ring structure. The electron-withdrawing nature of the two bromine atoms and the two carbonyl groups makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack.

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Caption: Chemical structure of 2,3-dibromomaleimide.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₄HBr₂NO₂[1][2]
Molecular Weight 254.86 g/mol [1]
Melting Point 228-231 °C[1]
Appearance Solid[1]
SMILES BrC1=C(Br)C(=O)NC1=O[1]
InChI 1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)[1]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR Due to the absence of protons on the maleimide ring, the ¹H NMR spectrum of unsubstituted 2,3-dibromomaleimide is expected to show a broad singlet for the N-H proton, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR The ¹³C NMR spectrum is expected to show two main signals: one for the carbonyl carbons (C=O) and another for the bromine-substituted carbons (C-Br) of the double bond. The exact chemical shifts can vary depending on the solvent.
Infrared (IR) Spectroscopy The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1750 cm⁻¹) and the N-H stretching vibration (around 3200-3400 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Applications in Bioconjugation

The primary utility of this compound in research and drug development lies in its high reactivity towards thiol groups, such as those found in the cysteine residues of proteins.[3] This reactivity allows for the selective formation of stable covalent bonds.

Disulfide Bridging

A key application of this compound is in the bridging of disulfide bonds in proteins.[3] This process involves the reduction of a native disulfide bond to yield two free thiol groups, which then react with the this compound. The two bromine atoms act as leaving groups, and a new covalent bridge is formed, effectively re-linking the polypeptide chains. This strategy is particularly valuable in the development of antibody-drug conjugates (ADCs), as it allows for site-specific conjugation while maintaining the overall structure of the antibody.[4]

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Disulfide_Bridging_Workflow Protein_Disulfide Protein with Disulfide Bond Reduced_Protein Reduced Protein with Free Thiols Protein_Disulfide->Reduced_Protein Reduction (e.g., TCEP) Bridged_Conjugate Stable Bridged Conjugate Reduced_Protein->Bridged_Conjugate Reaction This compound This compound This compound->Bridged_Conjugate Hydrolysis Hydrolysis Bridged_Conjugate->Hydrolysis Stable_Maleamic_Acid Highly Stable Maleamic Acid Adduct Hydrolysis->Stable_Maleamic_Acid

Caption: Workflow for disulfide bridging using this compound.

The resulting dithiomaleimide adduct can undergo hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions, a common issue with traditional maleimide-thiol conjugates.[4] This enhanced stability is a significant advantage for in vivo applications.

Experimental Protocols

Synthesis of 2,3-Dibromomaleimide from Dibromomaleic Anhydride

A common method for the synthesis of N-substituted dibromomaleimides involves the reaction of dibromomaleic anhydride with a primary amine, followed by dehydrative cyclization, often by heating in acetic acid.[5] For the synthesis of the parent 2,3-dibromomaleimide (with an N-H group), a similar reaction can be performed using a source of ammonia.

Materials:

  • Dibromomaleic anhydride

  • Ammonia source (e.g., ammonium carbonate or aqueous ammonia)

  • Glacial acetic acid

  • Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve dibromomaleic anhydride in a suitable solvent.

  • Add the ammonia source to the solution and stir at room temperature to form the maleamic acid intermediate.

  • Add glacial acetic acid and heat the mixture to reflux to induce cyclization to the imide.

  • Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove acetic acid and other water-soluble impurities.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain pure 2,3-dibromomaleimide.

General Protocol for Disulfide Bridging of a Peptide

This protocol provides a general guideline for the disulfide bridging of a peptide, such as somatostatin, using this compound.[3]

Materials:

  • Peptide containing a disulfide bond

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 2,3-Dibromomaleimide

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2-7.4)

  • Organic co-solvent if needed for solubility (e.g., acetonitrile, DMF)

Procedure:

  • Peptide Reduction: Dissolve the lyophilized peptide in the reaction buffer to a desired concentration (e.g., 0.25 mg/mL). Add a slight molar excess (e.g., 1.1 equivalents) of TCEP to reduce the disulfide bond. Incubate the mixture at room temperature for a sufficient time (e.g., 1 hour) to ensure complete reduction.

  • Conjugation: To the solution of the reduced peptide, add a slight molar excess (e.g., 1.1 equivalents) of a stock solution of this compound in a suitable organic solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically rapid and can be monitored by LC-MS to confirm the formation of the bridged product.

  • Hydrolysis (Optional but Recommended for Stability): After the initial conjugation, the pH of the solution can be adjusted to slightly basic conditions (e.g., pH 8.0-8.5) to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.

  • Purification: The final conjugate can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

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Experimental_Workflow start Start dissolve_peptide Dissolve Peptide in Buffer start->dissolve_peptide add_tcep Add TCEP for Reduction dissolve_peptide->add_tcep incubate Incubate for Disulfide Reduction add_tcep->incubate add_dbm Add this compound incubate->add_dbm react Allow Conjugation Reaction add_dbm->react monitor Monitor by LC-MS react->monitor hydrolyze Adjust pH for Hydrolysis monitor->hydrolyze Reaction Complete purify Purify Conjugate hydrolyze->purify end End purify->end

Caption: Experimental workflow for peptide disulfide bridging.

Conclusion

This compound is a powerful and versatile reagent for chemical biology and drug development. Its ability to efficiently and selectively react with thiols to form stable, bridged structures makes it an invaluable tool for the site-specific modification of proteins and peptides. The enhanced stability of the resulting conjugates following hydrolysis further underscores its utility for in vivo applications. This guide provides the foundational knowledge of its chemical properties, structure, and reactivity, along with practical experimental protocols, to aid researchers in leveraging the full potential of this compound in their work.

References

A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of dibromomaleimide derivatives, compounds of significant interest in drug development and bioconjugation. Dibromomaleimides serve as versatile scaffolds for the creation of advanced therapeutic agents, including antibody-drug conjugates (ADCs), by enabling site-specific modification of proteins, particularly at cysteine residues. This document outlines established synthetic methodologies, detailed purification protocols, and quantitative data to facilitate the efficient and reproducible production of these valuable compounds.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted dibromomaleimides is most commonly achieved through the reaction of dibromomaleic anhydride with a primary amine. This reaction typically proceeds via the formation of a maleamic acid intermediate, followed by dehydrative cyclization to yield the desired imide. Two primary methodologies are prevalent: a traditional high-temperature approach and a milder, room-temperature alternative for sensitive substrates.

Conventional Synthetic Route

The classical method involves heating a mixture of dibromomaleic anhydride and the desired amine in a high-boiling polar solvent, such as acetic acid, to facilitate both the initial reaction and the subsequent dehydration.[1][2] While effective for many simple amines, the harsh conditions can be detrimental to substrates bearing sensitive functional groups.[1]

Mild Synthetic Route using N-Methoxycarbonyl Activation

A milder approach utilizes an N-methoxycarbonyl-activated this compound intermediate.[1] This method allows the reaction to proceed at room temperature, making it suitable for a broader range of functionalized amines, including those with alkyne or azide groups useful for subsequent "click" chemistry applications.[1]

The following table summarizes the synthesis of various N-substituted this compound derivatives, highlighting the diversity of amines that can be employed and the corresponding reaction yields.

Amine (R-NH₂)Synthesis MethodSolventTemperatureTimeYield (%)Reference
PropargylamineMildCH₂Cl₂RT16 h82[1]
2-AzidoethylamineMildCH₂Cl₂RT16 h80[1]
4-FluorobenzylamineMildCH₂Cl₂RT16 h79[1]
4-(Trifluoromethyl)benzylamineMildCH₂Cl₂RT16 h75[1]
AnilineMildCH₂Cl₂RT16 h45[1]
4-FluoroanilineMildCH₂Cl₂RT16 h71[1]
4-IodoanilineMildCH₂Cl₂RT16 h68[1]
6-Aminohexanoic acidConventionalAcetic AcidReflux--[2]
Amino-PEGMitsunobu----[3][4]

Table 1: Summary of Synthetic Conditions and Yields for N-Substituted this compound Derivatives.

Purification of this compound Derivatives

The purification of this compound derivatives is critical to ensure their suitability for downstream applications, particularly in the context of bioconjugation where high purity is paramount. The two most effective and commonly employed purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility profile of the specific this compound derivative. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Column Chromatography

Column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC), is extensively used for the purification of this compound derivatives, especially for complex mixtures or when high purity is required.[3][5]

The following table provides general guidance on the purification methods for this compound derivatives.

Purification MethodStationary Phase/Column TypeMobile Phase/Solvent SystemTypical ApplicationsReference
Recrystallization N/AEthanol, Ethanol/Water, Isopropanol, Hexanes/Ethyl Acetate, Hexanes/AcetonePurification of solid, crystalline derivatives. Effective for removing minor impurities.[6][7]
Column Chromatography
Normal PhaseSilica GelGradient of Ethyl Acetate in Petroleum Ether (e.g., 10-40%)Separation of less polar derivatives.[8]
Reversed-Phase HPLC (RP-HPLC)C18Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (gradient elution)High-resolution purification of a wide range of derivatives, including those with attached peptides or linkers.[2][5]
Size-Exclusion (SEC)e.g., PD-10Phosphate-Buffered Saline (PBS)Removal of excess, unreacted reagents and byproducts from protein or peptide conjugates.[3]

Table 2: Overview of Purification Methods for this compound Derivatives.

Experimental Protocols

General Protocol for the Mild Synthesis of N-Substituted Dibromomaleimides

This protocol is adapted from the mild synthesis approach utilizing an N-methoxycarbonyl-activated intermediate.[1]

  • Activation of this compound: To a solution of dibromomaleic anhydride in a suitable aprotic solvent (e.g., dichloromethane), add N-methylmorpholine (NMM) and methyl chloroformate at 0 °C. Stir the reaction mixture at room temperature until the formation of N-methoxycarbonylthis compound is complete (monitored by TLC or LC-MS).

  • Reaction with Amine: To the solution containing the activated this compound, add a stoichiometric equivalent of the desired primary amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 16-24 hours.

  • Work-up: Upon completion, wash the reaction mixture with an acidic aqueous solution (e.g., 1 M HCl) to remove any unreacted amine and NMM. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-substituted this compound derivative.

  • Purification: Purify the crude product by recrystallization or column chromatography as detailed in the subsequent protocols.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when heated. Common solvent systems include ethanol, isopropanol, or mixtures such as hexanes/ethyl acetate.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation at room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

General Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Column and Mobile Phase: Use a C18 stationary phase column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).

  • Gradient Elution: Program a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes. The optimal gradient will depend on the polarity of the specific derivative.

  • Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the maleimide chromophore absorbs (around 300-325 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core synthetic pathway and a general purification workflow for this compound derivatives.

G Synthesis of N-Substituted Dibromomaleimides cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Dibromomaleic_Anhydride Dibromomaleic Anhydride Maleamic_Acid Maleamic Acid Intermediate Dibromomaleic_Anhydride->Maleamic_Acid + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Maleamic_Acid This compound N-Substituted This compound Maleamic_Acid->this compound Dehydration (e.g., Heat in Acetic Acid)

Caption: General synthetic pathway for N-substituted dibromomaleimides.

G General Purification Workflow Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (e.g., RP-HPLC) Crude_Product->Column_Chromatography Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Solid Product Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Pure_Amorphous_Solid Pure Amorphous Solid Lyophilization->Pure_Amorphous_Solid

Caption: Typical purification workflow for this compound derivatives.

References

A Technical Guide to the Reaction of Dibromomaleimide with Thiols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between dibromomaleimide and thiols, a cornerstone of modern bioconjugation strategies. The unique reactivity of this compound offers a versatile platform for the site-specific modification of proteins, the construction of antibody-drug conjugates (ADCs), and the development of novel biomaterials. This document details the core reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this powerful chemical tool.

Core Reaction Mechanism

The reaction of this compound with thiols proceeds through a rapid and highly selective nucleophilic substitution. Unlike traditional maleimides that undergo Michael addition, the two bromine atoms on the maleimide ring of this compound serve as excellent leaving groups. This allows for the sequential or simultaneous reaction with one or two thiol nucleophiles, such as the side chain of a cysteine residue in a protein.[1][2]

The reaction can be tailored to achieve different outcomes:

  • Mono-Thiol Adduct Formation: Reaction with a single thiol results in a monobromo-monothio-maleimide derivative. This intermediate remains reactive towards a second thiol, offering a pathway for sequential bioconjugation.[1]

  • Bis-Thiol Adduct Formation (Disulfide Bridging): The reaction with two thiols, often generated from the reduction of a native disulfide bond in a protein, results in the formation of a stable dithioether linkage. This "re-bridging" of the disulfide bond is a key advantage of this compound, as it helps to maintain the native conformation and stability of the protein.[3][4] This method is particularly valuable in the construction of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5]

  • Hydrolysis to a Stable Adduct: The initial dithiomaleimide adduct can undergo hydrolysis under mildly basic conditions to form a dithiomaleamic acid.[4][6] This resulting structure is highly stable and resistant to retro-Michael reactions, which can be a point of instability for traditional maleimide-thiol adducts.[4][7]

The reaction is highly specific for thiols, even in the presence of other nucleophilic amino acid residues like lysine.[8] This chemoselectivity allows for precise, site-specific modifications of proteins.

Quantitative Data

The efficiency and kinetics of the this compound-thiol reaction are influenced by factors such as pH, stoichiometry, and the nature of the thiol. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsSource
Reaction Time for Disulfide Bridging < 20 minutesNot specified[6]
Hydrolysis Half-life of DBM reagent < 1 minutepH 8.0[6]
Conversion to Bridged Somatostatin up to 60%In situ protocol with TCEP[9]
Conversion to Protein-Peptide Conjugate 95%Treatment of monobromo adduct with glutathione[1]
ConjugateRate Constant of Cleavage (in vitro)ConditionsSource
Monobromomaleimide construct 1.9 s⁻¹1 mM glutathione[10]
This compound construct 1 26 s⁻¹1 mM glutathione[10]
This compound construct 2 2.8 s⁻¹1 mM glutathione[10]

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with thiols, based on common practices in the literature. Specific conditions may need to be optimized for individual proteins and payloads.

Disulfide Bond Reduction and Bridging in an Antibody

This protocol describes the generation of a site-specifically conjugated antibody with a drug-to-antibody ratio (DAR) of 4.

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Reduction of Interchain Disulfides: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar excess of TCEP to antibody is 2-10 fold. Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation with this compound-Payload: Add the this compound-functionalized payload (e.g., a cytotoxic drug) to the reduced antibody solution. A molar excess of 5-10 fold of the payload over the antibody is commonly used. The reaction is typically performed in the presence of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to aid in the solubility of the payload, with the final organic solvent concentration usually kept below 10%.

  • Reaction Incubation: Allow the conjugation reaction to proceed at room temperature or 4°C for 1-4 hours.

  • Purification: Remove the excess payload and reducing agent by methods such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting ADC to determine the DAR and confirm the homogeneity of the product. Techniques such as hydrophobic interaction chromatography (HIC), liquid chromatography-mass spectrometry (LC-MS), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are commonly employed.

General Protocol for Thiol-Dibromomaleimide Polymerization

This protocol outlines the synthesis of poly(maleimide thioether)s.[2]

  • Dissolution of this compound: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dibromomaleimide (DBM) (1 equivalent) in N-Methyl-2-pyrrolidone (NMP).

  • Addition of Dithiol: Add the dithiol monomer (1 equivalent) to the flask and stir until fully dissolved.

  • Initiation of Polymerization: Add triethylamine (TEA) (3 equivalents) to the reaction mixture. An exothermic reaction with a color change and turbidity due to salt formation should be observed.

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes.

  • Work-up and Purification: The resulting polymer can be purified by precipitation in a non-solvent and subsequent washing and drying.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

Reaction_Mechanism DBM This compound Intermediate Monobromo-monothio Adduct DBM->Intermediate + R1-SH - HBr Thiol1 Thiol (R1-SH) Dithio_Adduct Dithiomaleimide Adduct Intermediate->Dithio_Adduct + R2-SH - HBr Thiol2 Thiol (R2-SH) Final_Product Dithiomaleamic Acid (Stable Adduct) Dithio_Adduct->Final_Product + H2O Hydrolysis Hydrolysis (mildly basic)

Caption: Reaction mechanism of this compound with thiols.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Native Antibody (IgG) Reduction Reduction + TCEP Antibody->Reduction Reduced_Ab Reduced Antibody 8 free thiols Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation DBM_Payload DBM-Payload DBM_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Homogeneous ADC DAR = 4 Purification->Pure_ADC Analysis Characterization (LC-MS, HIC) Pure_ADC->Analysis

Caption: Experimental workflow for ADC synthesis.

References

Spectroscopic Characterization of Dibromomaleimides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide compounds are a class of reagents that have garnered significant attention in the fields of bioconjugation, chemical biology, and drug development. Their utility stems from the unique reactivity of the dibrominated double bond, which allows for selective and stable modification of biomolecules, particularly at cysteine residues and disulfide bonds. This reactivity enables applications ranging from peptide stapling and antibody-drug conjugate (ADC) development to the creation of fluorescent probes.

A thorough structural confirmation and characterization of these compounds are paramount to ensure the desired reactivity, purity, and performance in downstream applications. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze this compound derivatives, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation guidelines, and characteristic spectral data are presented to aid researchers in their work with these versatile compounds.

General Experimental Workflow

The characterization of a novel or synthesized this compound compound typically follows a standardized workflow. This process ensures that the identity and purity of the compound are unequivocally confirmed before its use in further applications.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Compound Synthesized or Obtained Compound Purify Purification (e.g., Chromatography) Compound->Purify Solubilize Solubilization in Appropriate Solvent Purify->Solubilize NMR NMR Spectroscopy (¹H, ¹³C) Solubilize->NMR MS Mass Spectrometry (ESI, EI) Solubilize->MS IR IR Spectroscopy Solubilize->IR UVVIS UV-Vis Spectroscopy Solubilize->UVVIS Analyze Spectral Data Analysis NMR->Analyze MS->Analyze IR->Analyze UVVIS->Analyze Confirm Structure & Purity Confirmation Analyze->Confirm

Caption: General workflow for the spectroscopic characterization of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For N-substituted 2,3-dibromomaleimides, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Since the maleimide ring itself is fully substituted and contains no protons, the ¹H NMR spectrum will exclusively show signals corresponding to the N-substituent. This allows for clear confirmation of the structure of the side chain attached to the imide nitrogen.

¹³C NMR Spectroscopy

¹³C NMR is critical for confirming the core structure of the this compound ring. The key resonances to identify are the two carbonyl carbons (C=O) and the two bromine-substituted olefinic carbons (C-Br). Due to the symmetry of the ring (in most N-symmetrically substituted cases), these pairs of carbons often appear as single resonance signals.

Key ¹³C NMR Characteristics:

  • Carbonyl Carbons (C=O): These appear in the far downfield region of the spectrum, characteristic of imide carbonyls.

  • Olefinic Carbons (C-Br): These carbons are deshielded by the adjacent carbonyl groups and the electronegative bromine atoms.

Functional Group Typical ¹³C Chemical Shift (δ) Range (ppm) Notes
Imide Carbonyl (C=O)160 - 175The exact shift is influenced by the N-substituent. For comparison, the C=O signal in N-isopropylmaleimide appears at 170.8 ppm.[2]
Olefinic Carbon (C-Br)125 - 140Bromine substitution and conjugation to carbonyls result in a downfield shift compared to a standard C=C bond.
Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • Instrument Setup: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[4] For this compound compounds, MS is not only used to confirm the molecular mass but also to verify the presence of two bromine atoms through their characteristic isotopic pattern.

Key MS Characteristics:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule. For compounds containing nitrogen, the molecular ion peak will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule).

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A compound with two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion:

    • M⁺: Contains two ⁷⁹Br atoms.

    • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • [M+4]⁺: Contains two ⁸¹Br atoms. The relative intensity of these peaks will be approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

  • Fragmentation: Under techniques like Electron Ionization (EI), the molecular ion can fragment into smaller, characteristic pieces.[5][6] Common fragmentation pathways for N-substituted dibromomaleimides may include cleavage of the N-substituent or loss of bromine or carbonyl groups.

Ion Species Description Expected Relative Intensity
M⁺Molecular ion with two ⁷⁹Br isotopes~50% (of the M+2 peak)
[M+2]⁺Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope100% (base peak of the cluster)
[M+4]⁺Molecular ion with two ⁸¹Br isotopes~50% (of the M+2 peak)
Experimental Protocol (General for LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a solvent compatible with liquid chromatography, such as acetonitrile or methanol, often with 0.1% formic acid to promote ionization.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the compound of interest from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize an appropriate ionization source. Electrospray Ionization (ESI) is common for analyzing compounds used in biological applications as it is a soft ionization technique that typically keeps the molecular ion intact.[4]

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set to include the expected molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the instrument provides a highly accurate mass measurement, which can be used to confirm the elemental formula.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[7] It is an excellent tool for identifying the presence of specific functional groups. For dibromomaleimides, IR spectroscopy is used to confirm the presence of the characteristic cyclic imide group.

Key IR Characteristics:

  • Imide C=O Stretching: Cyclic imides, like maleimides, typically show two carbonyl stretching bands due to symmetric and asymmetric vibrations. These are usually very strong absorptions.[8]

  • C=C Stretching: The stretching of the carbon-carbon double bond within the ring also gives rise to a characteristic absorption, although it is typically weaker in intensity than the carbonyl bands.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Range Intensity
Imide C=OAsymmetric Stretch1750 - 1790Strong
Imide C=OSymmetric Stretch1680 - 1720Strong
Olefin C=CStretch1620 - 1660Medium to Weak

Note: These ranges are approximate and can be influenced by the N-substituent and the physical state of the sample.[7]

Experimental Protocol (General for ATR-FTIR)
  • Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the purified solid compound directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Before analyzing the sample, run a background scan with nothing on the ATR crystal. This spectrum of the ambient atmosphere (containing CO₂ and water vapor) is automatically subtracted from the sample spectrum.[9]

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the expected values for the imide and other functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[10] This technique is particularly useful for analyzing compounds containing conjugated π-electron systems, such as the maleimide core.[11]

Key UV-Vis Characteristics: The this compound structure contains a conjugated system (O=C-C(Br)=C(Br)-C=O), which gives rise to a characteristic π → π* electronic transition. This results in a strong absorbance in the UV region. The wavelength of maximum absorbance (λ_max) is a key characteristic. For some this compound reagents, this absorbance has been noted to be around 325 nm. The loss of this absorbance can be used to monitor reactions where the C=C double bond is consumed, such as in thiol conjugation.

Compound Type Electronic Transition Typical λ_max (nm)
This compoundπ → π*~300 - 330

Note: The exact λ_max and molar absorptivity (ε) depend on the N-substituent and the solvent.[12]

Experimental Protocol (General)
  • Sample Preparation: Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent used for the sample and place it in the reference beam path. Use this same cuvette (or a matched one) to measure the "blank" or "zero" spectrum. This subtracts any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the sample beam path.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum. Identify the wavelength of maximum absorbance (λ_max).

Application: Disulfide Bridging

A primary application of dibromomaleimides is the re-bridging of reduced disulfide bonds in proteins and peptides. The reaction involves the sequential nucleophilic attack of two thiol groups onto the maleimide ring, displacing the two bromine atoms and forming a stable, three-carbon bridge. This process is central to the development of next-generation antibody-drug conjugates.[13]

Reaction_Pathway Protein_SS Protein with Disulfide Bond (P-S-S-P) TCEP Reducing Agent (e.g., TCEP) Protein_SS->TCEP + Protein_SH Reduced Protein (P-SH + HS-P) TCEP->Protein_SH Reduction DBM N-R-Dibromomaleimide Protein_SH->DBM + Bridged Stable Bridged Protein (P-S-(Maleimide)-S-P) DBM->Bridged Conjugation

Caption: Reaction pathway for protein disulfide bridging using a this compound reagent.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of dibromomaleimide (DBM) in aqueous buffers, a critical consideration for its application in bioconjugation and drug development. This compound is a versatile reagent for site-specific modification of proteins and other biomolecules through disulfide bridging. However, its utility is intrinsically linked to its behavior in the aqueous environments typical of biological systems and experimental protocols. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important pathways and workflows.

Aqueous Solubility of this compound

The solubility of this compound in aqueous buffers is a crucial parameter for its effective use in bioconjugation. While specific quantitative data for 2,3-dibromomaleimide in various aqueous buffers is not extensively reported in peer-reviewed literature, it is generally characterized as being sparingly soluble in water[1].

In practice, for bioconjugation reactions, this compound and its derivatives are often first dissolved in a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being introduced to the aqueous reaction buffer[2][3]. This approach is common for maleimides with limited aqueous solubility[2]. The final concentration of the organic co-solvent in the aqueous buffer should be minimized to avoid potential adverse effects on protein structure and stability.

Experimental Protocol for Determining Aqueous Solubility

A reliable method for determining the aqueous solubility of this compound is the shake-flask method. This protocol provides a general framework for this determination.

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)

  • Vials with tight-fitting caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the middle of the supernatant. Dilute the collected supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC: Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of this compound in the buffer based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis start Add excess DBM to buffer equilibrate Equilibrate on shaker (24-48h) start->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Workflow for determining the aqueous solubility of this compound.

Stability of this compound in Aqueous Buffers

The stability of the this compound ring in aqueous buffers is a critical factor, as it is susceptible to hydrolysis. This hydrolysis is highly dependent on the pH of the buffer.

Hydrolysis of the this compound Ring

In aqueous solutions, particularly at neutral to alkaline pH, the imide ring of this compound can undergo hydrolysis to form a maleamic acid derivative. This reaction is generally irreversible and leads to a loss of reactivity towards thiols. The electron-withdrawing nature of the two bromine atoms on the maleimide ring further activates it towards nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis[2].

Hydrolysis Pathway of this compound:

G DBM This compound O N O Br Br Hydrolysis H2O, OH- DBM->Hydrolysis MaleamicAcid Dibromomaleamic Acid O NH2 OH O Br Br Hydrolysis->MaleamicAcid

Hydrolysis of the this compound ring to form the corresponding maleamic acid.
pH-Dependence of Hydrolysis

The rate of this compound hydrolysis is significantly influenced by pH. The reaction is accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide ion. This rapid hydrolysis at slightly alkaline conditions (e.g., pH 8.0-8.5) is a key consideration in designing bioconjugation protocols[1].

While specific kinetic data for the parent 2,3-dibromomaleimide is scarce, studies on N-substituted dibromomaleimides provide valuable insights into its stability. The following table summarizes reported hydrolysis half-lives for different this compound derivatives in aqueous buffers.

This compound DerivativeBuffer/pHTemperature (°C)Half-life (t½)Reference
N-(2-alkyne)-DBMpH 8.0Not Specified< 1 minute[1][2]
N-methyl-DBMpH 7.4Not Specified17.9 minutes

Note: The data presented is for N-substituted this compound derivatives and should be considered as an approximation of the stability of the parent this compound.

Stability of the Dithiomaleimide Adduct

Following the reaction of this compound with two thiol groups (e.g., from a reduced disulfide bond in a protein), a dithiomaleimide adduct is formed. This adduct can also undergo hydrolysis to form a stable dithiomaleamic acid. This post-conjugation hydrolysis is often desirable as it "locks" the conjugate, making it resistant to retro-Michael reactions and exchange with other thiols, thereby enhancing the in vivo stability of the bioconjugate. This hydrolysis step is also pH-dependent and can be accelerated at higher pH. The resulting maleamic acid conjugates have been shown to be stable at physiological pH (7.4) but may exhibit some cleavage at more acidic pH values, such as those found in endosomes (pH 5.5)[1].

Experimental Protocol for Stability Analysis (Hydrolysis Kinetics)

The stability of this compound in aqueous buffers can be assessed by monitoring its hydrolysis over time using UV-Vis spectrophotometry or HPLC.

Objective: To determine the hydrolysis rate and half-life of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate or Tris buffer at various pH values)

  • Organic solvent for stock solution (e.g., DMSO or DMF)

  • UV-Vis spectrophotometer or HPLC system with a UV detector

  • Temperature-controlled cuvette holder or incubator

Procedure (UV-Vis Spectrophotometry):

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Initiate Reaction: Add a small volume of the this compound stock solution to the pre-warmed aqueous buffer in a cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%).

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at the λmax of this compound (around 325 nm) over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Workflow for Stability Analysis:

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Data Analysis stock Prepare DBM stock in DMSO initiate Add stock to pre-warmed buffer stock->initiate monitor Monitor absorbance decrease at ~325 nm initiate->monitor plot Plot ln(Abs) vs. time monitor->plot calculate Calculate rate constant (k) and half-life (t½) plot->calculate

Workflow for determining the hydrolysis rate of this compound.

Conclusion

The successful application of this compound in bioconjugation and drug development hinges on a thorough understanding of its solubility and stability in aqueous environments. While its aqueous solubility is limited, necessitating the use of organic co-solvents for preparing working solutions, its reactivity and stability are primarily governed by the pH of the medium. The rapid hydrolysis of the this compound ring at neutral to alkaline pH is a critical parameter that must be carefully managed during bioconjugation reactions. Conversely, the post-conjugation hydrolysis of the dithiomaleimide adduct is often a favorable event that leads to highly stable bioconjugates. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their work, ensuring optimal reaction conditions and the generation of robust and stable biomolecular constructs.

References

The Advent of Dibromomaleimide in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of dibromomaleimide (DBM) as a bioconjugation reagent has marked a significant advancement in the field, particularly in the development of next-generation biotherapeutics like antibody-drug conjugates (ADCs). Moving beyond traditional maleimide chemistry, DBMs offer a unique dual-thiol reactivity, enabling the stoichiometric and site-specific re-bridging of disulfide bonds. This technical guide delves into the discovery, history, and core applications of DBMs in bioconjugation, providing a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding and practical application of this powerful technology.

Discovery and Historical Context

The journey of this compound in bioconjugation is rooted in the efforts to overcome the limitations of conventional maleimide chemistry. Traditional maleimides, while effective for cysteine-specific conjugation, often lead to heterogeneous products and are susceptible to retro-Michael addition, causing premature drug release in vivo.

The concept of "next-generation maleimides" (NGMs) emerged to address these stability and homogeneity issues. Dibromomaleimides were identified as a key class of NGMs. The pioneering work of researchers like James R. Baker and Stephen Caddick was instrumental in demonstrating the utility of bromomaleimides for protein modification.[1] Their investigations revealed that DBMs could react with two thiol groups, paving the way for their application in bridging disulfide bonds that have been reductively cleaved.[2]

This disulfide bridging capability was a game-changer for ADC development. It allowed for the creation of more homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately four, by targeting the four interchain disulfide bonds in a typical IgG antibody.[3][4] This approach not only controlled the stoichiometry but also enhanced the stability of the resulting conjugate. Further research focused on optimizing the DBM platform, including the design of linkers that accelerate the post-conjugation hydrolysis of the maleimide ring to form a highly stable maleamic acid, effectively "locking" the conjugate and preventing deconjugation.[5]

Quantitative Data

The following tables summarize key quantitative data related to the performance of this compound in bioconjugation.

Table 1: Reaction Kinetics and Hydrolysis Rates

ParameterReagent/ConjugateConditionValueReference
Second-Order Rate Constant N-ethylmaleimide with cysteinepH 4.9514 L·mol⁻¹·s⁻¹[6]
Bromothiomaleimide with p-anisidine on mHSAPBS pH 7.40.5226 ± 0.0247 M⁻¹·s⁻¹[4]
Hydrolysis Half-life (t½) of DBM Reagent DBM with C-2 linkerpH 8.0< 1 minute[7]
Hydrolysis Half-life (t½) of Dithiomaleimide Conjugate DBM with C-6 linkerpH 8.548 hours[5]
DBM with C-2 linkerpH 8.516-19 minutes[5]
DBM with aryl linkerpH 8.516-19 minutes[5]

Table 2: Stability of Maleamic Acid Conjugates

ConjugateConditionStabilityReference
DBM with C-2 linkerpH 7.4Complete stability over 10 days[5]
DBM with aryl linkerpH 7.4Complete stability over 10 days[5]
DBM with N-aryl linkerpH 5.5Hint of cleavage[5]
Radiolabeled dithiomaleamic acid-trastuzumabHuman serum at 37°C>99% intact after 7 days[8]

Table 3: Achieved Drug-to-Antibody Ratio (DAR)

AntibodyDBM-PayloadAchieved DARReference
TrastuzumabDBM-Doxorubicin1, 2, 3, and 4[3]
TrastuzumabDBM-MMAFPredominantly 4[4]
IGNX (anti-CD98)DBM-MMAFPredominantly 4[4]

Experimental Protocols

Synthesis of N-Functionalized Dibromomaleimides

A general and mild synthesis of N-functionalized dibromomaleimides can be achieved through the reaction of amines with N-methoxycarbonyl activated this compound.[1]

Materials:

  • Dibromomaleic anhydride

  • Methyl chloroformate

  • N-methylmorpholine (NMM)

  • Desired amine

  • Silica gel

  • Dichloromethane (CH2Cl2)

Procedure:

  • Treat dibromomaleic anhydride with methyl chloroformate and NMM to afford the N-methoxycarbonyl activated species.

  • Add the desired amine to the activated maleimide in CH2Cl2 at room temperature.

  • After the initial reaction, add silica gel to the reaction mixture to facilitate cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the product by column chromatography on silica gel.

Antibody Conjugation via Disulfide Bridging with this compound

This protocol describes a general method for conjugating a DBM-functionalized payload to a native antibody, such as trastuzumab.[9]

Materials:

  • Antibody (e.g., Trastuzumab)

  • DBM-C2 reagent (or other DBM-payload)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer for hydrolysis (e.g., pH 8.5)

  • PD-10 desalting columns

  • Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

  • Antibody Preparation: Dissolve the lyophilized antibody in PBS to a final concentration of 5 mg/mL.

  • Reduction of Disulfide Bonds: Warm the antibody solution to 37°C. Add an excess of TCEP (e.g., 20 equivalents) to fully reduce the interchain disulfide bonds. Incubate for a defined period (e.g., 1-2 hours).

  • Conjugation: Add the DBM-payload (e.g., 5 equivalents) to the reduced antibody solution. The conjugation reaction is typically rapid and can be completed in as little as 5 minutes at pH 8.5.[5]

  • Hydrolysis (Locking Step): Allow the reaction to proceed for an additional hour at a slightly basic pH (e.g., 8.5) to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[5]

  • Purification: Remove excess reagents using a PD-10 desalting column followed by buffer exchange and concentration using centrifugal filters.

  • Characterization: Analyze the resulting ADC by SDS-PAGE and LC-MS to determine the DAR and homogeneity.

Peptide Disulfide Bridging with this compound

This protocol outlines the re-bridging of a disulfide bond in a peptide, such as somatostatin.[6]

Materials:

  • Lyophilized peptide (e.g., Somatostatin)

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 40% acetonitrile, 2.5% DMF, pH 6.2

  • TCEP

  • This compound

  • LC-MS for analysis

Procedure:

  • Peptide Preparation and Reduction: Dissolve the lyophilized peptide in the reaction buffer to a concentration of 0.25 mg/mL (152.6 µM). Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation Reaction: To the reduced peptide solution, add 1.1 equivalents of this compound. Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: Monitor the reaction and confirm the formation of the bridged product by LC-MS.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes in this compound bioconjugation.

G This compound Disulfide Bridging Mechanism cluster_0 Reduction cluster_1 Conjugation cluster_2 Stabilization Antibody_S-S Antibody with Interchain Disulfide Bond Reduced_Antibody Reduced Antibody with Free Thiols Antibody_S-S->Reduced_Antibody + TCEP Dithiomaleimide_Conjugate Dithiomaleimide Conjugate Reduced_Antibody->Dithiomaleimide_Conjugate DBM This compound (DBM) DBM->Dithiomaleimide_Conjugate Maleamic_Acid_Conjugate Stable Maleamic Acid Conjugate Dithiomaleimide_Conjugate->Maleamic_Acid_Conjugate Hydrolysis (pH 8.5)

Caption: Mechanism of disulfide bridging and stabilization.

G Stabilization of DBM Conjugate via Hydrolysis Dithiomaleimide Dithiomaleimide Adduct (Susceptible to retro-Michael) Maleamic_Acid Maleamic Acid Adduct (Highly Stable) Dithiomaleimide->Maleamic_Acid Ring Opening Hydrolysis + H₂O (pH > 7)

Caption: Hydrolysis-mediated stabilization of the conjugate.

G Workflow for ADC Synthesis using this compound Start Start: Native Antibody (IgG) Reduction 1. Reduction of Interchain Disulfide Bonds (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation with DBM-Payload Reduction->Conjugation Hydrolysis 3. Hydrolysis to Form Stable Maleamic Acid Conjugation->Hydrolysis Purification 4. Purification (e.g., Desalting, UF/DF) Hydrolysis->Purification Characterization 5. Characterization (SDS-PAGE, LC-MS) Purification->Characterization End End: Homogeneous ADC (DAR ≈ 4) Characterization->End

Caption: General workflow for producing ADCs with DBM.

References

Unlocking Fluorescence: A Technical Guide to the Quantum Yield of Dibromomaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent properties of dithiomaleimides (DTMs), the highly fluorescent derivatives formed from the reaction of dibromomaleimides (DBMs) with thiol-containing molecules. This "turn-on" fluorescence makes DBMs valuable tools in bioconjugation, chemical biology, and drug development for labeling and sensing applications. This guide provides a summary of reported quantum yield data, detailed experimental protocols for its determination, and visualizations of the underlying chemical processes.

Core Principles: From Non-Fluorescent to Highly Emissive

Dibromomaleimides are themselves typically non-fluorescent or weakly fluorescent. Their utility as fluorescent probes stems from a conjugation-induced emission mechanism. The reaction of a DBM with a thiol results in the formation of a dithiomaleimide, a new chemical entity with a distinct electronic structure that is often highly fluorescent. This process is particularly useful for labeling cysteine residues in proteins or other thiol-containing biomolecules. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, of the resulting DTM is a critical parameter for assessing its suitability for various applications.

Quantitative Photophysical Data of Dithiomaleimide Derivatives

The following tables summarize the available quantitative data for the fluorescence quantum yield (Φ), maximum absorption wavelength (λ_abs), and maximum emission wavelength (λ_em) of various N-substituted and S-substituted dithiomaleimide derivatives. The photophysical properties of DTMs are influenced by the nature of the substituents on the maleimide nitrogen and the sulfur atoms, as well as the solvent environment.

N-SubstituentS-SubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)
Methyl2-MercaptoethanolMethanol381--
-2-MercaptoethanolDioxane-4350.83
-2-MercaptoethanolAcetonitrile-4680.78
-2-MercaptoethanolEthanol-5020.79
-2-MercaptoethanolMethanol-5130.57
-2-MercaptoethanolWater-5400.18

Note: The data presented is a compilation from various sources. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Synthesis of Fluorescent Dithiomaleimide Derivatives

The general procedure for the synthesis of fluorescent dithiomaleimide derivatives involves the reaction of a dibromomaleimide with a thiol-containing compound.

General Protocol:

  • Dissolve the this compound derivative in a suitable organic solvent (e.g., dichloromethane, DMF, or acetonitrile).

  • Add a stoichiometric equivalent of the desired thiol to the solution. For bioconjugation to proteins, the reaction is typically performed in a buffered aqueous solution at a controlled pH.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure dithiomaleimide derivative.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a widely used and reliable technique.

Comparative Method Protocol:

  • Select a suitable fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample.

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. This should yield a linear relationship.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • m_sample and m_standard are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).

Visualizing the Process

Signaling Pathway: Formation of a Fluorescent Dithiomaleimide

The reaction of a non-fluorescent this compound with a thiol leads to the formation of a highly fluorescent dithiomaleimide. This "turn-on" mechanism is the basis for their use as fluorescent probes.

G DBM This compound (Non-fluorescent) DTM Dithiomaleimide (Fluorescent) DBM->DTM + 2 Thiol Thiol Thiol-containing molecule (e.g., Cysteine) Thiol->DTM Emission Fluorescence Emission DTM->Emission Light Excitation Light Light->DTM G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare dilute solutions of DTM sample Absorbance Measure Absorbance (UV-Vis) Prep_Sample->Absorbance Prep_Standard Prepare dilute solutions of fluorescent standard Prep_Standard->Absorbance Fluorescence Measure Fluorescence Emission Absorbance->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Fluorescence->Plotting Calculation Calculate Quantum Yield Plotting->Calculation

The Reactivity of Dibromomaleimide Towards Cysteine Residues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, applications, and methodologies for utilizing dibromomaleimide in the site-specific modification of cysteine residues.

This technical guide provides a comprehensive overview of the reactivity of this compound (DBM) towards cysteine residues, a cornerstone of modern bioconjugation strategies. Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles of the DBM-cysteine reaction, offering detailed experimental protocols, quantitative data, and a thorough examination of its applications, particularly in the construction of homogeneous antibody-drug conjugates (ADCs).

Core Principles of this compound Reactivity

This compound is a bifunctional reagent that exhibits high reactivity and selectivity towards the thiol groups of cysteine residues.[1][2] This reactivity is central to its utility in protein modification and bioconjugation. The reaction proceeds via a rapid sequential nucleophilic substitution of the two bromine atoms by two thiol groups, resulting in the formation of a stable, rebridged dithiomaleimide adduct.[1][3] This unique "disulfide bridging" capability allows for the site-specific labeling of proteins, particularly antibodies, where interchain disulfide bonds can be selectively reduced to generate pairs of reactive cysteine residues.[2][4]

A key feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide conjugate under mildly basic conditions to form a stable maleamic acid.[3][5] This "locking" mechanism is crucial as it prevents the retro-Michael reactions often observed with conventional maleimide-thiol conjugates, thereby enhancing the in vivo stability of the resulting bioconjugate.[1][3] The entire process, from conjugation to hydrolysis, can be accomplished in a relatively short timeframe, often just over an hour.[5]

The reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as lysines.[6] This selectivity is a significant advantage in achieving site-specific modifications and producing homogeneous bioconjugates.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound-cysteine reaction, providing a basis for experimental design and comparison with other bioconjugation technologies.

ParameterValue/RangeNotes
Reaction Time (Conjugation) < 20 minutes to a few hoursThe reaction is generally rapid.[7][8]
Reaction Time (Hydrolysis) ~1 hourCan be accelerated with electron-withdrawing groups on the linker.[5]
Optimal pH 8.0 - 8.5Mildly basic conditions facilitate both conjugation and subsequent hydrolysis.[3][9]
Stoichiometry (DBM:Disulfide) Typically 8 molar equivalents of DBM per antibodyThis ratio is often used for conjugating to the four interchain disulfides of an IgG1 antibody.[3]
Drug-to-Antibody Ratio (DAR) Predominantly 4DBM-mediated interchain cross-linking yields highly homogeneous ADCs with a DAR of 4.[4]
PropertyThis compound ConjugatesConventional Maleimide Conjugates
Linkage Stability High, especially after hydrolysis to dithiomaleamic acid.[1][3]Prone to retro-Michael reactions and thiol exchange, leading to premature drug release.[4]
Homogeneity High, leading to well-defined products (e.g., DAR 4 ADCs).[4][5]Heterogeneous mixtures with varying DARs and conjugation sites.[4]
Reversibility The initial thioether bonds can be cleaved under reducing conditions with an excess of thiol.[7][10][11]Generally considered stable, though some retro-Michael reaction can occur.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for cysteine modification.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines the steps for the reduction of antibody interchain disulfide bonds followed by conjugation with a this compound-linker-payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound-linker-payload solution in an organic solvent (e.g., DMF or DMSO)

  • Buffer for conjugation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 2.0 mg/mL) in the conjugation buffer.

  • Disulfide Bond Reduction: Add a molar excess of TCEP to the antibody solution. The exact amount and incubation time will need to be optimized for the specific antibody but a common starting point is a 2-4 fold molar excess per disulfide bond. Incubate at 37°C for 1-2 hours.

  • Conjugation: Add the this compound-linker-payload solution to the reduced antibody solution. A typical molar excess is 8 equivalents of the DBM reagent per antibody.[3] The reaction is often carried out at 0°C to control the reaction rate and minimize side reactions.[8]

  • Reaction Monitoring: Monitor the progress of the conjugation reaction using techniques such as LC-MS or SDS-PAGE.[3]

  • Hydrolysis: After the conjugation is complete, the resulting dithiomaleimide can be hydrolyzed to the stable dithiomaleamic acid by incubating at a mildly basic pH (e.g., pH 8.5).[3][5]

  • Quenching: Quench any unreacted this compound by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.

Reversible Protein Modification and Cleavage

This protocol demonstrates the reversible nature of the this compound linkage.

Materials:

  • Cysteine-containing protein

  • This compound reagent

  • Cleavage reagent (e.g., a large excess of a thiol like 2-mercaptoethanol or a phosphine like TCEP)

  • Analysis equipment (e.g., LC-MS)

Procedure:

  • Protein Modification: React the cysteine-containing protein with the this compound reagent as described in the previous protocol.

  • Purification: Purify the modified protein to remove excess this compound.

  • Cleavage: Treat the purified, modified protein with a large excess of a cleavage reagent (e.g., 100 equivalents of TCEP or a high concentration of 2-mercaptoethanol).[6][8]

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the regeneration of the unmodified protein.[6][8]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound reactivity.

DBM_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Final Product Reduced Disulfide Protein-SH HS-Protein (Reduced Interchain Disulfide) Dithiomaleimide Protein-S-Maleimide-S-Protein (Dithiomaleimide Adduct) Reduced Disulfide->Dithiomaleimide Sequential Nucleophilic Substitution DBM This compound (Br-Maleimide-Br) DBM->Dithiomaleimide Maleamic Acid Protein-S-Maleamic Acid-S-Protein (Stable Conjugate) Dithiomaleimide->Maleamic Acid Hydrolysis (pH > 7)

Caption: Reaction mechanism of this compound with a reduced disulfide bond.

ADC_Workflow start Start: Native Antibody (IgG1) reduction 1. Reduction of Interchain Disulfides (e.g., with TCEP) start->reduction reduced_ab Reduced Antibody with Free Thiols reduction->reduced_ab conjugation 2. Conjugation with DBM-Linker-Payload reduced_ab->conjugation adc_intermediate Homogeneous ADC (DAR=4) (Dithiomaleimide linkage) conjugation->adc_intermediate hydrolysis 3. Hydrolysis (Mildly Basic pH) adc_intermediate->hydrolysis final_adc Stable ADC (Dithiomaleamic acid linkage) hydrolysis->final_adc purification 4. Purification (e.g., SEC) final_adc->purification end Final Product: Purified, Stable ADC purification->end

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Stability_Comparison cluster_dbm This compound Conjugate cluster_maleimide Conventional Maleimide Conjugate dbm_conjugate Dithiomaleimide Adduct dbm_hydrolysis Hydrolysis dbm_conjugate->dbm_hydrolysis dbm_stable Dithiomaleamic Acid (Stable) dbm_hydrolysis->dbm_stable maleimide_conjugate Thiosuccinimide Adduct retro_michael Retro-Michael Reaction maleimide_conjugate->retro_michael thiol_exchange Thiol Exchange maleimide_conjugate->thiol_exchange unstable_products Unstable/Released Payload retro_michael->unstable_products thiol_exchange->unstable_products

Caption: Stability comparison of this compound and conventional maleimide conjugates.

Conclusion

This compound has emerged as a powerful tool for the site-specific modification of cysteine residues, offering significant advantages over traditional maleimide-based approaches. Its ability to efficiently bridge disulfide bonds, coupled with the formation of highly stable final conjugates after hydrolysis, makes it an ideal platform for the development of next-generation biotherapeutics, particularly homogeneous and stable antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge necessary to effectively implement this technology in their own work.

References

Electrophilicity of the dibromomaleimide core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity and Application of the Dibromomaleimide Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (DBM) core is a highly electrophilic scaffold that has emerged as a powerful tool in chemical biology and drug development. Its unique reactivity profile, particularly towards thiol groups, has made it a leading platform for the site-specific modification of proteins and the construction of advanced bioconjugates.[1] This guide provides a comprehensive overview of the electrophilic nature of the DBM core, its application in creating stable and homogeneous antibody-drug conjugates (ADCs), and detailed protocols for its synthesis and use.

Dibromomaleimides are classified as "next-generation maleimides" (NGMs) and offer significant advantages over traditional maleimide linkers.[2] Conventional maleimide-thiol adducts (thiosuccinimides) are susceptible to retro-Michael reactions, leading to premature payload release and off-target toxicity.[3][4] The DBM core addresses this instability. It reacts rapidly with two cysteine thiols, typically from a reduced interchain disulfide bond in an antibody, to form a stable dithiomaleimide bridge.[5] This intermediate can then undergo hydrolysis to form a maleamic acid, effectively "locking" the conjugate and rendering it highly stable against thiol exchange in biological media.[4][6] This strategy allows for the production of homogeneous ADCs with a drug-to-antibody ratio (DAR) of precisely four, a key factor in developing therapeutics with improved safety and efficacy profiles.[6][7]

Chemical Properties and Electrophilicity

The high electrophilicity of the this compound core is central to its utility. The two bromine atoms on the maleimide ring are excellent leaving groups, and their presence, combined with the electron-withdrawing nature of the imide carbonyls, makes the carbon-carbon double bond highly susceptible to nucleophilic attack by thiols.

Reaction with Thiols

The primary reaction of the DBM core is a rapid, sequential substitution with two thiol nucleophiles, such as the cysteine residues exposed after the reduction of an antibody's interchain disulfide bonds. This process re-bridges the disulfide bond, covalently linking the two cysteine residues through the maleimide scaffold.[8] The reaction is extremely efficient, often reaching completion in under five minutes at room temperature.[6]

Following the conjugation, the resulting dithiomaleimide can be hydrolyzed under mild basic conditions (e.g., pH 8.5).[6] This ring-opening reaction forms a dithiomaleamic acid, which is exceptionally stable and not reactive towards serum thiols.[4]

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly Arrest G2/M Phase Arrest Spindle->Arrest Proliferation Cell Proliferation & Division Spindle->Proliferation MMAF MMAF Payload (from ADC) MMAF->Tubulin Inhibits Polymerization Apoptosis Apoptosis Arrest->Apoptosis G start Start: Prepare Reagents prep_ab 1. Prepare Antibody - Adjust concentration to 22.9 μM - Use Borate Buffered Saline (BBS, pH 8.5) start->prep_ab prep_tcep 2. Prepare TCEP - Dissolve TCEP·HCl in BBS - Final concentration: 10 mM start->prep_tcep prep_dbm 3. Prepare DBM Reagent - Dissolve DBM-C2 reagent in dry DMF - Final concentration: 10 mM start->prep_dbm reduction 4. Antibody Reduction - Add 6 equiv. TCEP to antibody solution - Incubate at 37°C for 2h prep_ab->reduction prep_tcep->reduction conjugation 5. Conjugation - Add 8 equiv. DBM reagent to reduced Ab - Incubate at 20°C for 5 min prep_dbm->conjugation reduction->conjugation hydrolysis 6. Hydrolysis (Locking) - Incubate mixture at pH 8.5 - ~1 hour at room temperature conjugation->hydrolysis purification 7. Purification - Remove excess reagent via ultrafiltration - Use 10 kDa MWCO filter hydrolysis->purification analysis 8. Analysis - Characterize conjugate by LC-MS - Determine DAR and homogeneity purification->analysis end End: Purified ADC analysis->end

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromomaleimide (DBM) is a bifunctional reagent that has emerged as a powerful tool for the site-specific labeling of proteins. This technology is particularly valuable in the field of bioconjugation for the development of therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and radiolabeled antibodies for imaging.[1][2][3] DBM reacts selectively with thiol groups of cysteine residues, and its bifunctionality allows for the bridging of two cysteines, often by re-bridging a native disulfide bond that has been selectively reduced.[4][5] This results in highly homogeneous and stable conjugates.[2][3]

A key advantage of the DBM platform is the ability to produce conjugates with a defined drug-to-antibody ratio (DAR), typically achieving a DAR of 4 by targeting the four interchain disulfide bonds in an IgG1 antibody.[2][6] The resulting dithiomaleimide linkage can be hydrolyzed under mild basic conditions to a stable dithiomaleamic acid, which prevents retro-Michael reactions and enhances the stability of the conjugate in biological media.[3][4]

These application notes provide detailed protocols for the labeling of proteins, with a focus on antibodies, using this compound reagents.

Key Applications

  • Antibody-Drug Conjugates (ADCs): DBM linkers are used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs with improved homogeneity and pharmacological properties compared to conventional methods.[2]

  • Radiolabeling for PET Imaging: DBM-functionalized chelators can be conjugated to antibodies for site-specific radiolabeling with positron-emitting isotopes like 64Cu and 89Zr, enabling in vivo tracking and imaging.[3][4]

  • Fluorescent Labeling: DBM derivatives containing fluorescent probes can be used for the fluorescent labeling of proteins and peptides for various research applications.[1][7][8]

  • Peptide Conjugation: DBM can be used to create heterodimeric peptides and for peptide stapling.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the efficiency and stability of protein labeling using the this compound protocol.

Table 1: Radiolabeling Efficiency of Trastuzumab with DBM-Functionalized Chelators

Chelator-DBM ConjugateRadioisotopeImmunoconjugate ConcentrationReaction TimeRadiochemical YieldReference
sar-dtm-trastuzumab[64Cu]Cu2+10 µM5 min>99%[3]
sar-dtm-trastuzumab[64Cu]Cu2+1 µM5 min77%[3]
dfo-dtm-trastuzumab[89Zr]Zr4+16 µM10 min>99%[3]
dfo-dtm-trastuzumab[89Zr]Zr4+3 µM10 min83%[3]

Table 2: General Performance of DBM-based Antibody Conjugation

ParameterValueApplicationReference
Drug-to-Antibody Ratio (DAR)~4ADC Synthesis[2]
Conjugation & Hydrolysis Time~1 hourOptimized Protocol[6]
Conversion to ConjugateQuantitativePeptide and Protein Labeling[7]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with this compound

This protocol describes the general steps for labeling a native antibody, such as Trastuzumab, by reduction of interchain disulfide bonds followed by conjugation with a DBM-functionalized molecule (e.g., a drug, chelator, or fluorophore).

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound (DBM) functionalized molecule of interest

  • Reaction Buffer: Sodium phosphate buffer, pH 8.5

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Disulfide Bond Reduction:

    • Add a molar excess of TCEP to the antibody solution. A typical starting point is 4-10 molar equivalents of TCEP per antibody.

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the DBM-functionalized molecule to the reduced antibody solution. A molar excess of the DBM reagent (e.g., 8 molar equivalents per antibody) is typically used.[3]

    • Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction can be monitored by SDS-PAGE.

  • Post-Conjugation Hydrolysis (Optional but Recommended):

    • To ensure the stability of the conjugate, the pH of the reaction mixture can be maintained at 8.5 to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[3][4] This hydrolysis can be accelerated, with some protocols achieving conjugation and hydrolysis in just over an hour.[6]

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as N-acetylcysteine can be added to react with any excess DBM reagent.

  • Purification:

    • Purify the antibody conjugate from excess reagents and unconjugated molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Fluorescent Labeling of a Peptide (Somatostatin)

This protocol is adapted from the labeling of the peptide hormone somatostatin, which contains a disulfide bond.[7][8]

Materials:

  • Somatostatin

  • Reducing agent: TCEP

  • Fluorescein-dibromomaleimide

  • Reaction Buffer: 50 mM sodium phosphate, pH 6.2, with 40% MeCN and 2.5% DMF

  • LC-MS for analysis

Procedure:

  • Peptide Solubilization: Dissolve lyophilized somatostatin in the reaction buffer to a concentration of approximately 150 µM.

  • Reduction:

    • Add 1.1 equivalents of TCEP to the peptide solution.

    • Incubate at 20°C for 1 hour. Confirm complete reduction by LC-MS.

  • Conjugation:

    • Add 1.1 equivalents of the fluorescein-dibromomaleimide to the reduced peptide solution.

    • Maintain the reaction at 20°C for 1 hour.

    • Monitor the reaction for quantitative insertion of the DBM into the disulfide bond by LC-MS.[7]

Visualizations

Dibromomaleimide_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reduced_Protein Reduced Protein (with two free thiols) Thioether_Intermediate Thioether Intermediate Reduced_Protein->Thioether_Intermediate 1st Thiol Attack DBM This compound (R-DBM) DBM->Thioether_Intermediate Dithiomaleimide_Conjugate Dithiomaleimide Conjugate (Bridged) Thioether_Intermediate->Dithiomaleimide_Conjugate 2nd Thiol Attack (Intramolecular) Dithiomaleamic_Acid_Conjugate Dithiomaleamic Acid Conjugate (Stable) Dithiomaleimide_Conjugate->Dithiomaleamic_Acid_Conjugate Hydrolysis (pH > 7)

Caption: Reaction mechanism of this compound with protein thiols.

DBM_Labeling_Workflow Start Start: Native Antibody Reduction 1. Disulfide Reduction (e.g., with TCEP) Start->Reduction Conjugation 2. Conjugation (with DBM-payload) Reduction->Conjugation Hydrolysis 3. Hydrolysis (to stable maleamic acid) Conjugation->Hydrolysis Purification 4. Purification (e.g., SEC) Hydrolysis->Purification End End: Homogeneous Conjugate Purification->End

Caption: Experimental workflow for protein labeling with DBM.

DBM_Advantages DBM_Platform This compound Platform Site_Specificity Site-Specificity (Cysteine targeting) DBM_Platform->Site_Specificity Homogeneity Homogeneity (Controlled DAR) DBM_Platform->Homogeneity Stability High Stability (Stable maleamic acid) DBM_Platform->Stability Versatility Versatility DBM_Platform->Versatility ADCs ADCs Versatility->ADCs Imaging_Agents Imaging Agents Versatility->Imaging_Agents Fluorescent_Probes Fluorescent Probes Versatility->Fluorescent_Probes Applications Diverse Applications ADCs->Applications Imaging_Agents->Applications Fluorescent_Probes->Applications

Caption: Key advantages and applications of the DBM platform.

References

Application Notes and Protocols: Dibromomaleimide for Disulfide Bond Bridging in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dibromomaleimide (DBM) as a versatile reagent for the bridging of disulfide bonds in peptides. This technique offers a robust method for introducing stable linkages that can enhance the structural integrity and therapeutic potential of peptide-based drugs.

Introduction

This compound has emerged as a highly efficient reagent for the site-specific modification of peptides and proteins.[1][2] Its utility in disulfide bond bridging stems from its ability to react sequentially with two cysteine thiols, effectively re-bridging a reduced disulfide bond with a stable dithiomaleimide linkage.[3][4][5] This approach is particularly valuable in peptide drug development as it allows for the introduction of therapeutic payloads, imaging agents, or polymers like PEG at a specific site while maintaining the peptide's tertiary structure.[6][7][8] The reaction is typically fast, proceeds with stoichiometric amounts of reagents, and often requires minimal purification.[6][8]

Reaction Mechanism and Experimental Workflow

The disulfide bridging process using this compound involves a two-step, one-pot reaction. First, the native disulfide bond of the peptide is reduced to yield two free cysteine thiols. Subsequently, this compound is added, and it undergoes a sequential nucleophilic substitution with the thiol groups, resulting in the formation of a stable dithiomaleimide bridge.

Reaction Mechanism

The reaction proceeds via a conjugate addition-elimination sequence. The high nucleophilicity of the sulfhydryl groups of the cysteine residues facilitates a rapid and selective reaction with the electrophilic carbons of the this compound.

Reaction_Mechanism Peptide_SS Peptide with Disulfide Bond (P-S-S-P) Peptide_SH Reduced Peptide (P-SH HS-P) Peptide_SS->Peptide_SH Reduction (e.g., TCEP) Intermediate Mono-substituted Intermediate Peptide_SH->Intermediate + this compound DBM This compound Bridged_Peptide Dithiomaleimide Bridged Peptide Intermediate->Bridged_Peptide Intramolecular Substitution

Figure 1: Reaction mechanism of disulfide bond bridging with this compound.
Experimental Workflow

The general workflow for disulfide bond bridging with this compound is a straightforward process involving reduction, conjugation, and subsequent analysis.

Experimental_Workflow start Start: Lyophilized Peptide dissolve Dissolve Peptide in Buffer start->dissolve reduce Reduce Disulfide Bond (e.g., with TCEP) dissolve->reduce add_dbm Add this compound reduce->add_dbm react Incubate at Controlled Temperature add_dbm->react quench Quench Reaction (Optional) react->quench analyze Analyze Product (e.g., LC-MS) quench->analyze purify Purify Bridged Peptide (e.g., HPLC) analyze->purify end End: Characterized Bridged Peptide purify->end

Figure 2: General experimental workflow for peptide disulfide bridging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the disulfide bridging of two model peptides, Somatostatin and Salmon Calcitonin (sCT), using this compound.

ParameterSomatostatinSalmon Calcitonin (sCT)Reference
Peptide Concentration 152.6 µM (0.25 mg/mL)Not specified[3][9]
Reducing Agent TCEPTCEP[3][6]
TCEP Stoichiometry 1.1 equivalents1.1 equivalents[3][6]
This compound Stoichiometry 1.1 equivalents1.1 equivalents[3][6]
Reaction Buffer 50 mM Sodium Phosphate, 40% MeCN, 2.5% DMFAqueous solution[3]
pH 6.26.2[3][6]
Temperature 20 °CNot specified, likely room temp.[3]
Reduction Time 1 hourNot specified, until complete[3][7]
Bridging Reaction Time 1 hour (complete conversion)< 15 minutes (complete production)[3][6][8]
Product Yield QuantitativeComplete production[3][6]
Analytical Method LC-MSHPLC, MALDI-ToF[3][6]

Table 1: Reaction Conditions for Disulfide Bridging of Peptides.

PeptideOriginal Mass (Da)Reduced Mass (Da)Bridged Mass (Da)Reference
Somatostatin163816401734[3]
Somatostatin (Fluorescein-DBM)163816402066[3]

Table 2: Mass Spectrometry Data for Somatostatin Bridging.

Detailed Experimental Protocols

Protocol 1: Disulfide Bridging of Somatostatin with this compound

This protocol is adapted from the work of Baker and colleagues and describes the re-bridging of the disulfide bond in the peptide hormone somatostatin.[3][9]

Materials:

  • Lyophilized Somatostatin

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (MeCN) and 2.5% dimethylformamide (DMF)

  • LC-MS for analysis

Procedure:

  • Peptide Preparation: Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 152.6 µM (0.25 mg/mL).

  • Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate the mixture for 1 hour at 20 °C to ensure complete reduction of the disulfide bond.

  • Confirmation of Reduction (Optional): Analyze a small aliquot of the reaction mixture by LC-MS to confirm the complete reduction of somatostatin (expected mass = 1640 Da).

  • Conjugation: To the reduced somatostatin solution, add 1.1 equivalents of this compound.

  • Reaction: Allow the reaction to proceed for 1 hour at 20 °C.

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the quantitative formation of the bridged product (expected mass = 1734 Da).

Protocol 2: Rapid Disulfide Bridging of Salmon Calcitonin (sCT)

This protocol, based on studies by Haddleton and coworkers, demonstrates a highly efficient method for the disulfide bridging of salmon calcitonin.[6][7][8]

Materials:

  • Salmon Calcitonin (sCT)

  • 2,3-Dibromomaleimide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Aqueous buffer, pH 6.2

  • RP-HPLC and MALDI-ToF MS for analysis

Procedure:

  • Peptide Preparation and Reduction: Dissolve sCT in the aqueous buffer (pH 6.2). Add 1.1 equivalents of TCEP to reduce the disulfide bridge. Monitor the reduction by RP-HPLC until completion.

  • Conjugation: Add 1.1 equivalents of 2,3-dibromomaleimide to the solution of reduced sCT.

  • Reaction: The reaction is typically complete in less than 15 minutes.

  • Analysis: The formation of a single conjugate product can be confirmed by HPLC, and the mass can be verified by MALDI-ToF mass spectrometry.[6][8] Due to the high efficiency and specificity, often no further purification is required.[6][8]

Advanced Applications and Considerations

  • Introduction of Payloads: N-substituted dibromomaleimides can be synthesized to incorporate various functionalities, such as fluorescent dyes or PEG chains, prior to the bridging reaction.[3][10][11] For instance, a fluorescein-labeled this compound has been successfully inserted into somatostatin.[3][4]

  • Reversibility: The dithiomaleimide linkage can be cleaved under reducing conditions, for example, with an excess of a thiol like 2-mercaptoethanol, which regenerates the reduced peptide.[3][4] This feature can be exploited for controlled release applications.

  • In Situ Bridging: To minimize potential issues arising from peptide unfolding upon disulfide reduction, an in situ reduction-bridging strategy can be employed.[10][11] However, dibromomaleimides may react with TCEP, leading to side products. Dithiophenolmaleimides have been shown to be more suitable for this approach, leading to near-quantitative bridging in under 20 minutes.[10][11]

  • Stability: The resulting dithiomaleimide can be hydrolyzed under mildly basic conditions to a dithiomaleamic acid, which provides a more stable linkage that is unreactive towards serum thiols and does not undergo retro-Michael reactions.[12] This is a crucial consideration for in vivo applications.

Conclusion

This compound is a powerful tool for the site-specific bridging of disulfide bonds in peptides. The reaction is fast, efficient, and proceeds under mild conditions, making it highly attractive for the development of peptide-based therapeutics and research tools. The ability to introduce functionalities and the potential for reversible linkage further expand the utility of this chemical strategy. The protocols provided herein offer a starting point for researchers to apply this versatile bioconjugation technique in their own work.

References

Application Notes and Protocols for PEGylation of Proteins with Dibromomaleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific PEGylation of proteins utilizing dibromomaleimide (DBM) linkers. This technique offers a robust method for conjugating polyethylene glycol (PEG) to proteins, primarily by targeting and re-bridging native disulfide bonds. This approach enhances protein stability, solubility, and in vivo half-life while maintaining the protein's tertiary structure and biological activity.[1][2][3][4]

Introduction

PEGylation is a widely adopted strategy in biopharmaceutical development to improve the therapeutic properties of proteins.[5] Traditional PEGylation methods often target primary amines (e.g., lysine residues), which can lead to heterogeneous products with varying degrees of PEGylation and potential loss of activity.[3][4] this compound chemistry provides a site-specific alternative by reacting with the two thiol groups generated from the reduction of a disulfide bond, effectively re-bridging the connection with a PEGylated linker.[3][6][7] This results in a more homogeneous product with a defined drug-to-antibody ratio (in the case of antibody-drug conjugates) and preserved protein conformation.[8][9][10][11] The resulting dithiomaleimide linkage can also be hydrolyzed under mild basic conditions to a stable dithiomaleamic acid, which is unreactive to serum thiols and does not undergo retro-Michael reactions.[8][9]

The reaction with this compound is efficient, often proceeding to completion with stoichiometric amounts of reagents in short reaction times.[11][12][13] Furthermore, the resulting dithiomaleimide conjugate exhibits fluorescent properties, allowing for tracking and imaging applications.[12][13][14]

Chemical Principle

The core of this technology lies in the reaction of a this compound-functionalized PEG with a protein containing a disulfide bond. The process involves two key steps:

  • Disulfide Bond Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to cleave a native disulfide bond in the protein, exposing two free cysteine thiol groups.[6][11]

  • Conjugation and Re-bridging: The this compound-PEG reagent is then added, and the two bromine atoms are sequentially substituted by the two cysteine thiols, forming a stable dithiomaleimide bridge.[12][13]

This process can be performed sequentially or as an in situ reaction where the reduction and conjugation occur in the same pot.[1][2][15]

cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: PEGylation and Re-bridging Protein_S-S Protein with Disulfide Bond Protein_SH_SH Reduced Protein with Two Free Thiols Protein_S-S->Protein_SH_SH + TCEP PEGylated_Protein PEGylated Protein with Dithiomaleimide Bridge Protein_SH_SH->PEGylated_Protein + DBM_PEG This compound-PEG DBM_PEG->PEGylated_Protein cluster_sequential Sequential Protocol cluster_insitu In Situ Protocol A1 Dissolve Protein in Buffer A2 Add TCEP (1.1-5 eq) Incubate 1 hr A1->A2 A3 Add DBM-PEG (1.1-8 eq) Incubate 15 min - 2 hr A2->A3 A4 Purify and Characterize A3->A4 B1 Dissolve Protein and DBM-PEG (5 eq) in Buffer B2 Add TCEP (3-5 eq) Incubate ~20 min B1->B2 B3 Purify and Characterize B2->B3

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) Using Dibromomaleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of dibromomaleimide (DBM) chemistry in the development of antibody-drug conjugates (ADCs). This technology offers a robust method for creating homogenous and stable ADCs with a controlled drug-to-antibody ratio (DAR), leading to improved therapeutic potential.

Introduction to this compound for ADC Development

This compound (DBM) serves as a bifunctional linker that enables the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). This "disulfide re-bridging" strategy targets the native interchain disulfide bonds within the antibody's hinge region. The process involves the reduction of these disulfide bonds to generate free cysteine thiols, which then react with the DBM linker to form a stable covalent bridge, effectively re-establishing the linkage between the antibody chains while simultaneously attaching the drug payload.[1][2][3]

This method offers significant advantages over conventional ADC conjugation chemistries that often result in heterogeneous mixtures with varying DARs and conjugation sites.[4] Key benefits of the DBM platform include:

  • Homogeneity: Produces ADCs with a well-defined DAR, typically around four drugs per antibody for an IgG1, leading to a more consistent product with predictable pharmacological properties.[2]

  • Stability: The resulting dithiomaleimide linkage can be hydrolyzed to a stable maleamic acid, preventing premature drug release in circulation via retro-Michael reactions, a common issue with traditional maleimide-based linkers.[1][5]

  • Improved Pharmacokinetics and Efficacy: Homogeneous ADCs generated with DBM linkers have demonstrated improved pharmacokinetic profiles, superior in vivo efficacy, and reduced toxicity compared to their heterogeneous counterparts.[2][4]

  • Broad Applicability: The method can be applied to most native antibodies without the need for recombinant engineering to introduce specific conjugation sites.[2]

Experimental Workflows and Logical Relationships

The overall workflow for generating ADCs using this compound chemistry involves several key stages, from antibody preparation to the final characterization of the conjugate.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation Process cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody (mAb) Reduction Antibody Disulfide Reduction mAb->Reduction DBM_Payload DBM-Payload Synthesis Conjugation Conjugation with DBM-Payload DBM_Payload->Conjugation Reduction->Conjugation Hydrolysis Post-Conjugation Hydrolysis (Optional) Conjugation->Hydrolysis Purification Purification of ADC Hydrolysis->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization InVitro In Vitro Studies (Binding, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo

Caption: General experimental workflow for ADC creation using this compound.

Signaling Pathway Overview

ADCs developed with DBM technology, like other ADCs, exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. The general mechanism of action is depicted below.

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Internalization & Payload Release cluster_downstream Downstream Effects ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Receptor_Binding Receptor Binding Antigen->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Cell_Cycle_Arrest Cell Cycle Arrest Target_Interaction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for ADC synthesis.

Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

AntibodyDBM-PayloadReducing AgentReaction ConditionsAverage DARReference
TrastuzumabDBM-MMAFTCEPPBS, pH 7.4, Room Temp~4[2]
IGNXDBM-MMAFTCEPPBS, pH 7.4, Room Temp~4[2]
TrastuzumabDBM-C2-alkyneTCEPpH 8.5~4[1]
TrastuzumabDBM-C2-dansylTCEPpH 8.5Not specified[6]
TrastuzumabNGM-MMAETCEPpH 8.4, 20°C3.89[7]

Table 2: In Vitro Cytotoxicity of DBM-linked ADCs

ADCCell Line (Target)IC50 (nM)Reference
Trastuzumab-DBM-MMAESK-BR-3 (HER2+)0.33[7]
Trastuzumab-DBM-MMAEMCF-7 (HER2-)No toxicity observed[7]
ADC 4a (DBM-MMAE)BT-474 (HER2+)Potent cytotoxicity[8]
ADC 4b (DTM-MMAE)BT-474 (HER2+)Slightly less potent than 4a[8]
ADC 4c (TBM-MMAE)BT-474 (HER2+)Potent cytotoxicity[8]

Table 3: Stability of DBM-linked ADCs

ConjugateConditionStabilityReference
Maleamic acid conjugatespH 7.4, 10 daysComplete stability[1]
Maleamic acid conjugatespH 5.5Hint of cleavage (N-aryl conjugate)[1]
NGM-MMAE-ADC (hydrolyzed)Blood serum, 7 daysCompletely stable[7]
Dithiomaleimide conjugatesBlood serumHighly stable[9]

Detailed Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the reduction of the four interchain disulfide bonds of a typical IgG1 antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Borate-buffered saline (BBS)

Procedure:

  • Prepare the antibody solution to a final concentration of 5 mg/mL in PBS, pH 7.4.[2]

  • For complete reduction, add an excess of TCEP (e.g., 6-7 equivalents per antibody) to the antibody solution.[2][10]

  • Incubate the reaction mixture at 37°C for 2 hours.[10][11]

  • The reduced antibody can be used directly in the conjugation step without prior purification.[2]

Protocol 2: Conjugation of DBM-Payload to Reduced Antibody

This protocol details the conjugation of a DBM-functionalized payload to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • DBM-payload (e.g., DBM-MMAF) dissolved in a compatible organic solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4 or Borate buffer, pH 8.5)

Procedure:

  • Immediately following the reduction step, adjust the pH of the reduced antibody solution to the desired conjugation pH (typically between 7.4 and 8.5) if necessary. A pH of 8.5 has been shown to improve homogeneity.[1]

  • Add a slight excess (e.g., 5-8 equivalents) of the DBM-payload solution to the reduced antibody solution.[2][5] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.[11]

  • Incubate the reaction at room temperature or 37°C for 1-2 hours.[2][10] The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

Protocol 3: Post-Conjugation Hydrolysis (Optional but Recommended)

This step converts the dithiomaleimide linkage to a more stable maleamic acid, preventing in vivo degradation.[1]

Materials:

  • ADC solution from Protocol 2

  • Buffer with a mildly basic pH (e.g., pH 8.4-8.5)

Procedure:

  • After the conjugation reaction is complete, adjust the pH of the ADC solution to 8.4-8.5.

  • Incubate the solution for a period ranging from just over 1 hour to 72 hours, depending on the specific DBM linker used.[1][7] Newer "fast-hydrolysing" DBM linkers can significantly shorten this time.[1]

  • The hydrolysis process "locks" the conjugate, enhancing its stability.[1]

Protocol 4: Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unreacted payload, excess reagents, and any aggregated protein.

Materials:

  • Crude ADC solution

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Appropriate buffers for the chosen chromatography method

Procedure:

  • Concentrate the crude ADC solution if necessary.

  • Load the ADC solution onto a pre-equilibrated chromatography column (e.g., a Sephadex G25 column for buffer exchange and removal of small molecules, or an HIC column for separating different DAR species).

  • Elute the ADC using the appropriate buffer system.

  • Collect and pool the fractions containing the purified ADC.

  • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 5: Characterization of the ADC

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[6][7]

  • Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).[8]

  • Molecular Weight Confirmation: Verified by LC-MS analysis.[6]

  • Antigen Binding: Evaluated using Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).[7]

  • In Vitro Cytotoxicity: Assessed using cell-based assays on antigen-positive and antigen-negative cell lines.[7][8]

By following these protocols and leveraging the advantages of this compound chemistry, researchers can develop next-generation antibody-drug conjugates with enhanced therapeutic properties.

References

Application Notes: Fluorescent Labeling of Biomolecules with Dibromomaleimide Probes

References

Application Notes and Protocols for Dibromomaleimide-Based Crosslinking Agents in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dibromomaleimide-based crosslinking agents in the formation of hydrogels. Dibromomaleimides offer a versatile platform for creating biocompatible and stimuli-responsive hydrogels with tunable properties, making them highly suitable for applications in tissue engineering, drug delivery, and regenerative medicine.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their biocompatibility and tunable physical properties make them ideal for various biomedical applications.[2][3] this compound (DBM) serves as a highly efficient crosslinking agent for hydrogel formation through its rapid and specific reaction with thiol (-SH) groups present on polymers. This reaction proceeds via a Michael-type addition, forming stable thioether bonds that create the hydrogel network.[4]

A key feature of DBM-crosslinked hydrogels is their potential for stimuli-responsiveness. The thioether bonds formed can be cleaved by an excess of thiol-containing molecules, such as glutathione (GSH), which is found at elevated concentrations in certain cellular environments like tumor tissues.[4] This property allows for the on-demand degradation of the hydrogel and controlled release of encapsulated therapeutic agents.

Application Notes

Principle of Crosslinking

The formation of hydrogels using this compound crosslinkers is based on the reaction between the bromine substituents on the maleimide ring and thiol groups on a polymer backbone. This can be achieved by reacting a DBM derivative with a polymer containing at least two thiol groups (e.g., multi-arm PEG-SH or thiolated hyaluronic acid). The this compound acts as a linker, covalently bonding two polymer chains together. The resulting crosslinked network entraps water, leading to the formation of a hydrogel.

Advantages of this compound Crosslinkers
  • Rapid Gelation: The reaction between dibromomaleimides and thiols is typically fast, allowing for in-situ hydrogel formation under physiological conditions.[5]

  • High Specificity: The reaction is highly specific for thiol groups, minimizing side reactions with other functional groups present in biological systems.[5]

  • Stimuli-Responsiveness: The formed thioether linkages can be cleaved by excess thiols, enabling the design of hydrogels that degrade in response to specific biological cues.[4]

  • Tunable Properties: The mechanical properties and degradation kinetics of the hydrogel can be tuned by varying the concentration of the crosslinker, the polymer, and the degree of thiol substitution.

Quantitative Data Summary

The following table summarizes typical quantitative data for hydrogels formed via thiol-maleimide chemistry. While specific values for this compound-crosslinked hydrogels will depend on the specific polymer and experimental conditions, this table provides a comparative overview based on similar maleimide-based systems.

PropertyTypical Value RangeInfluencing FactorsReference
Gelation Time 1 - 10 minutesPolymer concentration, pH, buffer system[6]
Young's Modulus 0.1 - 100 kPaPolymer weight percentage, crosslinker density[5]
Mass Swelling Ratio 10 - 100Crosslinking density, polymer hydrophilicity[1][5]
Degradation Time Hours to daysThiol concentration (e.g., GSH), crosslink density[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Crosslinked PEG Hydrogel

This protocol describes the formation of a hydrogel by reacting a 4-arm PEG-thiol with a this compound crosslinker.

Materials:

  • 4-arm PEG-Thiol (PEG-SH), MW 10 kDa

  • N-(2-Aminoethyl)this compound (or other functionalized DBM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Prepare Polymer Solution: Dissolve the 4-arm PEG-SH in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing.

  • Prepare Crosslinker Solution: Dissolve the this compound crosslinker in a minimal amount of a biocompatible solvent like DMSO, and then dilute with PBS (pH 7.4) to the desired concentration. The molar ratio of thiol groups to this compound should be optimized, typically starting with a 2:1 ratio.

  • Hydrogel Formation: Rapidly mix the polymer solution and the crosslinker solution in a sterile container.

  • Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be determined by the vial tilting method, where the vial is inverted, and the time at which the solution no longer flows is recorded.[1]

Protocol 2: Characterization of Hydrogel Properties

A. Rheological Analysis for Gelation Kinetics and Mechanical Properties

Oscillatory rheology can be used to determine the gelation kinetics and the viscoelastic properties of the hydrogel.[7]

  • Place the freshly mixed polymer and crosslinker solution onto the rheometer plate.

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the time when G' exceeds G''.

  • Once the gel has formed and G' has plateaued, perform a frequency sweep to characterize the mechanical properties of the hydrogel.

B. Swelling Behavior

  • Prepare a hydrogel sample of known initial weight (W_dry, if lyophilized, or W_initial, if as-synthesized).

  • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

  • The swelling ratio is calculated as: Swelling Ratio = (W_swollen - W_initial) / W_initial.[1]

  • Continue until the weight of the hydrogel remains constant, indicating equilibrium swelling.

C. Thiol-Mediated Degradation

  • Prepare hydrogel samples and place them in a solution of PBS (pH 7.4) containing a specific concentration of a thiol, such as glutathione (GSH) (e.g., 10 mM).[7]

  • As a control, place a hydrogel sample in PBS without GSH.

  • Monitor the degradation of the hydrogels over time, either visually or by measuring the change in weight of the remaining hydrogel.

  • The degradation can also be monitored by rheology, observing the decrease in the storage modulus over time.[7]

Visualizations

cluster_reactants Reactants cluster_process Process cluster_product Product Polymer_A Thiol-functionalized Polymer (e.g., 4-arm PEG-SH) Mixing Mix in Aqueous Buffer (pH 7.4) Polymer_A->Mixing DBM This compound Crosslinker DBM->Mixing Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel

Caption: Hydrogel formation workflow.

Caption: this compound-thiol crosslinking chemistry.

Hydrogel DBM-Crosslinked Hydrogel Thiol Excess Thiol (e.g., Glutathione) Hydrogel->Thiol Addition of Degradation Cleavage of Thioether Bonds Thiol->Degradation Products Degraded Polymer Chains Degradation->Products

References

Solid-Phase Synthesis of Dibromomaleimide-Peptide Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The conjugation of peptides to functional moieties is a cornerstone of modern drug development and chemical biology. Dibromomaleimide (DBM) has emerged as a versatile linker for the site-specific modification of peptides, particularly at cysteine residues. Unlike traditional maleimides, DBM offers two points of attachment, allowing for the creation of unique and stable thioether bonds. This bifunctionality can be exploited to generate well-defined and homogeneous peptide conjugates.

The solid-phase synthesis (SPPS) of DBM-peptide conjugates offers significant advantages over solution-phase methods. By assembling the peptide chain on a solid support and subsequently introducing the DBM functionality while the peptide is still resin-bound, researchers can streamline the synthetic process, minimize side reactions, and simplify purification. This on-resin approach is particularly beneficial for the production of complex peptide conjugates intended for therapeutic or diagnostic applications.

DBM-peptide conjugates have shown great promise in various fields. In oncology, they are utilized in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a tumor-targeting peptide.[1] The stability of the DBM linkage is a key attribute in ensuring that the drug remains attached to the peptide until it reaches its target. Furthermore, the unique chemical properties of DBM allow for the development of theranostic agents, where a single conjugate can be used for both diagnosis (e.g., through fluorescent imaging) and therapy. The ability to introduce the DBM group at a specific site on the peptide ensures the generation of a homogeneous product with predictable pharmacological properties.

One prominent application of DBM-peptide conjugates is in the development of targeted therapies against cancers that overexpress specific receptors, such as the Epidermal Growth Factor Receptor (EGFR). Peptides with high affinity for EGFR, such as LARLLT and YHWYGYTPQNVI, can be conjugated to cytotoxic agents via a DBM linker.[2][3] These conjugates can then selectively deliver the therapeutic payload to cancer cells, minimizing off-target toxicity.

Experimental Protocols

This section provides a detailed methodology for the solid-phase synthesis of a cysteine-containing peptide and its subsequent on-resin conjugation with a this compound derivative.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic cysteine-containing peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% v/v in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Conjugation with this compound

This protocol describes the conjugation of a this compound derivative to the cysteine residue of the resin-bound peptide. This protocol is adapted from the principles of on-resin side-chain modification.[4]

Materials:

  • Resin-bound peptide with a deprotected cysteine side chain

  • N-functionalized this compound (e.g., N-ethyl-dibromomaleimide) (5 eq)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the peptide, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Conjugation Reaction:

    • Dissolve the N-functionalized this compound in DMF.

    • Add the DBM solution and DIPEA to the resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.

Protocol 3: Cleavage and Purification

Procedure:

  • Cleavage from Resin:

    • Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide conjugate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Purify the crude DBM-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes representative quantitative data for this compound-peptide conjugation reactions. It is important to note that yields can vary significantly based on the peptide sequence, the specific DBM derivative used, and the reaction conditions. The data presented here is compiled from various sources, with the on-resin data being an estimation based on analogous on-resin maleimide conjugations due to a lack of specific literature on on-resin DBM conjugation yields.[4][5]

Peptide SequenceConjugation MethodDBM DerivativeReaction TimepHYield/ConversionReference
Salmon CalcitoninSolution-phase2,3-dibromomaleimide15 min6.2Complete[5]
Generic PeptideOn-resin (estimated)N-ethyl-dibromomaleimide4-6 hoursN/A (DIPEA)HighAdapted from[4]
Trastuzumab FabSolution-phaseDBM-alkyne5 min8.5High[6]
Grb2-SH2 (L111C)Solution-phaseThis compound2 hours8.0Quantitative[7]

Visualizations

Workflow for Solid-Phase Synthesis of DBM-Peptide Conjugates

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_OnResin On-Resin Conjugation cluster_PostSynth Post-Synthesis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Repeat 4. Repeat Deprotection & Coupling Coupling->Repeat Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Conjugation 6. DBM Conjugation Deprotection2->Conjugation Cleavage 7. Cleavage from Resin Conjugation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification FinalProduct DBM-Peptide Conjugate Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of DBM-peptide conjugates.

Reaction of this compound with a Cysteine Residue

G DBM This compound (Electrophile) Conjugate DBM-Peptide Conjugate (Stable Thioether Linkage) DBM->Conjugate + Peptide Peptide-Cys-SH (Nucleophile) Peptide->Conjugate Michael Addition

Caption: Reaction mechanism of this compound with a cysteine residue.

Targeted Drug Delivery via an EGFR-Targeting DBM-Peptide Conjugate

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate DBM-Peptide-Drug Conjugate EGFR EGFR Conjugate->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis

Caption: EGFR-targeted drug delivery pathway using a DBM-peptide conjugate.

References

Application Notes and Protocols: Dibromomaleimide in the Construction of Multivalent Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromomaleimide (DBM) is a versatile reagent in bioconjugation chemistry, enabling the construction of complex, multivalent protein structures. Its reactivity towards cysteine residues allows for precise, site-specific modifications, disulfide bond bridging, and the assembly of antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for utilizing this compound in the creation of multivalent protein complexes.

Key Features of this compound Chemistry
  • Cysteine-Specific Modification: DBM reacts selectively with the thiol groups of cysteine residues.[1][2]

  • Disulfide Bridging: Following the reduction of a disulfide bond, DBM can react with the two resulting cysteine thiols to form a stable bridge, thus maintaining the protein's tertiary structure.[1][3][4][5]

  • Multiple Attachment Points: DBM provides up to three points of attachment, allowing for the creation of multifunctional bioconjugates.[1][2][3][6]

  • Reversible Linkage: The resulting protein-maleimide products can be cleaved under specific conditions, allowing for the release of the conjugated molecules.[1][2][3][5][6]

  • Stable Conjugates: The initial dithiomaleimide adduct can undergo hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[7]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving this compound for protein modification and disulfide bridging.

Table 1: Reaction Conditions for Protein Modification with this compound

Protein/PeptideReagentProtein Conc.Reagent Conc.Buffer ConditionsTemp. (°C)TimeConversion/YieldReference
Grb2-SH2 (L111C)This compound2.0 mg/mL2.82 mM (in DMF)100 mM Na-Phosphate, 150 mM NaCl, pH 8.002 hQuantitative[1]
SomatostatinThis compound0.25 mg/mL (152.6 µM)1.1 equiv.50 mM Na-Phosphate, 40% MeCN, 2.5% DMF, pH 6.2201 hQuantitative[1]
Trastuzumabsar-dbm or dfo-dbm5 mg/mL8 mol equiv.PBS, pH 8.5375 minNear-quantitative[8]
Qβ VLPDB-PEG--1x PBS4--[9]

Table 2: Comparison of Dihalomaleimide Reactivity for Disulfide Bridging of Somatostatin

ReagentRelative ReactivityReference
Diiodomaleimide>[4]
This compound>[4]
Dichloromaleimide[4]

Table 3: Yields for Disulfide Bridging of Somatostatin with Different Maleimide Reagents

ReagentEquivalentsTimeYieldReference
Dimercaptoethanolmaleimide11 h68%[4][6]
Dimercaptoethanolmaleimide101 hComplete conversion[4][6]
Dithiophenolmaleimide110 minComplete conversion[4][6]
This compound (in situ)51 hup to 60%[6]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key processes involving this compound.

Fig. 1: Reaction of this compound with Cysteine.

Fig. 2: Disulfide Bridging Workflow.

Fig. 3: ADC Construction Workflow.

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Protein (Grb2-SH2 L111C)

This protocol describes the modification of the SH2 domain of the Grb2 adaptor protein (L111C mutant) with this compound to form a monobromo adduct, which can then be further functionalized.[1]

Materials:

  • Grb2-SH2 (L111C) protein

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortexer

  • LC-MS system for analysis

Procedure:

  • Protein Preparation: Prepare a solution of Grb2-SH2 (L111C) at a concentration of 2.0 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 2.82 mM solution of this compound in DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, place 100 µL of the Grb2-SH2 (L111C) solution.

    • Cool the solution to 0 °C on ice.

    • Add 5 µL of the 2.82 mM this compound solution to the protein solution.

  • Incubation:

    • Vortex the mixture for 1 second.

    • Maintain the reaction at 0 °C for 2 hours.

  • Analysis:

    • Analyze the reaction mixture by LC-MS to confirm the formation of the conjugate. The expected mass of the conjugate is 14346 Da.[1]

    • Quantitative conversion to the monobromo adduct should be observed.[1]

  • (Optional) Further Functionalization: The resulting monobromo adduct can be reacted with a second thiol-containing molecule (e.g., glutathione, thioglucose) to form a dual-functionalized protein.[1]

Protocol 2: Disulfide Bridging of Somatostatin

This protocol details the re-bridging of the disulfide bond in the peptide hormone somatostatin using this compound following reduction.[1]

Materials:

  • Lyophilized somatostatin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Reaction Buffer: 50 mM sodium phosphate, 40% acetonitrile (MeCN), 2.5% DMF, pH 6.2

  • Microcentrifuge tubes

  • LC-MS system for analysis

Procedure:

  • Peptide Solubilization and Reduction:

    • Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (152.6 µM).

    • Add 1.1 equivalents of TCEP to the somatostatin solution.

    • Incubate at 20 °C for 1 hour to ensure complete reduction of the disulfide bond.

    • Confirm complete reduction by LC-MS (expected mass of reduced somatostatin is 1640 Da).[1]

  • Conjugation Reaction:

    • To the reduced somatostatin solution, add 1.1 equivalents of this compound.

    • Incubate the reaction at 20 °C for 1 hour.

  • Analysis:

    • Analyze the reaction mixture by LC-MS.

    • Quantitative insertion of the this compound into the disulfide bond is expected, with the final conjugate having a mass of 1734 Da.[1]

Protocol 3: Construction of a Homogeneous Antibody-Drug Conjugate (ADC)

This protocol describes the generation of a site-specific ADC with a drug-to-antibody ratio (DAR) of 4 by targeting the interchain disulfide bonds of a native antibody (e.g., Trastuzumab) with a this compound-functionalized payload.[10][11]

Materials:

  • Purified antibody (e.g., Trastuzumab)

  • DBM-functionalized payload (e.g., DBM-MMAF)

  • TCEP

  • Reaction Buffer: PBS, pH 7.4

  • Hydrolysis Buffer: pH 8.5 (if accelerated hydrolysis is desired)

  • Size-Exclusion Chromatography (SEC) system for purification

  • LC-MS system for analysis

Procedure:

  • Antibody Preparation:

    • Buffer exchange the purified antibody into PBS, pH 7.4.

    • Dilute the antibody to a final concentration of 5 mg/mL.

  • Reduction of Interchain Disulfides:

    • Warm the antibody solution to 37 °C.

    • Add an excess of TCEP to ensure full reduction of the four interchain disulfide bonds.

  • Conjugation:

    • Add the DBM-functionalized payload to the reduced antibody solution.

    • Incubate the reaction mixture to allow for the conjugation to proceed. The reaction is typically rapid, often completing within 5-15 minutes.[8][11]

  • Hydrolysis (Optional but Recommended for Stability):

    • Adjust the pH of the reaction mixture to 8.5 to accelerate the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid. This "locking" step can be completed in about 1 hour.[10]

  • Purification:

    • Purify the resulting ADC using SEC to remove excess payload and other reagents.

  • Analysis:

    • Characterize the purified ADC by LC-MS to confirm the desired mass and a homogeneous DAR of 4.

    • Further analysis by techniques such as hydrophobic interaction chromatography (HIC) can also be performed to assess homogeneity.

Conclusion

This compound is a powerful tool for the construction of multivalent protein complexes, offering a high degree of control over the site of conjugation and the stoichiometry of the final product. The protocols outlined in this document provide a starting point for researchers to explore the potential of this compound chemistry in their own applications, from basic research to the development of novel therapeutics. The ability to create stable, homogeneous protein conjugates with defined properties makes DBM an invaluable reagent in the field of bioconjugation.

References

Application of Dibromomaleimide in Nucleic Acid Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleimide (DBM) chemistry offers a versatile and effective strategy to address these limitations. DBM serves as a reversible linker, enabling the synthesis of reducible polymers that can be degraded in the reducing intracellular environment.[1][3][6] This degradation facilitates the release of the nucleic acid payload and reduces the toxicity associated with high molecular weight polymers.[1][4][7][8] Furthermore, DBM derivatives can be functionalized to allow for site-specific conjugation of targeting ligands or imaging agents, enhancing the functionality of the delivery system.[1][4][9]

These application notes provide an overview of the use of DBM in creating advanced nucleic acid delivery vehicles, along with detailed protocols for their synthesis and evaluation.

Key Features and Advantages of this compound-Based Delivery Systems

  • Reducibility and Intracellular Cargo Release: The thioether bonds formed between DBM and thiol-containing polymers are stable in the extracellular environment but are readily cleaved by intracellular reducing agents like glutathione.[1][3][6] This triggers the disassembly of the polymer-nucleic acid complex (polyplex), releasing the therapeutic cargo into the cytoplasm.

  • Reduced Cytotoxicity: The degradation of high molecular weight polymers into smaller, less toxic fragments significantly improves the biocompatibility of the delivery system.[1][4][7][8]

  • Site-Specific Functionalization: The use of DBM derivatives, such as DBM-alkyne, allows for the precise attachment of other molecules via "click chemistry".[1][4] This avoids the random modification of primary amines that are essential for condensing and protecting the nucleic acid.

  • Versatile Conjugation: DBM can be used to conjugate a wide range of molecules, including polymers, peptides, and proteins, making it a versatile tool for creating multifunctional delivery systems.[3][9]

  • Inherent Fluorescence: The dithiomaleimide (DTM) core, formed after reaction with thiols, can exhibit intrinsic fluorescence, enabling the tracking and visualization of the delivery vehicle without the need for an additional fluorescent label.[3][6]

Data Summary

The following tables summarize the quantitative data from studies utilizing DBM-based polymers for nucleic acid delivery.

Table 1: Physicochemical Properties of DBM-linked Polymer/pDNA Polyplexes

PolymerTarget Molecular Weight (kDa)Polyplex Size (nm)Zeta Potential (mV)Reference
Reducible, DBM-linked p(DMAEMA-s-OEGMA)~10, ~20, ~40Not SpecifiedNot Specified[1]
Non-reducible control polymers~10, ~20, ~40Not SpecifiedNot Specified[1]

Note: Specific size and zeta potential values were not provided in the abstract. However, the study mentions that reducible and non-reducible polymers had comparable DNA condensation properties and sizes.[1][4]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

PolymerCell LineTransfection Efficiency (Relative to Control)Cell Viability (%) (Compared to Untreated Cells)Reference
Reducible, DBM-linked p(DMAEMA-s-OEGMA)Not SpecifiedComparable to non-reducible polymersSignificantly higher than non-reducible polymers[1]
Non-reducible control polymersNot SpecifiedComparable to reducible polymersLower than reducible polymers[1]
bPEI (25 kDa)Not SpecifiedControlNot Specified[1]

Note: The referenced study states that DBM-linked, reducible polymers were significantly less toxic than their non-reducible counterparts, while maintaining comparable transfection efficiencies.[1][4][7]

Experimental Protocols

Protocol 1: Synthesis of DBM-Alkyne Linking Agent

This protocol describes the synthesis of a this compound-alkyne (DBM-alkyne) derivative, which can be used to link thiol-functionalized polymers and provides a site for further modification via click chemistry.[1]

Materials:

  • Dibromomaleic anhydride

  • Propargylamine

  • Glacial acetic acid

  • Toluene

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesize dibromomaleic anhydride as previously reported.[1]

  • Add propargylamine (1.6 mmol), dibromomaleic anhydride (2.2 mmol), and 34 mL of glacial acetic acid to a reaction vessel.

  • Reflux the mixture at 120 °C for 5 hours with stirring.

  • Cool the reaction vessel to room temperature.

  • Remove the glacial acetic acid azeotropically with toluene under reduced pressure.

  • Dissolve the crude product in DCM.

  • Isolate the pure DBM-alkyne product by silica gel column chromatography using a hexane:ethyl acetate (10:0.5) mobile phase.

  • The final product should be an off-white powder.[1]

Protocol 2: Synthesis of Reducible DBM-Linked Polymers

This protocol details the synthesis of reducible, DBM-linked copolymers of (2-dimethylamino) ethyl methacrylate (DMAEMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA).[1]

Materials:

  • Thiol-terminated p(DMAEMA-s-OEGMA) (synthesized via ATRP using a disulfide-containing initiator)

  • DBM-alkyne (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS, 0.05 mM)

  • Dialysis tubing

Procedure:

  • Dissolve the thiol-terminated p(DMAEMA-s-OEGMA) (5.0 µmol) and TCEP (5.5 µmol) in a 3:1 (v/v) mixture of DMF and 0.05 mM PBS to a final polymer concentration of 0.02 M.

  • Stir the solution for 30 minutes to reduce the disulfide bonds and expose the terminal thiol groups.

  • Add DBM-alkyne (5.0 µmol) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Purify the resulting DBM-linked polymer by dialysis to remove DMF and salts.

  • Lyophilize the purified polymer to obtain an orange solid gel.[1]

Protocol 3: Polyplex Formation and Characterization

This protocol describes the formation of polyplexes between the DBM-linked polymer and plasmid DNA.

Materials:

  • DBM-linked polymer

  • Plasmid DNA (pDNA)

  • Nuclease-free water or appropriate buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions of the DBM-linked polymer and pDNA in nuclease-free water or buffer.

  • Calculate the required volumes of polymer and pDNA solutions to achieve the desired N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA).

  • Vortex the polymer solution and add the pDNA solution dropwise while vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for polyplex formation.

  • Characterize the polyplexes for size and zeta potential using dynamic light scattering (DLS).

  • Confirm DNA condensation by performing a gel retardation assay.[10]

Protocol 4: In Vitro Transfection

This protocol outlines a general procedure for transfecting mammalian cells with the synthesized polyplexes.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., OptiMEM™)

  • Polyplexes (from Protocol 3)

  • Reporter plasmid (e.g., encoding GFP or luciferase)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.

  • On the day of transfection, replace the cell culture medium with fresh, serum-free medium.

  • Add the polyplex solution dropwise to the cells.

  • Incubate the cells with the polyplexes for 4-6 hours at 37 °C in a CO2 incubator.

  • After incubation, replace the serum-free medium with complete medium.

  • Incubate the cells for an additional 24-48 hours.

  • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 5: Cytotoxicity Assay

This protocol describes how to evaluate the cytotoxicity of the DBM-linked polymers.

Materials:

  • Cells treated with polyplexes (from Protocol 4)

  • Untreated control cells

  • Cell viability assay kit (e.g., MTT, MTS, or a protein quantification assay)

Procedure:

  • After the desired incubation time post-transfection, perform the cell viability assay according to the manufacturer's instructions.

  • For a protein quantification assay, lyse the cells and measure the total protein content.

  • Calculate cell viability as the percentage of viable cells in the treated group relative to the untreated control group.[1]

Visualizations

Signaling Pathways and Experimental Workflows

DBM_Nucleic_Acid_Delivery cluster_synthesis Polymer Synthesis & Functionalization cluster_delivery Nucleic Acid Delivery Pathway Thiol_Polymer Thiol-Terminated Polymer Reducible_Polymer Reducible DBM-Linked Polymer Thiol_Polymer->Reducible_Polymer Thiol-Maleimide Reaction DBM_Alkyne DBM-Alkyne Linker DBM_Alkyne->Reducible_Polymer Functionalized_Polymer Functionalized Polymer Reducible_Polymer->Functionalized_Polymer Azide-Alkyne Click Chemistry Azide_Ligand Azide-Functionalized Ligand (e.g., Targeting Moiety, Fluorophore) Azide_Ligand->Functionalized_Polymer Polyplex Polyplex Formation (Self-Assembly) Functionalized_Polymer->Polyplex Nucleic_Acid Nucleic Acid (pDNA, siRNA) Nucleic_Acid->Polyplex Cell Target Cell Polyplex->Cell Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Endosome->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (pDNA) Released_NA Released Nucleic Acid Cytoplasm->Released_NA Polymer Degradation (Glutathione) Degraded_Polymer Degraded Polymer Fragments Cytoplasm->Degraded_Polymer DBM_Cleavage_Mechanism cluster_intracellular Intracellular Environment (Cytoplasm) Polymer_DBM_Polymer Polymer-S-DBM-S-Polymer (High Molecular Weight) Polymer_SH Polymer-SH (Low Molecular Weight Fragments) Polymer_DBM_Polymer->Polymer_SH Thioether Bond Cleavage Released_NA Released Nucleic Acid Polymer_DBM_Polymer->Released_NA facilitates GSH Glutathione (GSH) (Reducing Agent) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation DBM_Functionalization cluster_workflow Site-Specific Functionalization Workflow start Start with DBM-Alkyne Polymer azide_molecule Prepare Azide-Functionalized Molecule (e.g., Fluorophore, Targeting Peptide) start->azide_molecule click_reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) start->click_reaction azide_molecule->click_reaction purification Purify the Functionalized Polymer click_reaction->purification characterization Characterize the Conjugate (e.g., NMR, SEC) purification->characterization end Functionalized Polymer Ready for Use characterization->end

References

Troubleshooting & Optimization

Optimizing Dibromomaleimide Bioconjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dibromomaleimide (DBM) reaction conditions for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound bioconjugation reactions?

The optimal pH for DBM bioconjugation is highly dependent on the specific goals of the reaction, particularly the desired balance between the conjugation rate and the stability of the resulting conjugate. Generally, a pH range of 6.5-8.5 is employed.[1][2][] For reactions involving the re-bridging of disulfide bonds, a pH of around 6.2 has been used successfully.[2][4] To prevent the re-oxidation of reduced cysteine residues, a lower pH of 5.0 can be beneficial.[5] For applications requiring rapid post-conjugation hydrolysis to form a stable maleamic acid, a higher pH of 8.0 to 8.5 is recommended.[1][6]

Q2: My conjugation yield is low. What are the potential causes and how can I improve it?

Low conjugation yield can stem from several factors:

  • Inefficient Disulfide Bond Reduction: Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][5] A 1.1 equivalent of TCEP has been used effectively.[2][4]

  • Hydrolysis of the DBM Reagent: this compound reagents themselves can hydrolyze rapidly, especially at higher pH.[1][7][8] It is crucial to prepare the DBM solution immediately before use.

  • Suboptimal pH: The pH can influence the reactivity of both the thiol and the DBM. Experiment within the recommended pH range (6.5-8.5) to find the optimal condition for your specific biomolecule.[1][]

  • Steric Hindrance: If the conjugation site is sterically hindered, the reaction may be less efficient.[9] Modifying the linker on the DBM reagent could potentially alleviate this issue.

  • Precipitation of Biomolecule: Ensure that the reaction buffer conditions are suitable for maintaining the solubility and stability of your protein or peptide.

Q3: How can I minimize side reactions during the conjugation process?

Several side reactions can occur during DBM bioconjugation. Here are some strategies to minimize them:

  • Reaction with Reducing Agent: DBM can react with the reducing agent, TCEP.[10][11] To mitigate this, it is advisable to perform the conjugation reaction as quickly as possible after the reduction step or to use a minimal excess of TCEP.

  • Decarboxylation: Undesirable side-reactions, such as C-terminal decarboxylation of antibody light chains, can be minimized by accelerating the post-conjugation hydrolysis step at a slightly alkaline pH (e.g., 8.5).[1]

  • Hydrolysis of the DBM Reagent: As mentioned, DBM is susceptible to hydrolysis.[1][7][8] Using freshly prepared DBM solutions and controlling the reaction time can help reduce this side reaction.

Q4: What is the purpose of post-conjugation hydrolysis and how can it be controlled?

Post-conjugation hydrolysis of the dithiomaleimide bridge is crucial for generating a robustly stable maleamic acid conjugate.[1][6][12] This "locking" mechanism prevents the retro-Michael reaction, which can lead to deconjugation.[8] The rate of hydrolysis can be controlled by:

  • pH: Increasing the pH to 8.0-8.5 significantly accelerates the hydrolysis rate.[1][6]

  • Linker Design: The chemical nature of the linker attached to the maleimide nitrogen influences the rate of hydrolysis. Electron-withdrawing linkers can lead to faster hydrolysis.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Heterogeneous Product Mixture Incomplete disulfide reduction.Increase the equivalents of TCEP and optimize reduction time.
Disulfide scrambling.Minimize the time between reduction and conjugation. The use of an in-situ reduction-bridging strategy can be beneficial.[10][11]
Side reactions (e.g., decarboxylation).Accelerate post-conjugation hydrolysis by increasing the pH to 8.5.[1]
Loss of Biological Activity Disruption of protein structure upon disulfide reduction.Minimize the duration the disulfide bonds are in a reduced state. DBM's ability to re-bridge disulfides helps maintain the protein's tertiary structure.[4][13]
Modification of critical residues.Ensure the DBM reagent is specific for thiols. DBM generally shows high selectivity for thiols over amines at near-neutral pH.[2][]
Precipitation during Reaction Protein instability under reaction conditions.Optimize buffer composition, pH, and temperature. Ensure the final concentration of any organic solvent used to dissolve the DBM reagent is compatible with your protein.
Inconsistent Results Instability of the DBM reagent.Always use freshly prepared solutions of the this compound reagent. DBMs are known to hydrolyze quickly in aqueous solutions.[1][7][8]

Quantitative Data Summary

Table 1: Hydrolysis Half-life of this compound Reagents and Conjugates

Reagent/ConjugateLinker TypepHHalf-life (t½)Reference
This compound ReagentC-2 (glycine derived)8.0< 1 minute[1][7]
Dithiomaleimide ConjugateC-6 (caproyl)8.548 hours[1]
Dithiomaleimide ConjugateC-2 (glycine derived)8.516-19 minutes[1]
Dithiomaleimide ConjugateAryl8.516-19 minutes[1]
N-methyl this compound-7.417.9 minutes[9]

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bridging of a Peptide (e.g., Somatostatin) [2]

  • Peptide Solubilization: Dissolve the lyophilized peptide (e.g., somatostatin) in a suitable buffer. A buffer of 50 mM sodium phosphate, pH 6.2, with 40% acetonitrile and 2.5% DMF can be used.

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation: Add 1.1 equivalents of the this compound reagent to the reduced peptide solution.

  • Reaction: Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: The reaction can be monitored by LCMS to confirm the formation of the bridged conjugate.

Protocol 2: Optimized Antibody Conjugation with Accelerated Hydrolysis [1]

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Disulfide Reduction: Reduce the interchain disulfide bonds of the antibody using an appropriate concentration of TCEP.

  • DBM Conjugation: Add the this compound reagent (with a fast-hydrolyzing linker, e.g., C-2 or aryl) to the reduced antibody solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to 8.5 to facilitate rapid post-conjugation hydrolysis.

  • Incubation: Incubate the reaction mixture for approximately 1 hour.

  • Purification: Purify the resulting antibody-drug conjugate using standard methods such as size-exclusion chromatography (SEC) to remove excess reagents.

  • Analysis: Characterize the conjugate by methods such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and homogeneity.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for DBM Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start biomolecule Prepare Biomolecule (e.g., Antibody, Peptide) start->biomolecule dbm_reagent Prepare fresh DBM reagent solution start->dbm_reagent reduction Disulfide Bond Reduction (e.g., with TCEP) biomolecule->reduction conjugation Add DBM Reagent for Conjugation dbm_reagent->conjugation reduction->conjugation hydrolysis Post-conjugation Hydrolysis (optional, pH adjustment) conjugation->hydrolysis purification Purification (e.g., SEC) hydrolysis->purification characterization Characterization (e.g., LCMS, SDS-PAGE) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound bioconjugation.

Caption: Troubleshooting decision tree for low DBM conjugation yield.

References

Preventing non-specific binding of dibromomaleimide reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding of dibromomaleimide (DBM) reagents during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound reagents and why are they used in bioconjugation?

This compound (DBM) reagents are crosslinking agents used for site-specific bioconjugation, particularly for labeling antibodies and other proteins.[1] They react with thiol groups (-SH), such as those from reduced cysteine residues in proteins.[1][2] Unlike conventional maleimides, DBMs can react with two thiol groups, allowing them to bridge disulfide bonds that have been reduced.[1][3] This re-bridging maintains the protein's structural integrity.[1][2] A key feature of DBM chemistry is the subsequent hydrolysis of the initial conjugate to form a stable maleamic acid, which "locks" the conjugate and prevents undesired side reactions.[4][5]

Q2: What is non-specific binding and why is it a problem in my DBM conjugation?

Non-specific binding refers to the attachment of the DBM reagent or the entire antibody-drug conjugate (ADC) to unintended targets or surfaces.[6][7] This can be caused by various interactions, including electrostatic forces, hydrophobic interactions, and van der Waals forces.[8][9] Non-specific binding can lead to several issues, such as high background signals in assays, reduced potency of therapeutic conjugates, and inaccurate analytical results.[7]

Q3: What are the main causes of non-specific binding with DBM reagents?

The primary causes of non-specific binding in DBM conjugations include:

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or proteins.[6][8][10]

  • Hydrophobic Interactions: Hydrophobic regions of the DBM reagent or the molecule it's attached to can bind to hydrophobic surfaces or other proteins.[6][8]

  • Reactivity with Non-Targeted Residues: Although highly selective for thiols, under certain conditions, maleimides can react with other nucleophilic residues.

  • Aggregation: The protein or conjugate itself may aggregate, leading to non-specific interactions.[11][12]

Q4: How can I prevent non-specific binding during my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Buffer Conditions: Adjusting the pH and salt concentration of your reaction buffer is a primary strategy.[6][13]

  • Use Blocking Agents: Additives like Bovine Serum Albumin (BSA) can block non-specific binding sites.[6][8][13]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can reduce hydrophobic interactions.[6][13]

  • Post-Conjugation Hydrolysis: Ensuring complete hydrolysis of the dithiomaleimide intermediate to the stable maleamic acid is crucial for homogeneity and stability.[3][4]

  • Purification: Proper purification after conjugation is essential to remove unreacted reagents.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal in Assays Non-specific binding of the conjugate to assay surfaces or other proteins.1. Increase Salt Concentration: Add NaCl (e.g., 150-200 mM) to the buffers to shield electrostatic interactions.[6][10][13] 2. Add a Blocking Agent: Include 1% BSA in your buffers to block non-specific sites.[6][13] 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant like Tween 20 to disrupt hydrophobic interactions.[13]
Heterogeneous Product Mixture Incomplete reaction or side reactions.1. Optimize Reaction pH: For efficient conjugation and subsequent hydrolysis, a pH of around 8.5 is often optimal.[3][4] 2. Ensure Complete Hydrolysis: After conjugation, incubate at a slightly basic pH (e.g., 8.5) for a sufficient time (can be as short as 1 hour with optimized reagents) to drive the conversion to the stable maleamic acid.[3][4]
Precipitation of Protein Conjugate Protein aggregation.1. Optimize Buffer Conditions: Ensure the buffer pH is not too close to the protein's isoelectric point.[6] 2. Screen for Optimal Surfactants: Test different non-ionic surfactants at low concentrations.
Loss of Conjugate During Purification Adsorption to purification columns or membranes.1. Pre-treat Surfaces: Pre-block columns or membranes with a BSA solution. 2. Choose Appropriate Materials: Select low-binding materials for your purification consumables.

Experimental Protocols

Protocol 1: General Disulfide Bridging with this compound

This protocol describes a general method for conjugating a DBM-functionalized molecule to an antibody via disulfide bridging.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer (e.g., phosphate buffer).

    • If necessary, deglycosylate the antibody using an enzyme like PNGase F.[4]

  • Disulfide Bond Reduction:

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting point is to use a 1-1.1 molar equivalent of TCEP per disulfide bond to be reduced.[2][15]

    • Incubate for 1 hour at 20°C.[15]

  • Conjugation:

    • Add the DBM reagent (typically 1.1 equivalents) to the reduced antibody solution.[15] The reaction can be performed over a broad pH range (pH 6.2-8.0).[15]

    • Allow the reaction to proceed for 1 hour at 20°C.[15]

  • Post-Conjugation Hydrolysis:

    • Adjust the pH of the reaction mixture to 8.5 to accelerate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[3][4]

    • Incubate for at least 1 hour. The hydrolysis rate is dependent on the specific DBM reagent used.[4][16]

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove unreacted DBM reagent and reducing agent.[14]

Protocol 2: Optimizing Reaction pH for Accelerated Hydrolysis

This protocol is designed to determine the optimal pH for the post-conjugation hydrolysis step to improve conjugate homogeneity.

  • Perform Conjugation: Follow steps 1-3 from Protocol 1.

  • Aliquoting: After the conjugation step, divide the reaction mixture into several aliquots.

  • pH Adjustment: Adjust the pH of each aliquot to a different value within the range of 7.5 to 9.0.

  • Time Course Analysis: Take samples from each aliquot at various time points (e.g., 30 min, 1 hr, 2 hr).

  • Analysis: Analyze the samples by LC-MS to determine the extent of hydrolysis and the homogeneity of the conjugate at each pH and time point.[4]

Data Summary

Table 1: Influence of pH on Post-Conjugation Hydrolysis Half-Life

DBM Reagent LinkerpHApproximate Hydrolysis Half-LifeReference
C-2 Linker8.0< 1 minute[4][16]
DithiophenolmaleimidesNot specified30-60 minutes[16]

Note: The C-2 linker demonstrates significantly faster hydrolysis due to the electron-withdrawing nature of the linker, which activates the imide for hydrolysis.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis antibody Antibody Solution reduction 1. Disulfide Reduction (e.g., TCEP) antibody->reduction dbm_reagent DBM Reagent conjugation 2. DBM Conjugation dbm_reagent->conjugation reduction->conjugation hydrolysis 3. Post-Conjugation Hydrolysis (pH 8.5) conjugation->hydrolysis purification Purification (e.g., SEC) hydrolysis->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

non_specific_binding_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue High Non-Specific Binding electrostatic Electrostatic Interactions issue->electrostatic hydrophobic Hydrophobic Interactions issue->hydrophobic aggregation Protein Aggregation issue->aggregation salt Increase Salt Concentration electrostatic->salt Shields Charges bsa Add Blocking Agent (BSA) hydrophobic->bsa Masks Surfaces surfactant Add Non-ionic Surfactant hydrophobic->surfactant Disrupts Interactions aggregation->surfactant Reduces Aggregation ph_opt Optimize Buffer pH aggregation->ph_opt Avoid pI

Caption: Troubleshooting logic for non-specific binding.

dibromomaleimide_reaction cluster_reaction_pathway This compound Reaction Pathway Protein_SH_HS Reduced Protein (Two Cysteine Thiols) Dithiomaleimide Dithiomaleimide Intermediate Protein_SH_HS->Dithiomaleimide + DBM DBM This compound Reagent DBM->Dithiomaleimide Maleamic_Acid Stable Maleamic Acid Conjugate Dithiomaleimide->Maleamic_Acid Hydrolysis (e.g., pH 8.5)

Caption: Reaction pathway of this compound with thiols.

References

Technical Support Center: Improving the Stability of Dibromomaleimide Conjugates in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to address the challenges associated with the stability of dibromomaleimide (DBM) conjugates in serum.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of instability for maleimide-based conjugates in serum?

A1: The primary cause of instability for traditional maleimide conjugates in a biological environment like serum is a process known as the retro-Michael reaction. This reaction leads to thiol exchange, where the thioether bond between the maleimide and the cysteine residue of the protein is reversible. In serum, which has a high concentration of thiols like glutathione, the conjugated payload can detach from the target protein and bind to other molecules, leading to off-target effects and reduced efficacy.[1][2][3]

Q2: How do this compound (DBM) conjugates address this stability issue?

A2: this compound conjugates offer a significant advantage by design. After the initial conjugation to thiol groups (e.g., from reduced disulfide bonds in an antibody), the DBM moiety can undergo a rapid and efficient hydrolysis.[4] This reaction opens the maleimide ring to form a stable maleamic acid.[5] The resulting conjugate is robustly stable and no longer susceptible to the retro-Michael reaction or thiol exchange in serum.[6][7][8] This "locking" mechanism ensures the payload remains attached to its target.

Q3: My DBM conjugate appears heterogeneous after production. What could be the cause and how can I fix it?

A3: Heterogeneity in the final product can arise from incomplete hydrolysis. If the maleimide ring is not completely opened to the maleamic acid form, a mixture of the stable (hydrolyzed) and potentially unstable (unhydrolyzed) conjugate will exist.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the post-conjugation hydrolysis step is performed at a slightly basic pH. A pH of 8.5 has been shown to accelerate hydrolysis and significantly improve the homogeneity of the final conjugate population.[5]

    • Optimize Incubation Time: While DBMs are designed for rapid hydrolysis, the specific linker structure can influence the rate.[6] Ensure sufficient incubation time to allow the hydrolysis to complete. Monitoring the reaction by mass spectrometry can confirm the disappearance of the unhydrolyzed species.[2] For some linkers, hydrolysis can be complete in just over an hour.[4][5]

Q4: I am observing low conjugation efficiency. Why is my this compound reagent not reacting effectively with my protein?

A4: Low conjugation efficiency can stem from several factors:

  • Premature Hydrolysis of the Reagent: DBM reagents themselves can be susceptible to hydrolysis in aqueous solutions, especially at basic pH.[5][9] Always prepare solutions of your DBM reagent in a dry, biocompatible organic solvent (e.g., DMSO) and add it to the protein solution immediately before starting the conjugation.[2][10]

  • Inaccessible or Oxidized Cysteines: The target thiol groups on your protein must be available to react. Cysteine residues that have reformed disulfide bonds will not react with maleimides.[2] Ensure your pre-conjugation reduction step is complete. Using a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is critical.[2]

  • Incorrect pH for Conjugation: The optimal pH for the initial thiol-maleimide reaction is between 6.5 and 7.5.[2][10] Performing the reaction in this range maximizes selectivity for thiols over other nucleophiles like amines and minimizes premature hydrolysis of the DBM reagent. The subsequent hydrolysis step for stabilization should then be carried out at a higher pH (e.g., 8.5).[5]

Q5: How stable are the final, hydrolyzed DBM conjugates?

A5: Once the maleamic acid ring is formed, the conjugates are exceptionally stable. Studies have shown that these "locked" conjugates exhibit complete stability when incubated at a physiological pH of 7.4 for up to 10 days.[5] Furthermore, radiolabeled DBM conjugates have demonstrated over 99% stability in human serum for several days, highlighting their suitability for in vivo applications.[6][8]

Data Summary

Quantitative data from cited experiments are summarized below for easy comparison.

Table 1: Hydrolysis Rates of this compound (DBM) Reagents

DBM Reagent LinkerpHHalf-life (t½)Reference
DBM with C-2 Linker8.0< 1 minute[5][9]
DBM with C-6 Linker8.0~10 minutes[5][9]
Dithiophenolmaleimides8.030-60 minutes[5]

This table illustrates how linker design, specifically the use of electron-withdrawing linkers, dramatically accelerates the hydrolysis of the DBM reagent itself, a principle that also applies post-conjugation.

Table 2: Stability of Hydrolyzed DBM-Antibody Conjugates

Conjugate TypeConditionDurationStabilityReference
Maleamic Acid ConjugatepH 7.410 daysComplete Stability[5]
[⁶⁴Cu]Cu-sar–dtm–trastuzumabHuman Serum, 37°C2 days>99% Intact[6]
[⁸⁹Zr]Zr-dfo–dtm–trastuzumabHuman Serum, 37°C7 days>99% Intact[6]

This table demonstrates the robust stability of the final maleamic acid conjugates under physiological conditions.

Key Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

  • Preparation: Prepare the antibody (e.g., a typical IgG1) in a degassed buffer such as PBS, pH 7.2.

  • Reducing Agent: Prepare a fresh solution of TCEP.

  • Reduction: Add a 10-100 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized, but 6-20 equivalents are often cited.[2][11]

  • Incubation: Incubate the mixture for 20-30 minutes at room temperature.[2]

  • Removal of Excess TCEP: If necessary for the subsequent steps, remove the excess TCEP using a desalting column or buffer exchange.[2]

Protocol 2: Conjugation with this compound Reagent

  • Reagent Preparation: Dissolve the this compound-payload reagent in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.

  • pH Adjustment: Ensure the reduced antibody solution is buffered at pH 6.5-7.5 for the conjugation step.

  • Conjugation: Add the DBM reagent solution to the reduced antibody solution. A 10-20 fold molar excess of the DBM reagent over the antibody is a common starting point.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescent payload.

Protocol 3: Post-Conjugation Hydrolysis for Stabilization

  • Confirmation: After the initial conjugation, confirm the formation of the conjugate using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).

  • pH Adjustment: Adjust the pH of the conjugate solution to 8.5 using a suitable buffer.[2][5]

  • Hydrolysis Incubation: Incubate the solution at 37°C. The time required can vary from 1 hour to 48 hours depending on the specific DBM linker.[5][6] Monitor the hydrolysis by mass spectrometry to confirm the complete conversion to the open-ring maleamic acid form.

  • Finalization: Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[2]

Protocol 4: Assessing Conjugate Stability in Serum

  • Incubation: Incubate the purified, hydrolyzed DBM conjugate in human or mouse serum at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96 hours, and up to 7-10 days).[1][5][6]

  • Analysis: Analyze the samples using a suitable method like Size Exclusion Chromatography (SEC-HPLC) to quantify the amount of intact conjugate remaining over time.[5] This will determine the stability and half-life of the conjugate in a physiological environment.

Visual Diagrams

The following diagrams illustrate the key chemical pathways and experimental workflows.

G cluster_0 Instability Pathway (Retro-Michael Reaction) Maleimide_Thiol Maleimide-Thiol Adduct (Unstable) Deconjugated_Maleimide Deconjugated Maleimide Maleimide_Thiol->Deconjugated_Maleimide Reversible Deconjugation Serum_Thiol Serum Thiol (e.g., Glutathione) Serum_Thiol->Deconjugated_Maleimide Attack Deconjugated_Maleimide->Maleimide_Thiol Thiol_Exchange_Product Thiol Exchange Product Deconjugated_Maleimide->Thiol_Exchange_Product Forms New Adduct

Caption: Instability of traditional maleimide conjugates via thiol exchange.

G cluster_1 DBM Stabilization Pathway DBM_Conjugate This compound Conjugate (Thioether Linkage) Hydrolysis Hydrolysis (H₂O, pH 8.5) DBM_Conjugate->Hydrolysis Maleamic_Acid Stable Maleamic Acid Conjugate (Locked Ring) Hydrolysis->Maleamic_Acid Irreversible Ring Opening Serum_Thiol Serum Thiol Serum_Thiol->Maleamic_Acid No Reaction

Caption: Stabilization of DBM conjugates via post-conjugation hydrolysis.

G Start Start: Native Antibody Reduction 1. Reduce Disulfides (TCEP, pH 7.2) Start->Reduction Conjugation 2. Conjugate (DBM Reagent, pH 6.5-7.5) Reduction->Conjugation Hydrolysis 3. Stabilize via Hydrolysis (pH 8.5, 37°C) Conjugation->Hydrolysis Purification 4. Purify and Analyze Hydrolysis->Purification End End: Stable Conjugate Purification->End

Caption: Workflow for creating stable this compound conjugates.

References

Troubleshooting low yield in dibromomaleimide conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibromomaleimide Conjugation

Welcome to the technical support center for this compound (DBM) conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during DBM conjugation, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my final conjugate yield unexpectedly low or zero?

Low conjugate yield can result from several factors, from reagent integrity to sub-optimal reaction conditions. A systematic approach is crucial for identifying the root cause. The most common culprits include premature hydrolysis of the DBM reagent, incomplete reduction of disulfide bonds in the target protein, or incorrect reaction pH.

Below is a troubleshooting workflow to diagnose the issue.

G start Low / No Yield reagent 1. Check DBM Reagent Integrity - Has it been properly stored? - Has it hydrolyzed? start->reagent reduction 2. Verify Thiol Availability - Was disulfide reduction complete? - Are thiols re-oxidizing? start->reduction conditions 3. Review Reaction Conditions - Is the pH optimal (7.5-8.5)? - Is stoichiometry correct? start->conditions stability 4. Assess Conjugate Stability - Did post-conjugation hydrolysis occur? - Is the product precipitating? start->stability solution1 Solution: - Use fresh DBM stock. - Prepare DBM solution immediately  before use. reagent->solution1 solution2 Solution: - Quantify free thiols (Ellman's). - Ensure sufficient reducing agent. - Degas buffers to prevent oxidation. reduction->solution2 solution3 Solution: - Adjust pH to 8.0-8.5 for optimal  balance of reaction and stability. - Titrate DBM equivalents. conditions->solution3 solution4 Solution: - Extend incubation at pH 8.5 post-  conjugation to ensure hydrolysis. - Screen formulation buffers. stability->solution4

Caption: Troubleshooting workflow for low DBM conjugation yield.
Q2: How does pH critically affect my DBM conjugation reaction?

The pH of the reaction buffer is one of the most critical parameters in DBM chemistry, influencing reaction speed, reagent stability, and final conjugate stability. The thiol-maleimide reaction is selective for thiols between pH 6.5 and 7.5.[1] However, for DBM disulfide bridging, a more basic pH is often optimal.

  • Below pH 7.0: The reaction with thiols is slow as the thiol groups (-SH) are mostly protonated and thus less nucleophilic.

  • Between pH 7.5 - 8.5: This range is generally optimal for DBM conjugation. The thiolate anion (-S⁻) concentration is higher, leading to a rapid conjugation reaction, often complete within 5 minutes.[2][3] This pH also promotes the essential post-conjugation hydrolysis of the dithiomaleimide to the highly stable dithiomaleamic acid.[2] An increase in pH from 8.0 to 8.5 can significantly accelerate this stabilizing hydrolysis step.[4][5]

  • Above pH 8.5: While the reaction is very fast, the competing hydrolysis of the DBM reagent itself becomes extremely rapid, with a half-life of less than a minute at pH 8.0.[4][6][7] This can lead to reagent loss and lower yields. Additionally, at higher pH, maleimides can lose selectivity and react with other nucleophilic residues like amines (e.g., lysine).[1]

pH RangeThiol ReactivityDBM Reagent StabilityPost-Conjugation HydrolysisRecommendation
6.5 - 7.0SlowHighVery SlowNot Recommended
7.5 - 8.5Very FastModerate to LowFastOptimal
> 8.5Extremely FastVery Low (High Risk of Hydrolysis)Very FastUse with caution
Q3: My DBM reagent seems inactive. How can I prevent its degradation?

Dibromomaleimides are highly electrophilic and susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH. The bromine atoms act as electron-withdrawing groups, further activating the maleimide ring to nucleophilic attack by water.[4][7] The hydrolysis half-life of a DBM reagent can be under one minute at pH 8.0.[4][7]

Solutions:

  • Proper Storage: Store DBM reagents as a dry powder (desiccated) at the recommended temperature (typically -20°C).

  • Fresh Stock Solutions: Prepare stock solutions of the DBM reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.

  • Staged Addition: Add the DBM stock solution to the protein solution at the very last step to minimize the time it spends in the aqueous buffer before reacting with the target thiols.

Q4: I'm observing a heterogeneous product. What are the likely causes?

A heterogeneous product, often observed as multiple peaks on a mass spectrum or multiple bands on a gel, can arise from several sources.

  • Incomplete Disulfide Reduction: DBM conjugation is often used to re-bridge native disulfide bonds. If the initial reduction step is incomplete, a mix of fully reduced, partially reduced, and un-reduced protein will result in varying levels of conjugation.

  • Sub-optimal Stoichiometry: An insufficient amount of DBM reagent will lead to partially conjugated species. Conversely, a large excess can sometimes lead to off-target modifications, though DBM is highly specific for thiols.[6] Increasing the molar equivalents of DBM from 8 to 24 did not significantly alter conjugation efficacy in one study, suggesting the reaction is robust.[2][3]

  • Disulfide Scrambling: If the free thiols generated after reduction are not quickly captured by the DBM reagent, they can re-oxidize incorrectly, leading to scrambled disulfide bonds.[8]

  • Incomplete Hydrolysis: Failure to complete the post-conjugation hydrolysis step can leave a dithiomaleimide product that is susceptible to retro-Michael reactions, especially in the presence of other thiols, which can contribute to heterogeneity over time.[2][6]

G cluster_causes Potential Causes cluster_solutions Solutions start Heterogeneous Product cause1 Incomplete Reduction start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Incomplete Hydrolysis start->cause3 sol1 Ensure excess reducing agent (TCEP). Confirm reduction with Ellman's reagent. cause1->sol1 sol2 Titrate DBM reagent. A slight excess (e.g., 5-8 equiv.) is often optimal. cause2->sol2 sol3 Incubate for >1 hour at pH 8.5 post-conjugation to drive hydrolysis to completion. cause3->sol3

Caption: Causes and solutions for product heterogeneity.
Q5: How can I ensure the long-term stability of my DBM conjugate?

The stability of the final conjugate is paramount. Unlike conventional maleimide adducts which can undergo retro-Michael reactions, DBM conjugates can be converted into a highly stable form.[2][3]

The key is the post-conjugation hydrolysis of the initially formed dithiomaleimide ring to a dithiomaleamic acid. This ring-opening reaction "locks" the conjugate, making it robustly stable and resistant to thiol exchange reactions in biological media.[2][9]

Optimization of Stability:

  • Reaction Time & pH: After the initial rapid conjugation (typically <5-10 minutes), allow the reaction to proceed for an additional 1-2 hours at pH 8.0-8.5 to ensure complete hydrolysis.[2][3][4]

  • Linker Design: DBM reagents with electron-withdrawing linkers (e.g., a glycine-derived C-2 linker vs. a caproyl C-6 linker) can dramatically accelerate the rate of this stabilizing hydrolysis.[4][5]

Linker TypeHydrolysis Half-Life (Conjugate)Time for Complete HydrolysisReference
C-6 (Caproyl)~48 hours~72 hours[4]
C-2 (Glycine)~16-19 minutes~1 hour[4]
N-Aryl~16-19 minutes~1 hour[4]

Experimental Protocols

Protocol: DBM Conjugation to Antibody Interchain Disulfides

This protocol is a general guideline for conjugating a DBM-functionalized molecule to a typical IgG1 antibody by re-bridging the four interchain disulfide bonds.

1. Materials and Buffers:

  • Antibody: e.g., Trastuzumab at 5-10 mg/mL.

  • Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed.

  • Conjugation/Hydrolysis Buffer: Phosphate buffer, pH 8.5, degassed.

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 10 mM in water).

  • DBM Reagent: Stock solution (e.g., 10 mM in DMSO), prepared immediately before use.

  • Quenching Reagent: N-acetylcysteine solution (e.g., 100 mM in water).

2. Antibody Reduction:

  • Buffer exchange the antibody into the Reduction Buffer (pH 7.4).

  • Adjust the antibody concentration to 5 mg/mL.

  • Warm the antibody solution to 37°C.

  • Add a sufficient volume of TCEP stock solution to achieve a final molar excess (e.g., 10-20 equivalents) to ensure complete reduction of the interchain disulfide bonds.

  • Incubate at 37°C for 1-2 hours. Do not purify the antibody at this stage.

3. Conjugation and In-Situ Hydrolysis:

  • Allow the reduced antibody solution to cool to room temperature.

  • Adjust the pH of the solution to 8.5 by adding a pre-determined amount of a basic buffer component (e.g., 1M phosphate buffer pH 8.5).

  • Immediately add the DBM reagent stock solution to the reduced antibody. A slight molar excess (e.g., 5-8 equivalents relative to the antibody) is typically used.[10]

  • Mix gently and allow the conjugation to proceed for 5-10 minutes at room temperature.

  • Incubate the reaction mixture for an additional 1-2 hours at room temperature to facilitate the complete hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.

4. Quenching and Purification:

  • Quench any unreacted DBM reagent by adding an excess of N-acetylcysteine and incubating for 15 minutes.

  • Purify the final antibody conjugate using standard techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagents and byproducts.

5. Characterization:

  • Confirm the drug-to-antibody ratio (DAR) and homogeneity of the final product using methods like mass spectrometry (MS) and SDS-PAGE.

References

Technical Support Center: Dibromomaleimide (DBM) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromomaleimide (DBM) for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target amino acid for this compound conjugation?

This compound (DBM) is highly selective for cysteine residues.[1][2][3][4][5] Its primary application is the rapid and efficient bridging of disulfide bonds in proteins and peptides after their reduction to free thiols.[1][6]

Q2: Does this compound react with other amino acids like lysine or histidine?

Under typical bioconjugation conditions (pH 6.5-7.5), DBM shows high selectivity for cysteine over other nucleophilic amino acids.[2]

  • Lysine: The reaction of DBM with the amine side chain of lysine is significantly slower than its reaction with cysteine thiols.[7] In studies with proteins containing multiple lysine residues, DBM has been shown to react exclusively with cysteine.[2] While a subsequent reaction with amines is possible under specific conditions for dual functionalization, it is not a significant side reaction during standard cysteine-targeted conjugation.[7][8]

  • Histidine: While the imidazole ring of histidine can potentially react with maleimides through intramolecular cyclization, this is not a commonly reported side reaction in DBM-based bioconjugation. The reactivity would likely depend on the specific location and accessibility of the histidine residue within the protein.

  • Tryptophan and Tyrosine: There is no evidence to suggest that DBM reacts with the side chains of tryptophan or tyrosine under standard bioconjugation conditions.

Q3: What is the main cause of DBM reagent instability in solution?

The primary cause of DBM instability is its high susceptibility to hydrolysis, especially at neutral to alkaline pH.[9] The maleimide ring can be rapidly opened by water to form an unreactive maleamic acid, rendering the DBM incapable of reacting with thiols. This hydrolysis is a critical competing reaction that must be managed during experiments.

Q4: Can the reducing agent TCEP interfere with the conjugation reaction?

Yes, Tris(2-carboxyethyl)phosphine (TCEP) can react directly with DBM.[10][11] This side reaction forms a DBM-TCEP adduct, which consumes the DBM reagent and reduces the efficiency of the desired conjugation to the protein.[10][11] It is crucial to remove or quench any excess TCEP after disulfide reduction and before the addition of DBM.

Q5: How stable is the final conjugate formed with this compound?

The initial dithiomaleimide conjugate can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[12][13] However, a key feature of the DBM platform is the subsequent hydrolysis of the maleimide ring within the conjugate.[14] This ring-opening to a dithiomaleamic acid creates a highly stable, irreversible linkage that is resistant to thiol exchange.[14][15]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

Potential Cause Troubleshooting Steps
Rapid hydrolysis of DBM reagent. 1. Prepare the DBM solution immediately before use. 2. Perform the conjugation at a slightly acidic to neutral pH (6.5-7.0) to slow down hydrolysis. 3. Minimize the reaction time to what is necessary for conjugation. 4. Consider using a DBM derivative with a linker that imparts greater hydrolytic stability.
Reaction of DBM with residual TCEP. 1. After disulfide bond reduction, remove excess TCEP using a desalting column or spin filtration. 2. Alternatively, quench the TCEP with a scavenger reagent before adding DBM.
Incomplete disulfide bond reduction. 1. Ensure sufficient equivalents of TCEP are used to fully reduce the target disulfide bonds. 2. Optimize the reduction time and temperature. 3. Confirm complete reduction by analyzing a small aliquot of the protein by non-reducing SDS-PAGE or LC-MS.
Incorrect buffer composition. 1. Avoid buffers containing primary or secondary amines (e.g., Tris) if there is any concern about amine reactivity, although this is a minor side reaction. Phosphate-buffered saline (PBS) is a common choice. 2. Ensure the buffer pH is accurately measured and maintained.

Problem 2: Presence of unexpected side products in LC-MS analysis.

Potential Cause Troubleshooting Steps
Formation of DBM-TCEP adducts. As mentioned above, remove or quench TCEP before adding DBM. The mass of the DBM-TCEP adduct may be observed in the LC-MS data.
Incomplete conjugation leading to a mix of starting material and product. Optimize the stoichiometry of DBM to the protein. A slight excess of DBM may be required to drive the reaction to completion, but this must be balanced with the risk of hydrolysis.
Disulfide scrambling. If multiple disulfide bonds are present and reduced, they may reform incorrectly. Ensure the addition of DBM is timely after reduction.
Hydrolysis of the DBM reagent. The mass of the hydrolyzed DBM may be detected. This indicates that the reagent is degrading before it can react with the protein. Follow the steps to minimize hydrolysis.

Quantitative Data Summary

Table 1: Hydrolysis Half-life of this compound Reagents

DBM LinkerpHHalf-life (t½)
C-2 Linker8.0< 1 minute
C-6 Linker8.0Not specified, but slower than C-2

Data extracted from a study on the optimization of the DBM platform. The C-2 linker has a glycine-derived structure, while the C-6 linker is based on a caproyl group.[9] The rate of hydrolysis is highly dependent on the electron-withdrawing properties of the N-substituent.

Table 2: Stability of Thiol-Maleimide Conjugates to Glutathione Challenge

Maleimide ConjugateThiolGlutathione Incubation ConditionsHalf-life of ConversionExtent of Conversion
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)pH 7.43.1 hours~90%
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)pH 7.418 hours~12%
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)pH 7.43.1 hours~90%
NEMN-acetyl-l-cysteine (NAC)pH 7.4258 hours~1%

This table illustrates the susceptibility of the initial maleimide-thiol adduct to thiol exchange with glutathione. Note that DBM conjugates undergo a subsequent stabilizing hydrolysis.[12]

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bridging of a Protein with this compound

  • Protein Preparation: Dissolve the protein containing the target disulfide bond in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Disulfide Reduction:

    • Add a 1.1 to 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature or 37°C for 1-2 hours.

  • Removal of Excess TCEP (Crucial Step):

    • Immediately after reduction, remove the excess TCEP using a pre-equilibrated desalting column (e.g., Sephadex G-25) or by buffer exchange using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • Conjugation with DBM:

    • Prepare a stock solution of the DBM reagent in an organic solvent (e.g., DMF or DMSO) immediately before use.

    • Add a 1.1 to 5-fold molar excess of the DBM solution to the reduced protein. The final concentration of the organic solvent should typically be below 10%.

    • Incubate the reaction at room temperature for 1 hour.

  • Stabilizing Hydrolysis:

    • To ensure the formation of the stable maleamic acid conjugate, the pH of the reaction mixture can be adjusted to 8.0-8.5 and incubated for an additional 1-2 hours.[14]

  • Purification:

    • Purify the DBM-conjugated protein from excess reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the final conjugate by SDS-PAGE and LC-MS to confirm the molecular weight and assess purity.

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Reduction cluster_purification Step 2: TCEP Removal cluster_conjugation Step 3: DBM Conjugation cluster_stabilization Step 4: Stabilization Protein Protein with Disulfide Bond TCEP Add TCEP Protein->TCEP Reduced_Protein Reduced Protein with Free Thiols TCEP->Reduced_Protein Desalting Desalting Column or Buffer Exchange Reduced_Protein->Desalting Reduced_Protein_Purified Purified Reduced Protein Desalting->Reduced_Protein_Purified DBM Add DBM Reduced_Protein_Purified->DBM Conjugate Dithiomaleimide Conjugate DBM->Conjugate Hydrolysis Hydrolysis (pH 8.0-8.5) Conjugate->Hydrolysis Stable_Conjugate Stable Maleamic Acid Conjugate Hydrolysis->Stable_Conjugate

Caption: Experimental workflow for this compound-mediated disulfide bond bridging.

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Side Reactions DBM_reagent This compound Dithiomaleimide Dithiomaleimide Adduct (Reversible) DBM_reagent->Dithiomaleimide + Protein-SH Reduced_Protein Reduced Protein (2x -SH) Reduced_Protein->Dithiomaleimide Stable_Conjugate Stable Dithiomaleamic Acid (Irreversible) Dithiomaleimide->Stable_Conjugate + H2O (Hydrolysis) DBM_reagent2 This compound Hydrolyzed_DBM Hydrolyzed DBM (Inactive) DBM_reagent2->Hydrolyzed_DBM + H2O (fast at high pH) TCEP_Adduct DBM-TCEP Adduct DBM_reagent2->TCEP_Adduct + TCEP TCEP Residual TCEP

Caption: Desired and side reaction pathways in DBM conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_Hydrolysis Is DBM solution fresh? Is pH optimal (6.5-7.0)? Start->Check_Hydrolysis Yes Check_TCEP Was TCEP removed after reduction? Start->Check_TCEP Yes Check_Reduction Was reduction confirmed (e.g., by SDS-PAGE)? Start->Check_Reduction Yes Solution_Hydrolysis Optimize reaction time and pH. Prepare DBM solution fresh. Check_Hydrolysis->Solution_Hydrolysis No Solution_TCEP Incorporate a TCEP removal step (desalting, quenching). Check_TCEP->Solution_TCEP No Solution_Reduction Optimize TCEP concentration and incubation time. Check_Reduction->Solution_Reduction No

Caption: Troubleshooting logic for low DBM conjugation efficiency.

References

Hydrolysis of dibromomaleimide and its impact on conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using dibromomaleimide (DBM) chemistry for bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation efficiency is lower than expected. What are the potential causes?

A1: Low conjugation efficiency is often due to the premature hydrolysis of the this compound reagent itself. DBM is highly susceptible to hydrolysis, especially under neutral to basic conditions.

  • Issue: The DBM reagent hydrolyzes before it can react with the thiol groups on your protein or peptide. Dibromomaleimides have been found to hydrolyze extremely rapidly, with half-lives of less than a minute at a pH of 8.0.[1][2][3] This rapid hydrolysis is due to the electron-withdrawing effect of the bromine atoms, which activates the imide ring for nucleophilic attack by water.[1][2]

  • Troubleshooting Steps:

    • Prepare DBM solutions immediately before use. Do not store DBM in aqueous buffers. Dissolve it in a compatible, dry organic solvent (like DMF or DMSO) and add it to the reaction buffer at the last moment.

    • Optimize Reaction Time. The conjugation reaction between DBM and thiols is extremely rapid, often completing within 5-20 minutes.[3][4] Prolonged reaction times before the addition of the target molecule can lead to significant reagent hydrolysis.

    • Control pH. While a slightly basic pH (around 8.0-8.5) is required to facilitate the subsequent hydrolysis step for stabilization, it also accelerates the hydrolysis of the unreacted DBM.[2][4] Ensure your protein is ready for immediate conjugation upon addition of the DBM reagent.

Q2: How can I ensure the stability of my final conjugate and prevent payload loss?

A2: The stability of the final conjugate is critically dependent on the post-conjugation hydrolysis of the dithiomaleimide bridge to the corresponding maleamic acid. This "locking" step prevents retro-Michael reactions, which are a common cause of payload loss with traditional maleimide conjugates.[4][5][6]

  • Solution: Induce complete hydrolysis after the initial conjugation. The resulting dithiomaleamic acid is highly stable in biological media and unreactive towards serum thiols.[4][6]

  • Procedure: After the initial rapid conjugation (e.g., 5 minutes), incubate the reaction mixture at a mildly basic pH (e.g., pH 8.5) for a specific duration to ensure complete conversion to the stable maleamic acid form.[2][4] This process can take from one to several hours depending on the linker used.[2][4]

Q3: My final product appears heterogeneous by LC-MS analysis. What causes this?

A3: Heterogeneity can arise from several factors, primarily incomplete hydrolysis or competing side reactions.

  • Cause 1: Incomplete Hydrolysis. If the post-conjugation hydrolysis is not driven to completion, you will have a mixture of the dithiomaleimide intermediate and the final maleamic acid product. The dithiomaleimide is less stable and can react further.

  • Solution 1: Accelerate the hydrolysis step. Switching the pH from 8.0 to 8.5 can significantly speed up hydrolysis.[2] Additionally, using DBM reagents with electron-withdrawing linkers (e.g., a C-2 glycine-derived linker) dramatically accelerates hydrolysis compared to longer alkyl linkers (e.g., C-6).[2][5] An optimized protocol with a C-2 linker at pH 8.5 can achieve complete conjugation and hydrolysis in just over an hour.[2][5]

  • Cause 2: Side Reactions. At suboptimal pH or with prolonged reaction times, side reactions can occur, leading to a variety of modified species.

  • Solution 2: Adhere to optimized protocols. A rapid conjugation followed by a controlled hydrolysis period minimizes the window for side reactions. Using an optimized protocol with "fast-hydrolyzing" linkers has been shown to produce highly homogeneous conjugates with a drug-to-antibody ratio (DAR) of 4.[2]

Q4: What is the difference between the hydrolysis of the DBM reagent and the post-conjugation hydrolysis?

A4: This is a critical distinction.

  • DBM Reagent Hydrolysis (Unwanted): This is the rapid degradation of the unreacted DBM molecule in the aqueous buffer. This is an undesirable side reaction that consumes your reagent and reduces conjugation efficiency. Its half-life can be under a minute at pH 8.0.[2][3]

  • Post-Conjugation Hydrolysis (Desired): This is the ring-opening of the dithiomaleimide, which is formed after the DBM has successfully conjugated to two cysteine residues. This reaction converts the conjugate into a highly stable maleamic acid, effectively "locking" the payload in place.[2][5] This desired reaction is slower than reagent hydrolysis, with half-lives ranging from minutes to many hours depending on the linker and pH.[2]

Quantitative Data Summary

The rate of hydrolysis is a critical parameter in DBM chemistry. The tables below summarize key quantitative data from cited literature.

Table 1: Hydrolysis Rates of Unconjugated this compound (DBM) Reagents

DBM Linker TypepHHalf-life (t½)Reference
C-2 (Glycine-derived)8.0< 1 minute[1][2]
C-6 (Caproyl)8.0Not specified, but rapid[2]

Table 2: Post-Conjugation Hydrolysis Rates (Dithiomaleimide to Maleamic Acid)

Conjugate Linker TypepHHalf-life (t½)Time for Complete HydrolysisReference
C-2 (Glycine-derived)8.516–19 minutes~1 hour[2]
Aryl8.516–19 minutes~1 hour[2]
C-6 (Caproyl)8.548 hours> 72 hours[2]
C-2 (Glycine-derived) on dfo-trastuzumabNot specifiedNot specified~2 hours[1]
C-6 (Aminohexanoate) on sar-trastuzumab37°CNot specified~48 hours[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in DBM conjugation.

G cluster_0 Phase 1: Preparation & Reduction cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Stabilization & Purification A 1. Prepare Antibody in Buffer (pH 8.5) B 2. Add Reducing Agent (e.g., TCEP) A->B C 3. Incubate to Reduce Interchain Disulfides B->C E 5. Add DBM-Payload to Reduced Antibody C->E D 4. Prepare DBM-Payload (in dry DMSO/DMF) D->E F 6. Incubate for 5 min (Rapid Conjugation) G 7. Incubate for >1 hour (Hydrolysis to Maleamic Acid) F->G H 8. Purify Conjugate (e.g., SEC) G->H H->H I 9. Characterize Product (LC-MS, SDS-PAGE) H->I

Caption: Optimized experimental workflow for DBM conjugation.

G Reduced_Ab Reduced Antibody (-SH HS-) Dithiomaleimide Dithiomaleimide Conjugate (Intermediate, Unstable) Reduced_Ab->Dithiomaleimide Conjugation (Fast) DBM DBM-Payload DBM->Dithiomaleimide Conjugation (Fast) Hydrolyzed_DBM Hydrolyzed DBM (Inactive) DBM->Hydrolyzed_DBM Hydrolysis (Undesired Side Reaction) Maleamic_Acid Maleamic Acid Conjugate (Final, Stable Product) Dithiomaleimide->Maleamic_Acid Hydrolysis (Desired) Water1 H₂O Water2 H₂O, pH 8.5

Caption: Chemical pathway of DBM conjugation and hydrolysis.

G Start Low Conjugation Efficiency? Check_DBM_Prep Was DBM reagent prepared fresh in dry solvent? Start->Check_DBM_Prep Check_Time Was conjugation time kept short (~5 min)? Check_DBM_Prep->Check_Time Yes Solution_Prep Action: Prepare DBM solution immediately before use. Check_DBM_Prep->Solution_Prep No Solution_Time Action: Reduce initial conjugation time before hydrolysis step. Check_Time->Solution_Time No Success Problem Resolved Check_Time->Success Yes Solution_Prep->Success Solution_Time->Success

Caption: Troubleshooting logic for low conjugation efficiency.

Experimental Protocols

Optimized Protocol for Antibody Conjugation with a C-2 Linker DBM

This protocol is adapted from methodologies designed to maximize homogeneity and stability through accelerated hydrolysis.[2][4]

1. Materials and Reagents:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Reaction Buffer: Phosphate buffer, pH 8.5.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • DBM-payload conjugate with a C-2 (glycine-derived) linker, dissolved in anhydrous DMSO.

  • Purification: Size-Exclusion Chromatography (SEC) column.

  • Characterization: LC-MS and SDS-PAGE equipment.

2. Antibody Reduction:

  • Prepare the antibody solution to the desired concentration in the pH 8.5 reaction buffer.

  • Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. A typical starting point is 8-10 molar equivalents per antibody.

  • Incubate the mixture at 37°C for 1 hour to ensure complete reduction of the accessible disulfides.

3. DBM Conjugation:

  • Immediately before use, dissolve the C-2 linker DBM-payload in a minimal amount of anhydrous DMSO.

  • Add the DBM-payload solution to the reduced antibody mixture. A molar excess of 8-10 equivalents per antibody is a common starting point.[6]

  • Allow the conjugation reaction to proceed for 5 minutes at room temperature.

4. Hydrolysis for Stabilization ("Locking"):

  • Following the 5-minute conjugation, allow the reaction mixture to incubate for an additional 1 to 2 hours at room temperature in the same pH 8.5 buffer.[1][2] This step is crucial for the hydrolysis of the dithiomaleimide to the stable maleamic acid.

5. Purification and Analysis:

  • Purify the resulting antibody-drug conjugate using a pre-equilibrated SEC column to remove excess reagents and unreacted payload.

  • Analyze the purified conjugate by LC-MS to confirm the correct mass and determine the drug-to-antibody ratio (DAR).

  • Use non-reducing and reducing SDS-PAGE to confirm the integrity of the antibody and the successful re-bridging of the disulfide bonds.

References

Technical Support Center: Purification of Dibromomaleimide-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibromomaleimide (DBM)-labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DBM-labeled proteins in a question-and-answer format.

Problem: Low or No Recovery of Labeled Protein

Potential Cause Recommended Solution
Protein Precipitation/Aggregation: Over-labeling can increase hydrophobicity, leading to precipitation.Optimize the molar ratio of DBM reagent to protein. Consider adding solubilizing agents or detergents to your buffers. Analyze protein solubility before and after labeling.
Protein Adsorption to Purification Resin: The labeled protein may non-specifically bind to the chromatography matrix.Change the type of purification resin. Modify buffer conditions (e.g., increase salt concentration for ion exchange, add non-ionic detergents for hydrophobic interaction).
Protein Loss During Wash Steps: Wash conditions may be too stringent, stripping the protein from the affinity resin.Decrease the stringency of the wash buffer (e.g., lower the concentration of denaturants or competing ligands).
Inefficient Elution: Elution conditions may be too mild to displace the tagged protein from the resin.Optimize elution buffer composition (e.g., adjust pH, increase concentration of the eluting agent).
Inaccessible Affinity Tag: The DBM label or a purification tag might be sterically hindered, preventing efficient binding to the resin.Consider denaturing purification conditions to expose the tag. Re-engineer the protein to place the tag at a more accessible location (N- or C-terminus).

Problem: Presence of Unreacted (Free) this compound in Final Product

Potential Cause Recommended Solution
Inefficient Purification: The chosen purification method may not adequately separate the small molecule DBM from the larger protein conjugate.Use size exclusion chromatography (SEC) with a resin that has an appropriate fractionation range. Increase the number of dialysis buffer changes or the dialysis duration.
Reaction Not Quenched: Residual DBM reagent remains active and can interfere with downstream applications.It is advisable to quench the reaction by adding a molar excess of a small molecule with a free thiol, such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME), before purification.[1]
Hydrolysis of DBM: While hydrolysis is desired post-conjugation to stabilize the linkage, unreacted DBM also hydrolyzes.[2][3] The hydrolyzed form might interact with the protein or purification matrix.Ensure prompt purification after the desired conjugation and hydrolysis time to remove all forms of the DBM reagent.

Problem: Labeled Protein is Inactive or Shows Reduced Function

Potential Cause Recommended Solution
Labeling at a Functionally Critical Site: The DBM molecule may have attached to a cysteine residue within the protein's active site or a region crucial for its conformation.If possible, use site-directed mutagenesis to remove the reactive cysteine and introduce one in a less critical region.
Over-labeling: A high degree of labeling can alter the protein's structure and function.Reduce the molar ratio of DBM to protein during the labeling reaction. Monitor the degree of labeling (DOL) to find the optimal balance between labeling efficiency and protein activity.
Harsh Purification Conditions: Denaturing conditions, extreme pH, or certain elution agents can irreversibly damage the protein.Whenever possible, use native purification conditions. Screen different elution buffers to find the mildest conditions that still provide good recovery.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the post-conjugation hydrolysis step with dibromomaleimides?

The hydrolysis of the maleimide ring to a maleamic acid "locks" the conjugate, making it highly stable.[2][3] This prevents the reverse reaction (retro-Michael addition) that can occur with traditional maleimide conjugates, especially in the presence of other thiols. Some DBM reagents are designed for accelerated hydrolysis, which can be achieved in just over an hour.[2][3][4]

Q2: How can I remove unreacted this compound reagent after the labeling reaction?

Several methods are effective for removing small molecules like unreacted DBM from protein samples:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. The larger protein conjugate will elute before the smaller DBM molecule.[1]

  • Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane, while retaining the larger protein.[1]

  • Spin Desalting Columns: These are a rapid form of gel filtration, suitable for smaller sample volumes.[1]

  • Tangential Flow Filtration (TFF): This is a fast filtration method ideal for larger volumes.[1]

Q3: What are the optimal pH and temperature conditions for DBM labeling?

The ideal pH for the thiol-maleimide reaction is typically between 7.0 and 7.5.[5][6] However, for some DBM platforms, a slightly basic pH of 8.0 to 8.5 can improve homogeneity and accelerate the post-conjugation hydrolysis step.[2][4] The reaction is often performed at room temperature or 4°C to maintain protein stability.[7]

Q4: My protein has disulfide bonds. How should I proceed with DBM labeling?

If you are targeting cysteines involved in disulfide bonds, you will first need to reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose as it does not contain a thiol group and thus won't compete with the protein for the DBM reagent.[5] It's important to remove the excess reducing agent before adding the DBM to avoid side reactions.[8]

Q5: How can I confirm that my protein is successfully labeled?

Several analytical techniques can be used to verify labeling:

  • Mass Spectrometry (MS): This is a highly accurate method to determine the mass of the protein before and after labeling. The mass increase should correspond to the mass of the attached DBM moiety.[4]

  • SDS-PAGE: If the DBM reagent is large enough or carries a fluorescent tag, you may observe a shift in the molecular weight of the protein on the gel.

  • UV-Vis Spectroscopy: If the DBM reagent has a unique absorbance spectrum, you can monitor the reaction. For example, the disappearance of dithiomaleimide absorbance can be used to monitor the hydrolysis step.[4]

Experimental Protocols & Data

General Protocol for this compound Labeling of an Antibody

This protocol is a general guideline and may require optimization for specific antibodies and DBM reagents.

  • Antibody Preparation:

    • Reduce the interchain disulfide bonds of the antibody (e.g., an IgG1) using a 10-fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • Removal of Reducing Agent:

    • Remove excess TCEP using a spin desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 8.5).

  • Conjugation Reaction:

    • Add the DBM reagent (dissolved in an organic co-solvent like DMSO or DMF) to the reduced antibody at a specified molar excess (e.g., 8-fold).

    • Incubate the reaction for 1 hour at room temperature.

  • Hydrolysis (Locking Step):

    • The hydrolysis of the maleimide ring often proceeds during the conjugation step, especially at a pH of 8.5.[2] This step can be monitored by LC-MS.

  • Purification:

    • Purify the DBM-labeled antibody from unreacted reagent and byproducts using size exclusion chromatography (SEC).

Purification Method Comparison
Method Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.[1]High resolution, gentle on proteins.Can be time-consuming, potential for sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane.[1]Simple, gentle.Slow, requires large buffer volumes, may not be 100% efficient.
Spin Desalting Columns Rapid gel filtration.[1]Fast, convenient for small volumes.Lower resolution than traditional SEC.
Affinity Chromatography Specific binding of a protein's tag to a resin.[9][10]High specificity and purity.Requires a tagged protein, elution conditions can be harsh.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (e.g., Disulfide Reduction) conjugation Conjugation (Protein + DBM) protein_prep->conjugation reagent_prep DBM Reagent Preparation reagent_prep->conjugation hydrolysis Hydrolysis ('Locking') conjugation->hydrolysis quenching Quenching (Optional) hydrolysis->quenching purify Purification (e.g., SEC, Dialysis) quenching->purify analysis Characterization (e.g., MS, SDS-PAGE) purify->analysis

Caption: Workflow for DBM-protein conjugation and purification.

troubleshooting_logic cluster_causes cluster_solutions start Low Labeled Protein Yield? precipitation Precipitation/ Aggregation start->precipitation Yes adsorption Adsorption to Resin start->adsorption Yes inefficient_elution Inefficient Elution start->inefficient_elution Yes optimize_ratio Optimize DBM:Protein Ratio precipitation->optimize_ratio change_resin Change Resin/ Buffer adsorption->change_resin optimize_elution Optimize Elution Buffer inefficient_elution->optimize_elution

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming steric hindrance in common synthetic applications of this compound.

General Troubleshooting and FAQs

This section addresses broad challenges that can affect various this compound reactions.

Q1: My this compound reaction has a low or no yield. What are the first things I should check?

A1: Low yields in reactions involving this compound can often be traced back to a few common issues. Before optimizing for steric hindrance, it's crucial to verify the fundamentals:

  • Reagent Purity: Ensure the this compound, solvents, and all other reactants are pure and anhydrous, as maleimides can be sensitive to hydrolysis, especially at a pH greater than 7.5.[1] It's recommended to prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF right before use.[1]

  • Reaction Atmosphere: Many coupling reactions, particularly palladium-catalyzed ones, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Some reactions are highly sensitive to temperature fluctuations. Ensure your heating or cooling is consistent and accurately monitored.

  • Stirring: For heterogeneous mixtures, ensure vigorous and efficient stirring to maximize the interaction between reactants.

A general troubleshooting workflow can help systematically diagnose and solve reaction issues.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Reagent & Solvent Purity start->check_purity check_setup Confirm Inert Atmosphere & Proper Setup check_purity->check_setup check_conditions Review Temperature, Time & Stirring check_setup->check_conditions steric_issue Problem Persists: Suspect Steric Hindrance check_conditions->steric_issue specific_guides Consult Specific Troubleshooting Guides (Suzuki, Diels-Alder, Michael) steric_issue->specific_guides

Caption: General workflow for troubleshooting low-yield this compound reactions.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The two bromine atoms on the maleimide ring present a significant steric challenge for cross-coupling reactions, especially when using bulky or ortho-substituted boronic acids.

FAQs and Troubleshooting Guide

Q2: My Suzuki-Miyaura coupling of a bulky arylboronic acid with this compound is failing. How can I improve the yield?

A2: This is a classic steric hindrance problem. The bulky substituents on both coupling partners impede the crucial transmetalation and reductive elimination steps of the catalytic cycle. Here are several strategies to overcome this:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known to promote couplings of sterically hindered substrates. This typically involves using bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and facilitate the reductive elimination step.

  • Base and Solvent: The choice of base and solvent is also crucial. A stronger base may be required, and aprotic polar solvents are often preferred.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation is a highly effective method for rapidly heating the reaction and can dramatically reduce reaction times and improve yields.

The following diagram illustrates the logic for selecting an appropriate catalyst system.

Suzuki_Catalyst_Selection start Low Yield with Standard Catalyst (e.g., Pd(PPh₃)₄) hindrance Cause: Steric Hindrance from Dibromo- moiety and Bulky Boronic Acid start->hindrance strategy Strategy: Use Bulky Ligands to Promote Reductive Elimination hindrance->strategy ligands Recommended Ligands: - Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) - tBu₃P strategy->ligands catalyst Recommended Pre-catalysts: - Pd₂(dba)₃ - Pd(OAc)₂ strategy->catalyst

Caption: Logic for selecting a catalyst system for sterically hindered Suzuki couplings.

Data Presentation: Comparison of Catalyst Systems

The table below provides a comparative overview of different palladium catalyst systems for Suzuki couplings of sterically hindered aryl halides. While this data is not exclusively for this compound, it offers strong guidance on expected performance.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012-24Low to Moderate[2]
Pd(dppf)Cl₂dppfK₃PO₄Dioxane80-1004-12Moderate to Good[2]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene801Good to Excellent[3]
Pd(OAc)₂ / tBu₃PP(t-Bu)₃KFTHF5012Moderate[4]
Na₂PdCl₄ / sSPhossSPhosK₂CO₃ACN/H₂O3728Good (94%)[1]
Experimental Protocol: Suzuki Coupling with a Bulky Boronic Acid

This protocol describes a general method for the mono-arylation of an N-substituted this compound with a sterically hindered boronic acid, such as 2,4,6-trimethylphenylboronic acid.

Materials:

  • N-Substituted-2,3-dibromomaleimide (1.0 equiv)

  • Arylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the N-substituted-2,3-dibromomaleimide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Diels-Alder Cycloaddition

The electron-deficient double bond of this compound makes it a good dienophile. However, steric hindrance can arise from bulky N-substituents on the maleimide or from substituents on the diene, slowing the reaction or preventing it altogether.

FAQs and Troubleshooting Guide

Q3: My Diels-Alder reaction between an N-substituted this compound and a substituted diene is very slow and gives low yields. What can I do?

A3: Slow Diels-Alder reactions are often due to a large HOMO-LUMO gap or steric repulsion in the transition state. The following strategies can be employed:

  • Thermal Conditions: Simply increasing the temperature by refluxing in a high-boiling solvent (e.g., toluene, xylene) is the most straightforward approach and is often sufficient for less hindered systems.

  • Lewis Acid Catalysis: A Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) can coordinate to one of the carbonyl oxygens of the maleimide. This coordination lowers the energy of the dienophile's LUMO, accelerating the reaction and often improving selectivity.[5][6] However, care must be taken as Lewis acids can also promote polymerization or degradation.

  • High-Pressure Conditions: Applying high pressure (e.g., 0.8-1.0 GPa) can significantly accelerate Diels-Alder reactions.[7] Pressure reduces the activation volume by forcing the molecules together into the compact transition state, making it an excellent tool for overcoming steric hindrance.

Data Presentation: Comparison of Diels-Alder Conditions
ConditionCatalyst/PressureSolventTemp (°C)Typical OutcomeRef.
ThermalNoneToluene110Slow, moderate yield[8]
Lewis AcidAlCl₃ (catalytic)DichloromethaneRoom TempFaster, improved yield & selectivity[7]
Lewis AcidEt₂AlCl (catalytic)Dichloromethane0 to RTFaster, improved yield & selectivity[5]
High Pressure0.8 GPa (8 kbar)DichloromethaneRoom TempSignificant rate acceleration, high yield[7]
Experimental Protocol: High-Pressure Diels-Alder Reaction

This protocol outlines a conceptual procedure for reacting N-phenyl-2,3-dibromomaleimide with a sterically hindered diene like 2,3-dimethyl-1,3-butadiene under high pressure. Note: This reaction requires specialized high-pressure equipment and should only be performed by trained personnel.

Materials:

  • N-phenyl-2,3-dibromomaleimide (1.0 equiv)

  • 2,3-dimethyl-1,3-butadiene (1.5 equiv)

  • Anhydrous Dichloromethane

Procedure:

  • Prepare a solution of N-phenyl-2,3-dibromomaleimide and 2,3-dimethyl-1,3-butadiene in anhydrous dichloromethane.

  • Transfer the solution into a pressure-resistant container (e.g., a sealed Teflon tube).

  • Place the container into a high-pressure apparatus.

  • Pressurize the system to 0.8-1.0 GPa.

  • Maintain the reaction at room temperature for 12-24 hours.

  • Carefully and slowly depressurize the apparatus.

  • Remove the reaction solution and concentrate the solvent under reduced pressure.

  • Purify the crude adduct by recrystallization or column chromatography.

Section 3: Nucleophilic Substitution & Michael Addition

This compound can undergo sequential nucleophilic substitution of the bromine atoms or Michael addition across the double bond. Steric hindrance from the bromine atoms and the incoming nucleophile can significantly affect the reaction pathway and rate.

FAQs and Troubleshooting Guide

Q4: I am trying to react a bulky secondary amine (e.g., piperidine) with this compound, but the reaction is slow and incomplete. How can I drive it to completion?

A4: The reaction of secondary amines with this compound is a nucleophilic vinylic substitution. Steric hindrance is a major factor, as the nucleophile must approach a double bond flanked by two bromine atoms and two carbonyl groups.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to help stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Gently heating the reaction (e.g., to 60-80 °C) can provide the necessary energy to overcome the activation barrier. More nucleophilic secondary amines like piperidine and pyrrolidine react more efficiently than aryl amines.[2]

  • Excess Reagent: Using a slight excess of the amine can help drive the reaction to completion.

  • Sequential Reactivity: Note that the substitution of the first bromine atom deactivates the maleimide ring towards a second substitution due to the electron-donating nature of the newly added amine group.[9] Achieving disubstitution with bulky nucleophiles is extremely challenging and may require forcing conditions.

Q5: Can I perform a Michael addition with a bulky nucleophile without displacing the bromine atoms?

A5: This is challenging. The bromine atoms are good leaving groups, and nucleophilic vinylic substitution is often competitive with or favored over Michael addition for many nucleophiles.

  • "Soft" Nucleophiles: Thiolates are "softer" nucleophiles and are well-known to undergo Michael addition to maleimides.[10] However, with this compound, the reaction often proceeds via substitution to form a stable thioether bond, particularly in bioconjugation applications where a disulfide is first reduced to generate two thiolates that bridge the maleimide.[11]

  • Reaction Control: To favor Michael addition, you would need a nucleophile that is a poor leaving group once added and conditions that disfavor elimination of the bromide. This is often difficult to achieve. For most applications, substitution is the expected and desired pathway. The reaction of a thiol and an amine can lead to a stable aminothiomaleimide, where the amine deactivates the maleimide to further reaction.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol describes the monosubstitution of N-phenyl-2,3-dibromomaleimide with piperidine.

Materials:

  • N-phenyl-2,3-dibromomaleimide (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve N-phenyl-2,3-dibromomaleimide in anhydrous DMF in a round-bottom flask equipped with a stir bar.

  • Add piperidine dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-bromo-3-(piperidin-1-yl)-N-phenylmaleimide.

References

Long-term storage and stability of dibromomaleimide compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and experimental use of dibromomaleimide (DBM) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound compounds?

A1: Solid this compound compounds should be stored at -20°C, protected from light and moisture. Before use, it is crucial to allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can lead to hydrolysis of the highly reactive maleimide group.[1]

Q2: How should I prepare and store stock solutions of this compound reagents?

A2: For preparing stock solutions, it is recommended to use anhydrous (water-free) organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] It is critical to use high-purity, anhydrous grade solvents to prevent premature hydrolysis of the DBM, which would render it inactive for conjugation.[1] Stock solutions in anhydrous solvents can be stored at -20°C for short periods, but fresh preparation is always recommended for optimal reactivity.

Q3: What is the stability of this compound compounds in aqueous solutions?

A3: this compound reagents are highly susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH. The bromine atoms act as electron-withdrawing groups, further activating the maleimide ring for hydrolysis.[2][3] This hydrolysis is extremely rapid, with half-lives that can be less than a minute at pH 8.0.[3][4] Therefore, aqueous solutions of DBM reagents should be prepared immediately before use.

Q4: My this compound conjugate is unstable. What is happening?

A4: The initial dithiomaleimide conjugate formed after reaction with thiols is an intermediate that undergoes hydrolysis to a more stable dithiomaleamic acid.[4][5][6] This hydrolysis is a crucial step for ensuring the long-term stability of the conjugate, as it "locks" the linkage and makes it resistant to retro-Michael reactions and thiol exchange in biological media.[2][5][6] If this hydrolysis step is incomplete, the conjugate may remain susceptible to degradation. The rate of this stabilizing hydrolysis is pH-dependent and can be accelerated at higher pH (e.g., 8.0-8.5).[2][5] Conversely, the final maleamic acid conjugate can be susceptible to cleavage at low pH.[2]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Possible Cause Recommended Solution
Hydrolysis of DBM Reagent Prepare fresh stock solutions of the DBM reagent in anhydrous DMSO or DMF immediately before use. Minimize the time the reagent is in an aqueous buffer before conjugation.
Inefficient Disulfide Reduction Ensure complete reduction of the disulfide bonds prior to adding the DBM reagent. Use an adequate molar excess of a reducing agent like TCEP. Monitor the reduction process if possible. The conjugation reaction itself is very rapid, often complete in under 20 minutes.[4][7]
Incorrect pH The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5. However, for disulfide bridging with DBMs, the subsequent stabilizing hydrolysis is faster at a slightly higher pH of 8.0-8.5.[2][5] Consider a two-step pH process if necessary, or optimize for a single pH that balances both reaction steps.
Steric Hindrance The accessibility of the target disulfide bond can affect conjugation efficiency. Ensure the protein is correctly folded and the target site is exposed.
Stoichiometry While DBM reactions are highly efficient,[8] optimizing the molar ratio of the DBM reagent to the protein can improve yields. Start with a slight excess of the DBM reagent (e.g., 1.1 equivalents).[7]
Issue 2: Poor Solubility of DBM Reagent or Conjugate
Possible Cause Recommended Solution
DBM Reagent Precipitation Ensure the DBM powder is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Gentle warming (up to 37°C) or brief sonication can aid dissolution in DMSO or DMF.[1]
"Salting Out" in Buffer When adding the DBM stock solution (in DMSO/DMF) to the aqueous buffer, add it slowly while vortexing to prevent precipitation. Minimize the percentage of organic co-solvent in the final reaction mixture (ideally ≤10%).
Conjugate Aggregation The final conjugate may have different solubility properties. Perform purification steps like size-exclusion chromatography (SEC) or dialysis promptly after the reaction to remove unreacted reagents and place the conjugate in a suitable storage buffer.[9]
Issue 3: Heterogeneity in Final Conjugate
Possible Cause Recommended Solution
Incomplete Hydrolysis As discussed, the initial dithiomaleimide adduct is less stable. Ensure the post-conjugation hydrolysis step is complete by incubating at a suitable pH (e.g., 8.5) and temperature (e.g., 37°C) for a sufficient duration (can be from 1 hour to 48 hours depending on the linker).[2][5][6]
Intrachain Disulfide Bridging In molecules like antibodies, DBMs can sometimes bridge cysteines within the same chain instead of between chains, leading to species like half-antibodies.[8] Optimizing reaction conditions, such as temperature and reagent concentration, may minimize this side reaction.
Side Reactions Although highly specific for thiols,[4] at very high pH, side reactions with other nucleophilic residues like lysines could potentially occur, though this is less common. Maintain the recommended pH range.

Quantitative Stability Data

The stability of dibromomaleimides and their conjugates is highly dependent on pH and the specific linker used. Electron-withdrawing linkers accelerate hydrolysis.

Compound Type Linker pH Half-life (t½) Reference
DBM ReagentC-2 (glycine derived)8.0< 1 minute[2][3]
DBM ReagentN-Methyl7.4~17.9 minutes[10]
Dithiomaleimide ConjugateC-2 (glycine derived)8.5~16-19 minutes[2]
Dithiomaleimide ConjugateC-6 (caproyl)8.5~48 hours[2]

Visual Guides & Protocols

Diagram: General Workflow for DBM Disulfide Bridging

DBM_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Reduce Native Disulfide Bond (e.g., with TCEP) C 3. Conjugation (pH ~7.0-8.5) Rapid Reaction (<20 min) A->C B 2. Prepare Fresh DBM Stock Solution (Anhydrous DMSO/DMF) B->C D 4. Post-Conjugation Hydrolysis (pH 8.0-8.5, 1-48h) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterize (e.g., MS, SDS-PAGE) E->F

Caption: Standard workflow for protein conjugation via disulfide bridging with dibromomaleimides.

Diagram: Troubleshooting Low Conjugation Yield

DBM_Troubleshooting_Tree Start Low Conjugation Yield Check_Reagent Was DBM reagent freshly prepared in anhydrous solvent? Start->Check_Reagent Check_Reduction Was disulfide reduction confirmed to be complete? Check_Reagent->Check_Reduction Yes Sol_Reagent ACTION: Prepare fresh DBM solution immediately before use. Check_Reagent->Sol_Reagent No Check_pH Is the reaction pH within the optimal range (7.0-8.5)? Check_Reduction->Check_pH Yes Sol_Reduction ACTION: Optimize reduction step. Increase TCEP concentration or time. Check_Reduction->Sol_Reduction No Sol_pH ACTION: Adjust buffer pH. Verify with a calibrated pH meter. Check_pH->Sol_pH No End Re-run Experiment Check_pH->End Yes Sol_Reagent->End Sol_Reduction->End Sol_pH->End

Caption: A decision tree for troubleshooting common causes of low DBM conjugation efficiency.

Key Experimental Protocols

Protocol 1: General Procedure for Antibody Disulfide Bridging

This protocol is a general guideline and should be optimized for the specific antibody and DBM reagent used.

  • Disulfide Bond Reduction:

    • Prepare a solution of the antibody (e.g., trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), at pH 7.5.

    • Add a solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution to achieve a final molar excess (e.g., 8-10 equivalents).

    • Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.

  • Conjugation Reaction:

    • Immediately before use, dissolve the this compound-functionalized molecule in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Add the DBM stock solution to the reduced antibody solution. The final percentage of DMSO should be kept low (<10%) to avoid protein denaturation. The reaction is typically performed at pH 8.5.[5][6]

    • The thiol substitution reaction is extremely rapid and is often complete within 5-20 minutes at room temperature.[5][7]

  • Post-Conjugation Hydrolysis:

    • To ensure the formation of the stable maleamic acid linkage, incubate the reaction mixture. The required time and temperature depend on the linker structure.

    • For linkers designed for accelerated hydrolysis (e.g., C-2 glycine linkers), incubation at pH 8.5 for 1-2 hours may be sufficient.[2][5]

    • For more stable linkers (e.g., C-6 alkyl linkers), a longer incubation period (e.g., 48 hours at 37°C) may be necessary to ensure complete hydrolysis.[5]

  • Purification:

    • Remove unreacted DBM reagent and TCEP from the antibody conjugate.

    • This is typically achieved using size-exclusion chromatography (SEC) or through repeated buffer exchange using a centrifugal filter device (e.g., 10 kDa MWCO).[9]

  • Analysis:

    • Confirm successful conjugation and assess the homogeneity of the product using techniques such as non-reducing SDS-PAGE, Native Agarose Gel Electrophoresis, and Mass Spectrometry (LC-MS).[2][9]

References

Validation & Comparative

A Head-to-Head Comparison of Dibromomaleimide and Maleimide for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the selective and stable modification of proteins and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Maleimides have long been a favored class of reagents for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues. This guide provides a detailed, data-driven comparison of two prominent members of the maleimide family: the traditional maleimide and the more recent innovation, dibromomaleimide. This objective analysis will equip researchers with the necessary information to select the optimal reagent for their specific bioconjugation needs.

Executive Summary

Traditional maleimides react with thiols via a Michael addition mechanism to form a stable thioether bond. However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, which can lead to deconjugation. In contrast, dibromomaleimides react with thiols through a substitution reaction, enabling unique applications such as the bridging of disulfide bonds. The resulting dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to the retro-Michael reaction, offering enhanced stability for the final conjugate. The choice between these two reagents will ultimately depend on the desired outcome of the conjugation, whether it be a straightforward, single-point attachment or a more complex, stabilized, and potentially multifunctional linkage.

Chemical Properties and Reactivity

A fundamental understanding of the chemical properties of each maleimide derivative is crucial for predicting their behavior in a biological setting. The table below summarizes key properties of a representative maleimide (N-ethylmaleimide) and this compound.

PropertyMaleimide (N-ethylmaleimide as example)This compound
Primary Reaction with Thiols Michael AdditionSubstitution
Stoichiometry with Thiols 1:11:2 (for disulfide bridging)
Key Feature Forms a single thioether bond.Can bridge disulfide bonds; the resulting dithiomaleimide can be hydrolyzed to a highly stable dithiomaleamic acid.
Reversibility of Conjugate The thioether bond can be susceptible to retro-Michael addition in the presence of excess thiols.[1][2]The initial thioether bonds can be cleaved under certain reducing conditions, but the hydrolyzed dithiomaleamic acid form is highly stable.[1]

Performance in Bioconjugation: A Comparative Analysis

The performance of these maleimides in bioconjugation is dictated by their reaction kinetics and the stability of the resulting adduct.

ParameterMaleimide (N-ethylmaleimide as example)This compound
Reaction Rate with Thiols Rapid. The second-order rate constant for N-ethylmaleimide with cysteine at pH 4.95 is 14 L·mol⁻¹·s⁻¹.[1]Extremely rapid. Disulfide bridging can be completed in under 20 minutes in some cases.[1]
Adduct Stability Forms a thiosuccinimide adduct which is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[1][2] The half-life for the conversion of N-ethylmaleimide conjugated to 4-mercaptophenylacetic acid in the presence of glutathione has been reported to be between 20 to 80 hours.[3]The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[1] The hydrolysis of the this compound reagent itself is very fast, with a half-life of less than a minute at pH 8.0.[1]
Specificity Highly specific for thiol groups at a near-neutral pH of 6.5-7.5.[1]Highly specific for thiol groups and is particularly useful for re-bridging reduced disulfide bonds.[1]

Reaction Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental workflows, the following diagrams illustrate the key reaction pathways and a general experimental procedure.

Maleimide_Reaction cluster_maleimide Maleimide Thiol Conjugation Maleimide Maleimide Thioether Thiosuccinimide Adduct Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol (R-SH) Thiol->Thioether

Caption: Reaction of a maleimide with a thiol via Michael addition.

Dibromomaleimide_Reaction cluster_this compound This compound Disulfide Bridging and Stabilization This compound This compound Dithiomaleimide Dithiomaleimide Adduct This compound->Dithiomaleimide Substitution Reduced_Disulfide Reduced Disulfide (2 R-SH) Reduced_Disulfide->Dithiomaleimide Dithiomaleamic_Acid Stable Dithiomaleamic Acid Adduct Dithiomaleimide->Dithiomaleamic_Acid Hydrolysis Hydrolysis H₂O Hydrolysis->Dithiomaleamic_Acid

Caption: this compound disulfide bridging and subsequent stabilization by hydrolysis.

Experimental_Workflow cluster_workflow General Thiol Conjugation Workflow A 1. Biomolecule Preparation (e.g., Protein with Cysteine) B 2. Reduction of Disulfides (optional) (e.g., with TCEP) A->B D 4. Conjugation Reaction (Mix biomolecule and reagent at optimal pH and temperature) B->D C 3. Preparation of Maleimide Reagent (Dissolve in appropriate solvent) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (e.g., LC-MS, SDS-PAGE) E->F

Caption: A generalized experimental workflow for thiol conjugation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for protein modification using a standard maleimide and this compound.

Protocol 1: General Procedure for Protein Conjugation with Maleimide

This protocol is adapted from general maleimide conjugation procedures and is suitable for labeling a protein containing a single cysteine residue.

Materials:

  • Protein with a single cysteine residue

  • Maleimide-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in degassed PBS to a final concentration of 1-5 mg/mL. If the protein has an existing disulfide bond that needs to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Maleimide Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted maleimide and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.

  • Characterization: Confirm the conjugation and purity of the product using analytical techniques such as HPLC and mass spectrometry.

Protocol 2: Disulfide Bridging of a Peptide with this compound

This protocol details the specific application of this compound to re-bridge the disulfide bond of a peptide.

Materials:

  • Peptide with a disulfide bond (e.g., Somatostatin)

  • This compound

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • TCEP hydrochloride

  • Acetonitrile (ACN) and Water with 0.1% Formic Acid for LC-MS analysis

Procedure:

  • Peptide Preparation and Reduction: Dissolve the lyophilized peptide in the reaction buffer to a suitable concentration (e.g., 0.25 mg/mL). Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation Reaction: To the reduced peptide solution, add 1.1 equivalents of this compound. Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the bridged peptide will be the mass of the reduced peptide plus the mass of the this compound minus the mass of two bromine atoms.

  • (Optional) Hydrolysis for Stabilization: To promote the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid, the pH of the reaction can be raised to ~8.5 for a short period, followed by neutralization. The progress of hydrolysis can also be monitored by LC-MS.

Conclusion

Both maleimide and this compound are powerful tools for thiol-reactive bioconjugation, each with distinct advantages. Standard maleimides are suitable for applications requiring a straightforward and rapid single-point attachment, though the potential for retro-Michael addition should be considered for applications requiring long-term in vivo stability. This compound, on the other hand, offers advanced capabilities, including the ability to bridge disulfide bonds, thereby preserving the tertiary structure of proteins, and the formation of a highly stable final conjugate after hydrolysis. This makes it an excellent candidate for the development of robust antibody-drug conjugates and other protein therapeutics where stability is critical. The choice between these two powerful reagents will be guided by the specific requirements of the intended application, balancing the need for simple ligation with the desire for enhanced functionality and stability.

References

A Researcher's Guide to LC-MS Analysis for Characterizing Dibromomaleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. Dibromomaleimide (DBM) chemistry has emerged as a powerful tool for site-specific antibody-drug conjugation, offering enhanced stability and homogeneity. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the detailed characterization of DBM conjugates, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a complete picture of the characterization landscape.

Enhanced Stability Through Hydrolysis: The this compound Advantage

Dibromomaleimides react with thiols from reduced interchain disulfide bonds in antibodies to form a dithiomaleimide bridge. A key advantage of this platform is the subsequent rapid and efficient hydrolysis of the dithiomaleimide to a stable maleamic acid under mild basic conditions.[1][2][3] This "locking" mechanism prevents the retro-Michael reaction, a common instability pathway for traditional maleimide-thiol conjugates, leading to significantly improved stability in biological media.[2][3] Studies have shown that maleamic acid conjugates exhibit excellent stability in human serum over extended periods.[2][3][4] For instance, one study demonstrated that a maleamic acid conjugate was completely stable in blood serum for over 7 days, a stark contrast to classical maleimide conjugates which showed significant payload transfer to albumin.[4] Another study reported that radiolabeled immunoconjugates prepared with this compound technology remained over 99% intact after 7 days of incubation in serum.[3]

LC-MS for In-Depth Characterization: A Multi-Faceted Approach

LC-MS is an indispensable tool for the comprehensive characterization of DBM conjugates, providing information on identity, purity, homogeneity, and stability. Analysis can be performed at the intact protein level, subunit level, or peptide level, each offering unique insights.

Intact Mass Analysis: Verifying Conjugation and Homogeneity

Intact mass analysis provides the molecular weight of the entire conjugate, confirming the successful conjugation of the payload and allowing for the calculation of the drug-to-antibody ratio (DAR). This analysis is crucial for assessing the homogeneity of the conjugate population.

Table 1: Comparison of LC-MS Methodologies for Intact Mass Analysis of this compound Conjugates

ParameterDenaturing Reversed-Phase LC-MSNative Size-Exclusion LC-MS
Principle Separates proteins based on hydrophobicity under denaturing conditions (e.g., organic solvents, acidic pH).Separates proteins based on size under non-denaturing, physiological pH conditions.
Typical Column C4 or C8 reversed-phaseSize-exclusion chromatography (SEC)
Mobile Phase A 0.1% Formic Acid in Water100 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile100 mM Ammonium Acetate with 20% Isopropanol
Gradient Typically a gradient from low to high organic solvent concentration.Isocratic elution.
MS Analysis ESI-QTOF, OrbitrapESI-QTOF, Orbitrap
Deconvolution Maximum Entropy or other deconvolution algorithms are used to determine the neutral mass from the charge state envelope.Deconvolution is applied to determine the neutral mass from the charge state envelope, which appears at a higher m/z range due to lower charge states.
Key Insights Provides accurate mass of the conjugate and allows for DAR calculation. Can resolve different DAR species.Preserves the native structure of the antibody, providing information on the intact conjugate without dissociation of subunits.
Considerations Denaturing conditions can lead to the dissociation of non-covalently linked chains.May have lower resolution for complex mixtures compared to RP-HPLC.
Peptide Mapping: Pinpointing Conjugation Sites

For precise localization of the payload, peptide mapping is employed. This bottom-up approach involves the enzymatic digestion of the conjugate into smaller peptides, followed by LC-MS/MS analysis to identify the modified peptides and pinpoint the exact amino acid residues involved in conjugation.

Table 2: Typical Experimental Workflow for Peptide Mapping of this compound Conjugates

StepDescription
1. Sample Preparation The ADC is denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.
2. Enzymatic Digestion A protease, typically trypsin, is added to digest the protein into smaller peptides.
3. LC Separation The resulting peptide mixture is separated using reversed-phase HPLC with a C18 column. A gradient of increasing organic solvent is used for elution.
4. MS/MS Analysis The eluted peptides are ionized (ESI) and subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptides provides sequence information and confirms the site of conjugation.
5. Data Analysis The MS/MS data is searched against the protein sequence database to identify the peptides and the location of the modification.

Monitoring Hydrolysis: Ensuring Stability

The conversion of the dithiomaleimide to the stable maleamic acid is a critical step. LC-MS can be used to monitor the kinetics of this hydrolysis reaction, ensuring its completion. The hydrolysis can be monitored by observing the mass shift corresponding to the addition of a water molecule.

Experimental Workflows and Signaling Pathways

To visualize the processes involved in the characterization of this compound conjugates, the following diagrams have been generated using the DOT language.

Experimental Workflow for LC-MS Characterization of DBM Conjugates cluster_conjugation DBM Conjugation cluster_analysis LC-MS Analysis Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Conjugation Conjugation Reduction->Conjugation This compound Reagent Hydrolysis Hydrolysis Conjugation->Hydrolysis pH 8.5 Purified DBM\nConjugate Purified DBM Conjugate Hydrolysis->Purified DBM\nConjugate Intact Mass\nAnalysis Intact Mass Analysis Purified DBM\nConjugate->Intact Mass\nAnalysis RP-LC or SEC Peptide Mapping Peptide Mapping Purified DBM\nConjugate->Peptide Mapping Digestion DAR & Homogeneity\nDetermination DAR & Homogeneity Determination Intact Mass\nAnalysis->DAR & Homogeneity\nDetermination Conjugation Site\nIdentification Conjugation Site Identification Peptide Mapping->Conjugation Site\nIdentification

Caption: Workflow for DBM conjugation and subsequent LC-MS analysis.

This compound Conjugation and Hydrolysis Pathway Reduced_Antibody Reduced Antibody (Free Thiols) Dithiomaleimide Dithiomaleimide Conjugate (Unstable) Reduced_Antibody->Dithiomaleimide + this compound This compound This compound Reagent Maleamic_Acid Maleamic Acid Conjugate (Stable) Dithiomaleimide->Maleamic_Acid Hydrolysis (H2O, pH 8.5)

Caption: Reaction pathway of this compound conjugation and hydrolysis.

Alternative and Complementary Characterization Techniques

While LC-MS is a cornerstone for DBM conjugate analysis, other techniques provide valuable orthogonal information.

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is particularly well-suited for determining the DAR distribution of ADCs. Different DAR species exhibit different hydrophobicities and can be resolved as distinct peaks.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often performed after reduction of the ADC to its light and heavy chains, can also be used for DAR determination. The number of conjugated drugs affects the retention time of the chains, allowing for their separation and quantification.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to assess the molecular weight and purity of proteins. Under reducing conditions, it can be used to visualize the successful conjugation to heavy and light chains.

Table 3: Comparison of Alternative Characterization Techniques

TechniquePrincipleKey Information ProvidedAdvantagesLimitations
HIC Separation based on hydrophobicity under non-denaturing conditions.DAR distribution, homogeneity.Non-denaturing, high resolution for DAR species.Not directly compatible with MS due to high salt concentrations in the mobile phase.
RP-HPLC Separation based on hydrophobicity under denaturing conditions.DAR determination (after reduction), purity.High resolution, compatible with UV and MS detection.Denaturing conditions may not be suitable for all analyses.
SDS-PAGE Separation based on molecular weight under denaturing conditions.Molecular weight, purity, confirmation of chain conjugation.Simple, widely available.Low resolution, not quantitative for DAR.

Conclusion

The characterization of this compound conjugates requires a multi-pronged analytical approach. LC-MS, with its various modalities including intact mass analysis and peptide mapping, stands as the central technique for providing detailed structural information. The unique hydrolytic stability of DBM conjugates can also be effectively monitored and confirmed by LC-MS. Complementary techniques such as HIC and RP-HPLC are invaluable for robust DAR determination, while SDS-PAGE offers a quick assessment of conjugation success. By employing this comprehensive suite of analytical tools, researchers can ensure the quality, consistency, and efficacy of their this compound-based bioconjugates, paving the way for the development of next-generation targeted therapeutics.

References

Navigating In Vitro Stability: A Comparative Guide to Dibromomaleimide-Linked ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) is a critical factor in their therapeutic success. Premature payload release can lead to off-target toxicity, while a linker that is too stable may not effectively deliver the cytotoxic agent to the target cell. This guide provides an objective comparison of the in vitro stability of dibromomaleimide (DBM)-linked ADCs against other maleimide-based alternatives, supported by experimental data and detailed protocols.

The Achilles' heel of traditional maleimide-based ADCs is their susceptibility to deconjugation in plasma. This instability primarily stems from a retro-Michael reaction, where the thioether bond between the antibody's cysteine residue and the maleimide linker is reversed. This process can lead to the transfer of the linker-payload to other thiol-containing molecules in the circulation, such as albumin, resulting in diminished efficacy and potential off-target toxicities.[1]

This compound (DBM) linkers have emerged as a next-generation solution to address this stability issue. The key to their enhanced stability lies in the rapid hydrolysis of the succinimide ring to a stable maleamic acid derivative after conjugation.[2] This "locking" mechanism effectively prevents the retro-Michael reaction, leading to a more stable and homogeneous ADC.[3]

Comparative In Vitro Stability Data

The stability of ADCs is commonly assessed by monitoring the drug-to-antibody ratio (DAR) over time in a relevant biological matrix, such as plasma or serum. A decrease in DAR signifies premature drug deconjugation. The following tables summarize the comparative stability of different maleimide-based linkers.

Linker TypeMatrixTime (days)Average DAR% DAR LossReference
Classical MaleimideHuman Serum0~4.00[1]
4Substantial Loss>50% (estimated from data)[1]
Dithiomaleimide (Unhydrolyzed)Human Serum0~4.00[1]
4Substantial Loss>50% (estimated from data)[1]
Dithiomaleimide (Hydrolyzed to Maleamic Acid)Human Serum0~4.00[1]
7~4.00[1]
Linker TypeMatrixTime (weeks)Average DAR% MonomerReference
This compound (DBM)PBS pH 7.40~3.8>95%[4]
4~3.8>95%[4]
Dithiomaleimide (DTM)PBS pH 7.40~3.6>95%[4]
4~3.6>95%[4]
Thio-bromomaleimide (TBM)PBS pH 7.40~3.9>95%[4]
4~3.9>95%[4]

The data clearly demonstrates the superior stability of hydrolyzed maleimide-based linkers. While the unhydrolyzed classical and dithiomaleimide conjugates show significant payload loss in human serum, the hydrolyzed dithiomaleimide and the this compound-based ADCs (which undergo rapid in situ hydrolysis) maintain a stable DAR over an extended period.[1][4]

Instability Pathway of Maleimide-Linked ADCs

The following diagram illustrates the competing pathways of the retro-Michael reaction (leading to instability) and succinimide ring hydrolysis (leading to a stable conjugate).

ADC Thiol-Maleimide ADC (Succinimide Ring Intact) RetroMichael Retro-Michael Reaction (Deconjugation) ADC->RetroMichael Plasma Thiols (e.g., Glutathione, Albumin) Hydrolysis Succinimide Ring Hydrolysis ADC->Hydrolysis Physiological pH Unstable Unconjugated Antibody + Free Payload-Linker RetroMichael->Unstable Albumin Payload-Linker Transfer to Albumin RetroMichael->Albumin Stable Stable Ring-Opened ADC (Maleamic Acid) Hydrolysis->Stable

Maleimide ADC Instability vs. Stability Pathways

Experimental Protocols

Accurate assessment of ADC stability relies on robust and well-defined experimental protocols. Below are methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, mimicking its behavior in circulation.

1. Incubation:

  • Reconstitute the ADC in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

  • Add the ADC to plasma (e.g., human, mouse, rat) to a final concentration of 0.1 mg/mL.

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Store the aliquots at -80°C until analysis.

2. Sample Preparation for LC-MS Analysis:

  • Thaw the plasma samples.

  • Isolate the ADC from the plasma using affinity capture, for example, with Protein A magnetic beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using an appropriate elution buffer (e.g., 20mM glycine, 0.1% acetic acid).

  • For analysis of the intact ADC, the sample can be directly analyzed.

  • For analysis of the antibody chains, reduce the eluted ADC with a reducing agent like DTT.

3. Analytical Methods:

  • Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different DARs. This method provides information on the average DAR and the distribution of drug-loaded species.

  • Size Exclusion Chromatography (SEC): Used to assess the extent of aggregation or fragmentation of the ADC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the accurate determination of DAR and the identification of any modifications.

Experimental Workflow for In Vitro Stability Assay

The following diagram outlines the general workflow for conducting an in vitro ADC stability study.

start Start: ADC Sample incubate Incubate ADC in Plasma at 37°C start->incubate timepoint Collect Aliquots at Different Time Points incubate->timepoint capture Immunoaffinity Capture (e.g., Protein A beads) timepoint->capture wash Wash to Remove Unbound Proteins capture->wash elute Elute ADC wash->elute analysis Analyze by: - HIC (DAR) - SEC (Aggregation) - LC-MS (Mass Confirmation) elute->analysis end End: Stability Data analysis->end

Workflow for In Vitro ADC Stability Assay

Conclusion

The in vitro stability of ADCs is a paramount consideration in their design and development. The data presented here strongly supports the use of this compound linkers as a superior alternative to conventional maleimide linkers. The inherent mechanism of rapid post-conjugation hydrolysis to a stable maleamic acid effectively mitigates the issue of payload loss via the retro-Michael reaction. By employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately assess the stability of their ADC candidates, paving the way for the development of safer and more efficacious targeted cancer therapies.

References

A Head-to-Head Comparison of Dibromomaleimide and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking reagent is a critical decision that profoundly impacts the stability, homogeneity, and efficacy of the final conjugate. While traditional crosslinkers have been instrumental in the field, a new generation of reagents offers advanced capabilities. This guide provides an objective, data-driven comparison of dibromomaleimide (DBM) with other commonly used crosslinkers, empowering you to make informed decisions for your research and development endeavors.

This compound has emerged as a powerful tool, particularly in the synthesis of antibody-drug conjugates (ADCs), due to its unique ability to bridge native disulfide bonds, leading to highly homogeneous and stable products.[1][2] This comparison will delve into the performance of DBM against other thiol-reactive and amine-reactive crosslinkers, focusing on key metrics such as reaction efficiency, conjugate stability, and specificity.

Performance Comparison of Crosslinkers

The selection of a crosslinker is dictated by the specific application, requiring a careful balance of reactivity, stability, and the desired structural outcome of the bioconjugate. The following tables summarize the quantitative data for key crosslinkers, providing a clear comparison to guide your choice.

Thiol-Reactive Crosslinkers

Thiol-reactive crosslinkers are widely used for their specificity towards cysteine residues.[3] this compound stands out in this category due to its dual reactivity, enabling the bridging of disulfide bonds.[1][4]

PropertyThis compound (DBM)Maleimide (e.g., in SMCC)Haloacetyl (e.g., Iodoacetamide)Pyridyl Disulfide (e.g., SPDP)Vinyl Sulfone
Reaction Mechanism Sequential substitution of two bromine atoms by two thiols.[5]Michael addition with a single thiol.[6]Nucleophilic substitution (alkylation).[3]Disulfide exchange.[3]Michael addition.[7]
Specificity Highly specific for thiol groups, enabling re-bridging of reduced disulfide bonds.[5]Highly specific for thiol groups at pH 6.5-7.5.[3]Reactive towards sulfhydryls, but can also react with histidines at higher pH.Highly specific for thiol groups.Reacts with thiols, and to a lesser extent, amines at higher pH.
Bond Stability The initial dithiomaleimide adduct can hydrolyze to a highly stable dithiomaleamic acid, resistant to retro-Michael reactions.[4][5]The thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation.[6]Forms a stable thioether bond.Forms a disulfide bond that can be cleaved by reducing agents.Forms a stable thioether bond.
Hydrolysis Half-life of Reagent Very fast; for N-methyl this compound, t½ is 17.9 minutes at pH 7.4.[8][9] For some antibody conjugates, hydrolysis half-lives of the dithiomaleimide are 16-19 minutes at pH 8.5.[10]The cyclohexane ring in SMCC decreases the rate of hydrolysis compared to linear maleimides.[6][11]Generally stable to hydrolysis.Stable to hydrolysis.Stable to hydrolysis.
Key Advantages Produces homogeneous conjugates (e.g., ADCs with a drug-to-antibody ratio of 4), re-bridges disulfide bonds maintaining protein structure, and forms highly stable final conjugates.[1][5]Well-established chemistry with predictable reactivity.Forms a very stable bond.The resulting disulfide bond is cleavable, which can be advantageous for drug delivery.Forms a stable bond and is less prone to hydrolysis than maleimides.
Key Disadvantages The reagent itself has a short half-life in aqueous solution.[8][9]Conjugates can be unstable in vivo due to thiol exchange.[6]Can exhibit off-target reactivity.The disulfide bond can be unstable in a reducing environment.Slower reaction kinetics compared to maleimides.
Amine-Reactive Crosslinkers

Amine-reactive crosslinkers target lysine residues and the N-terminus of proteins.[12][13] These are abundant on the surface of most proteins, which can lead to heterogeneous products.[8]

PropertyN-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3)ImidoestersIsothiocyanates
Reaction Mechanism Acylation of primary amines.[12]Forms an amidine bond with primary amines.[13]Forms a thiourea bond with primary amines.
Specificity Highly reactive towards primary amines at pH 7-9.[11]Reacts with primary amines at alkaline pH (8-10).[13]Reacts with primary amines.
Bond Stability Forms a stable amide bond.The amidine bond is stable.Forms a stable thiourea bond.
Cleavability Typically non-cleavable, though cleavable versions exist.Generally non-cleavable.Non-cleavable.
Key Advantages High reactivity and efficiency.[12] A wide variety of NHS-ester crosslinkers are commercially available.Can be used when NHS ester reactivity is not desired.Provides a stable linkage.
Key Disadvantages Susceptible to hydrolysis in aqueous solutions.[12] High abundance of lysines can lead to heterogeneous products.[8]Reaction requires alkaline pH which can be detrimental to some proteins.Can have slower reaction kinetics.

Experimental Protocols

Detailed experimental protocols are crucial for successful bioconjugation. Below are general methodologies for key experiments involving this compound and a standard maleimide crosslinker.

Protocol 1: Antibody-Drug Conjugation using this compound

This protocol describes the generation of a homogeneous antibody-drug conjugate by re-bridging the interchain disulfide bonds of an antibody. This method is adapted from established procedures for creating ADCs with a drug-to-antibody ratio (DAR) of approximately four.[1][4]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • This compound-functionalized drug payload.

  • Reaction Buffer: Phosphate buffer with EDTA, pH 8.5.

  • Quenching reagent: N-acetylcysteine.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • Incubate the antibody with a molar excess of TCEP (e.g., 10 equivalents) in phosphate buffer at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Remove excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer.

    • Immediately add the this compound-drug conjugate (e.g., 8 molar equivalents) to the reduced antibody.

    • Incubate the reaction mixture at room temperature for 5 minutes.[14]

  • Hydrolysis and Quenching:

    • Allow the reaction to proceed for an additional 1 hour to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10]

    • Add a molar excess of N-acetylcysteine to quench any unreacted this compound.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug and other impurities.

  • Characterization:

    • Analyze the ADC by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm homogeneity and determine the drug-to-antibody ratio.

Protocol 2: Two-Step Sequential Bioconjugation using an NHS-Maleimide Crosslinker (e.g., SMCC)

This protocol outlines a general procedure for linking an amine-containing biomolecule to a thiol-containing biomolecule.[6]

Materials:

  • Amine-containing biomolecule (e.g., an antibody).

  • Thiol-containing biomolecule (e.g., a peptide with a cysteine residue).

  • NHS-Maleimide crosslinker (e.g., SMCC).

  • Reaction Buffer A (Amine-reactive step): Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Reaction Buffer B (Thiol-reactive step): Phosphate buffer with EDTA, pH 6.5-7.0.

  • Desalting columns.

Procedure:

  • Modification of the Amine-containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Reaction Buffer A.

    • Dissolve the NHS-Maleimide crosslinker in a suitable organic solvent (e.g., DMSO) and add it to the biomolecule solution at a 10-20 fold molar excess.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker:

    • Remove unreacted crosslinker using a desalting column, exchanging the maleimide-activated biomolecule into Reaction Buffer B.

  • Conjugation to the Thiol-containing Biomolecule:

    • Immediately add the thiol-containing biomolecule to the maleimide-activated biomolecule.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification and Analysis:

    • Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange).

    • Analyze the final conjugate by SDS-PAGE and other relevant techniques.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Diagrams created using Graphviz illustrate the fundamental differences in the reaction mechanisms and experimental workflows of this compound and traditional maleimide crosslinkers.

Dibromomaleimide_Mechanism cluster_0 Disulfide Bridging with this compound Reduced Antibody Reduced Antibody Dithiomaleimide Adduct Dithiomaleimide Adduct Reduced Antibody->Dithiomaleimide Adduct + DBM-Drug DBM-Drug This compound- Drug Conjugate Hydrolysis Hydrolysis Dithiomaleimide Adduct->Hydrolysis pH > 7 Stable ADC Homogeneous and Stable ADC (DAR=4) Hydrolysis->Stable ADC

Caption: Reaction mechanism of this compound with a reduced antibody.

SMCC_Mechanism cluster_1 Two-Step Conjugation with SMCC Antibody-NH2 Antibody (Amine) Maleimide-Activated Antibody Maleimide-Activated Antibody Antibody-NH2->Maleimide-Activated Antibody + SMCC SMCC SMCC Heterogeneous ADC Heterogeneous ADC (Variable DAR) Maleimide-Activated Antibody->Heterogeneous ADC + Drug-SH Drug-SH Drug (Thiol) Thiol Exchange Retro-Michael Reaction Heterogeneous ADC->Thiol Exchange In vivo Deconjugated Products Deconjugated Products Thiol Exchange->Deconjugated Products

Caption: Two-step conjugation using SMCC and potential for instability.

Experimental_Workflow cluster_DBM This compound Workflow cluster_SMCC SMCC Workflow DBM_Start Start with Native Antibody DBM_Reduce Reduce Interchain Disulfides DBM_Start->DBM_Reduce DBM_Conjugate Conjugate with DBM-Drug DBM_Reduce->DBM_Conjugate DBM_Hydrolyze Hydrolyze for Stability DBM_Conjugate->DBM_Hydrolyze DBM_Purify Purify Homogeneous ADC DBM_Hydrolyze->DBM_Purify SMCC_Start_Amine Start with Amine-Biomolecule SMCC_Activate Activate with SMCC SMCC_Start_Amine->SMCC_Activate SMCC_Purify1 Remove Excess SMCC SMCC_Activate->SMCC_Purify1 SMCC_Conjugate Conjugate Activated Biomolecule SMCC_Purify1->SMCC_Conjugate SMCC_Start_Thiol Start with Thiol-Biomolecule SMCC_Start_Thiol->SMCC_Conjugate SMCC_Purify2 Purify Heterogeneous Conjugate SMCC_Conjugate->SMCC_Purify2

Caption: Comparison of experimental workflows for DBM and SMCC.

Conclusion

The landscape of bioconjugation has evolved significantly, offering researchers a sophisticated toolkit beyond traditional crosslinkers. This compound presents a compelling option for applications demanding high homogeneity and stability, particularly in the development of next-generation antibody-drug conjugates.[1][2] Its ability to re-bridge native disulfide bonds preserves the structural integrity of proteins and results in a well-defined product. In contrast, conventional maleimide-based crosslinkers like SMCC, while well-established, can lead to heterogeneous products with potential in vivo instability.[6] Amine-reactive crosslinkers remain valuable for specific applications but often produce complex mixtures.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal crosslinking strategy to meet the specific demands of their projects, ultimately accelerating the development of more effective and reliable bioconjugates for therapeutic and diagnostic applications.

References

A Comparative Guide to the Biodistribution of Dibromomaleimide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo fate of a therapeutic is paramount. Biodistribution studies, which track the localization of a compound throughout the body, are critical for evaluating efficacy and off-target toxicity. This guide provides a detailed comparison of the biodistribution of therapeutics functionalized using dibromomaleimide (DBM) chemistry against alternative conjugation strategies, supported by experimental data and detailed protocols.

This compound chemistry offers a robust method for the site-specific conjugation of payloads to biomolecules, particularly antibodies, by bridging reduced disulfide bonds. This approach results in homogeneous conjugates with enhanced stability compared to traditional maleimide-based methods.[1][2][3] This guide will delve into the biodistribution profiles of DBM-conjugated radiolabeled antibodies and compare them with those generated via conventional random conjugation and other site-specific techniques.

Comparative Biodistribution of Radiolabeled Trastuzumab Conjugates

To illustrate the impact of conjugation chemistry on biodistribution, we compare the in vivo localization of radiolabeled trastuzumab (an antibody targeting HER2) prepared using three different methods:

  • This compound (DBM) Conjugation: Site-specific conjugation of a chelator to the hinge disulfide of trastuzumab.

  • Random Conjugation: Non-specific conjugation to lysine residues.

  • Site-Specific Enzymatic Conjugation: Enzymatic modification of glycans for site-specific chelator attachment.

The following tables summarize the biodistribution data (% Injected Dose per Gram of tissue - %ID/g) in key organs from studies in mice.

Table 1: Biodistribution of ⁸⁹Zr-DFO-Trastuzumab Conjugates in Female BALB/c Nude Mice Bearing SK-OV-3 (HER2-positive) Tumors at 70 hours Post-Injection.

OrganThis compound (DBM) Conjugate¹ (%ID/g ± SD)Random Lysine Conjugate² (%ID/g ± SD)Site-Specific Enzymatic Conjugate² (%ID/g ± SD)
Blood15.3 ± 2.113.5 ± 2.516.8 ± 1.9
Heart2.5 ± 0.42.1 ± 0.42.6 ± 0.3
Lungs5.1 ± 0.84.2 ± 0.75.3 ± 0.6
Liver6.2 ± 1.18.9 ± 1.56.5 ± 0.9
Spleen3.9 ± 0.75.1 ± 0.94.2 ± 0.5
Kidneys4.8 ± 0.96.3 ± 1.15.1 ± 0.7
Muscle1.8 ± 0.31.5 ± 0.31.9 ± 0.4
Bone3.1 ± 0.62.8 ± 0.53.3 ± 0.4
Tumor18.2 ± 3.5 6.7 ± 1.7 15.3 ± 3.8

¹Data from Cheung et al. (2021) for [⁸⁹Zr]Zr-dfo-dtm-trastuzumab.[1][2] ²Data from Kristensen et al. (2019) for ⁸⁹Zr-DFO-trastuzumab.[4]

Table 2: Biodistribution of ⁶⁴Cu-Sar-Trastuzumab DBM Conjugate in Healthy Female NOD scid gamma Mice.

Organ2 hours p.i. (%ID/g ± SD)24 hours p.i. (%ID/g ± SD)48 hours p.i. (%ID/g ± SD)
Blood25.1 ± 3.918.9 ± 2.814.5 ± 2.2
Heart4.3 ± 0.73.2 ± 0.52.5 ± 0.4
Lungs7.8 ± 1.25.9 ± 0.94.6 ± 0.7
Liver8.5 ± 1.36.4 ± 1.05.0 ± 0.8
Spleen5.2 ± 0.83.9 ± 0.63.0 ± 0.5
Kidneys6.5 ± 1.04.9 ± 0.73.8 ± 0.6
Muscle2.1 ± 0.31.6 ± 0.21.2 ± 0.2
Bone3.5 ± 0.52.6 ± 0.42.0 ± 0.3

Data from Cheung et al. (2021) for [⁶⁴Cu]Cu-sar-dtm-trastuzumab.[1][2]

From the data, it is evident that the DBM-conjugated trastuzumab exhibits significantly higher tumor uptake compared to the randomly conjugated version and comparable or slightly better uptake than the enzymatically conjugated version.[1][2][4] The lower liver uptake of the DBM and enzymatically conjugated antibodies compared to the random conjugate suggests a more favorable pharmacokinetic profile.[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key experiments cited.

This compound-Chelator-Antibody Conjugation

This protocol describes the site-specific conjugation of a this compound-functionalized chelator to an antibody.

  • Antibody Reduction: The antibody (e.g., trastuzumab) is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds in the hinge region.

  • Conjugation: The DBM-functionalized chelator (e.g., DFO-DBM or Sar-DBM) is added to the reduced antibody solution. The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by the generated thiol groups, re-bridging the disulfide bond.

  • Hydrolysis: The resulting dithiomaleimide conjugate is hydrolyzed to a stable dithiomaleamic acid by adjusting the pH to mildly basic conditions (pH 8.5) and incubating.[3]

  • Purification: The antibody-chelator conjugate is purified using size exclusion chromatography to remove unreacted chelator and other small molecules.

Radiolabeling of Chelator-Antibody Conjugates

This protocol outlines the radiolabeling of the chelator-antibody conjugate with a positron-emitting radionuclide for PET imaging.

  • Buffering: The purified chelator-antibody conjugate is buffer-exchanged into a suitable buffer for radiolabeling (e.g., ammonium acetate buffer for ⁸⁹Zr, HEPES buffer for ⁶⁴Cu).

  • Radiolabeling Reaction: The radionuclide (e.g., [⁸⁹Zr]Zr-oxalate or [⁶⁴Cu]CuCl₂) is added to the conjugate solution and incubated at a specific temperature and time (e.g., 37°C for 1 hour for ⁸⁹Zr, room temperature for 10 minutes for ⁶⁴Cu).

  • Quenching and Purification: The reaction is quenched by the addition of a chelating agent (e.g., DTPA) to scavenge any unbound radionuclide. The radiolabeled antibody is then purified, typically using a desalting column.

  • Quality Control: The radiochemical purity of the final product is determined by instant thin-layer chromatography (iTLC) or radio-HPLC.

In Vivo Biodistribution Studies in Mice

This protocol describes the general procedure for assessing the biodistribution of a radiolabeled therapeutic in a mouse model.

  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts) or healthy mice are used.

  • Administration: A known amount of the radiolabeled therapeutic is administered to each mouse, typically via intravenous injection into the tail vein.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 24, 48, 72 hours).

  • Organ Harvesting and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor (if applicable) are collected and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflows.

experimental_workflow cluster_conjugation This compound Conjugation cluster_radiolabeling Radiolabeling cluster_biodistribution Biodistribution Study Ab Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab TCEP Conjugate Antibody-Chelator Conjugate Reduced_Ab->Conjugate Conjugation DBM_Chelator DBM-Chelator DBM_Chelator->Conjugate Conjugation Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purification Labeled_Conjugate Radiolabeled Conjugate Purified_Conjugate->Labeled_Conjugate Labeling Radionuclide Radionuclide Radionuclide->Labeled_Conjugate Labeling Purified_Labeled_Conjugate Purified Radiolabeled Conjugate Labeled_Conjugate->Purified_Labeled_Conjugate Purification Injection IV Injection Purified_Labeled_Conjugate->Injection Mouse Mouse Model Mouse->Injection Euthanasia Euthanasia Injection->Euthanasia Time Points Organ_Harvest Organ Harvest Euthanasia->Organ_Harvest Gamma_Counting Gamma Counting Organ_Harvest->Gamma_Counting Data_Analysis Data Analysis Gamma_Counting->Data_Analysis

Caption: Experimental workflow for DBM-based therapeutic biodistribution studies.

Conclusion

The data presented in this guide highlights the advantages of using this compound chemistry for the development of targeted therapeutics. The site-specific nature of the conjugation leads to homogeneous products with improved in vivo performance, characterized by higher tumor uptake and lower accumulation in non-target organs compared to randomly conjugated counterparts.[1][2][4] The enhanced stability of the DBM linkage also contributes to a more predictable and favorable pharmacokinetic profile.[1][2] For researchers and drug developers, the choice of conjugation strategy has a profound impact on the ultimate clinical success of a therapeutic. The evidence suggests that this compound-based conjugation is a superior platform for creating next-generation antibody-drug conjugates and imaging agents with optimized biodistribution profiles.

References

A Comparative Analysis of Dibromomaleimide Derivatives in Peptide Stapling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dibromomaleimide derivatives for peptide stapling. It delves into their performance, supported by experimental data, to aid in the selection of optimal stapling strategies for therapeutic peptide development.

Peptide stapling has emerged as a powerful technique to constrain peptides into their bioactive α-helical conformation, thereby enhancing their binding affinity, proteolytic stability, and cell permeability. Among the various methods, the use of this compound derivatives to staple peptides through cysteine or homocysteine residues offers a rapid, versatile, and reversible approach. This guide presents a comparative analysis of different this compound-based stapling strategies, focusing on key performance indicators to inform rational design and application.

Performance Comparison of this compound-Based Stapling

The efficacy of a peptide stapling strategy is determined by several factors, including the efficiency of the cyclization reaction, the stability of the resulting stapled peptide, and the degree to which the staple promotes and maintains the desired α-helical structure.

Table 1: Comparison of Key Performance Indicators for this compound Stapling Strategies
Stapling StrategyPeptide Sequence (i, i+4)% HelicityReaction TimeReversibilityKey Findings
Standard this compound Ac-L-Cys-Ala-Ala-Ala-L-Cys-NH₂~15%< 1 hourYesEfficient stapling, but modest induction of helicity in this sequence.
Optimized Amino Acid Combination Ac-L-Cys-Ala-Ala-Ala-L-hCys-NH₂~25% < 1 hourYesThe combination of L-Cysteine at the i position and L-homocysteine at the i+4 position significantly enhances α-helicity compared to other combinations[1][2][3].
Functionalized this compound (N-Alkynyl) VariesDependent on peptide< 1 hourYesAllows for post-stapling "click" chemistry modification, enabling the attachment of functional groups like fluorophores or PEG chains for imaging and improved pharmacokinetics[4][5].
Atypical this compound VariesHighRapid and completeNot specifiedDescribed as generating a cross-link with rapid and complete conversion, suggesting higher reaction efficiency compared to standard dibromomaleimides[6]. Further details on the specific structure were not available in the reviewed literature.

Note: The % helicity can vary significantly depending on the peptide sequence and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are protocols for key experiments in the evaluation of this compound-stapled peptides.

Peptide Stapling with this compound

This protocol describes the general procedure for stapling a peptide containing two cysteine residues at the i and i+4 positions.

Materials:

  • Peptide with two cysteine residues

  • 2,3-Dibromomaleimide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium acetate buffer (50 mM, pH 7.4)

  • Acetonitrile

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the linear peptide in a 1:1 mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 7.4) to a concentration of 0.1 mmol.

  • Add TCEP (1.1 equivalents) to the peptide solution to reduce any disulfide bonds. Stir the reaction mixture at room temperature and monitor the reduction by LC-MS until complete (typically 1 hour).

  • Add 2,3-dibromomaleimide (1.1 equivalents) to the reduced peptide solution.

  • Stir the reaction at room temperature for an additional hour.

  • Monitor the progress of the stapling reaction by LC-MS.

  • Upon completion, purify the stapled peptide by preparative HPLC.

  • Characterize the purified peptide by mass spectrometry to confirm the desired product.[1]

Circular Dichroism (CD) Spectroscopy for Helicity Measurement

CD spectroscopy is a key technique to assess the secondary structure of peptides and determine the extent of α-helicity.

Materials:

  • Purified stapled peptide

  • Phosphate buffer (10 mM, pH 7.2)

  • Trifluoroethanol (TFE) (optional, as a helix-inducing solvent)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare a stock solution of the peptide in 10 mM phosphate buffer (pH 7.2).

  • Prepare samples for analysis at a final peptide concentration of approximately 250 μM in the phosphate buffer. For measurements in a helix-inducing environment, a 50% TFE/10 mM phosphate buffer can be used.

  • Record CD spectra from 185 to 260 nm at a scanning speed of 50 nm/min.

  • Calculate the mean residue ellipticity (MRE) at 222 nm.

  • Estimate the percentage of α-helicity using established formulas.[1]

Proteolytic Stability Assay

This assay evaluates the resistance of stapled peptides to degradation by proteases.

Materials:

  • Stapled peptide and corresponding linear (unstapled) control

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC for analysis

Procedure:

  • Incubate the stapled peptide and the linear control at a known concentration in the reaction buffer with the protease solution at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by HPLC to determine the percentage of remaining intact peptide.

  • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.[4]

Visualizing the Landscape of Peptide Stapling

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway: p53-MDM2 Interaction

This compound-stapled peptides are frequently designed to inhibit the interaction between the tumor suppressor p53 and its negative regulator MDM2, thereby reactivating p53's apoptotic function in cancer cells.

p53_MDM2_pathway p53 p53 apoptosis Apoptosis p53->apoptosis induces MDM2 MDM2 MDM2->p53 inhibits ubiquitination Ubiquitination & Degradation MDM2->ubiquitination promotes stapled_peptide This compound Stapled Peptide stapled_peptide->MDM2 inhibits ubiquitination->p53

Caption: Inhibition of the p53-MDM2 interaction by a this compound-stapled peptide.

Experimental Workflow: Peptide Stapling and Analysis

The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of this compound-stapled peptides.

stapling_workflow cluster_synthesis Synthesis & Stapling cluster_analysis Purification & Analysis cluster_evaluation Performance Evaluation peptide_synthesis Linear Peptide Synthesis reduction Disulfide Reduction (TCEP) peptide_synthesis->reduction stapling Stapling with This compound reduction->stapling purification HPLC Purification stapling->purification characterization Mass Spectrometry purification->characterization helicity CD Spectroscopy (% Helicity) characterization->helicity stability Proteolytic Stability Assay characterization->stability binding Binding Affinity (e.g., FP) characterization->binding

Caption: Workflow for the synthesis and evaluation of this compound-stapled peptides.

Logical Relationship: Factors Influencing Stapled Peptide Performance

The performance of a stapled peptide is a multifactorial outcome. This diagram illustrates the key determinants.

performance_factors performance Stapled Peptide Performance linker This compound Derivative linker->performance linker_props Linker Properties (Structure, Functionality) linker->linker_props peptide Peptide Sequence peptide->performance peptide_props Amino Acid Composition (Cys vs hCys, Stereochemistry) peptide->peptide_props conditions Reaction Conditions conditions->performance condition_props pH, Buffer, Temperature conditions->condition_props

Caption: Key factors influencing the performance of this compound-stapled peptides.

Conclusion

This compound derivatives provide a valuable tool for peptide stapling, offering a balance of reaction efficiency, reversibility, and the potential for functionalization. The choice of the specific this compound derivative and the peptide sequence, particularly the nature of the thiol-containing amino acids, are critical determinants of the resulting stapled peptide's properties. By carefully considering the comparative data and employing the detailed experimental protocols outlined in this guide, researchers can effectively leverage this technology to develop potent and stable peptide-based therapeutics. Further exploration into "atypical" dibromomaleimides and a wider range of N-substituted derivatives will likely expand the utility and performance of this promising peptide stapling strategy.

References

Validating the Stoichiometry of Dibromomaleimide Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise control and validation of stoichiometry are critical in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) directly influences therapeutic efficacy and safety.[1] Dibromomaleimide chemistry offers a robust method for site-specific conjugation, typically by re-bridging disulfide bonds within a native antibody.[2][3] This guide provides a comparative analysis of common analytical techniques used to validate the stoichiometry of this compound conjugation, supported by experimental protocols and data presentation.

Comparison of Key Analytical Methods

The three primary methods for determining the stoichiometry of this compound-conjugated proteins are Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and UV-Vis Spectroscopy. Each method offers distinct advantages and provides different levels of detail regarding the conjugation.

FeatureHydrophobic Interaction Chromatography (HIC)Mass Spectrometry (MS)UV-Vis Spectroscopy
Principle Separates molecules based on hydrophobicity. The addition of hydrophobic drugs increases the protein's hydrophobicity.[4]Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate.[1]Measures light absorbance at specific wavelengths for the protein and the conjugated molecule to determine their relative concentrations.[]
Information Provided Distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) and calculation of average DAR.[6][7]Precise mass of each conjugate species, allowing for unambiguous determination of the number of conjugated drugs and average DAR.[8][9]Provides an average DAR for the entire sample population. Does not resolve different species.[10][11]
Sample State Non-denaturing, maintaining the native protein structure.[7][12]Can be performed under native or denaturing conditions. Native MS is preferred for non-covalent complexes.[1]Non-destructive and performed under native buffer conditions.[13]
Advantages Considered a reference technique for cysteine-linked ADCs.[14] Robust and reproducible for quality control.High accuracy and specificity. Provides detailed molecular information.[9][15]Simple, rapid, and high-throughput. Requires standard laboratory equipment.[][16]
Limitations Incompatible with MS due to non-volatile salts.[4] May not resolve species if the drug is not sufficiently hydrophobic.Requires specialized and expensive instrumentation. Data analysis can be complex.Less accurate than MS or HIC. Susceptible to interference from other absorbing species.[17]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing the heterogeneity of ADCs. Since the conjugated small molecule drugs are often hydrophobic, each conjugation event increases the overall hydrophobicity of the antibody, allowing for separation of species with different DARs.[4][12]

Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Sample Preparation: The this compound-conjugated antibody sample is diluted in mobile phase A. An unconjugated antibody should be used as a control.[6]

  • Injection and Gradient: The sample is injected onto the column. A linear gradient is applied from 100% mobile phase A to 100% mobile phase B (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol) over a set period (e.g., 30 minutes) to elute the bound proteins.[7]

  • Detection: Elution is monitored by UV absorbance at 280 nm.

  • Data Analysis: The chromatogram will show a series of peaks, with unconjugated antibody eluting first, followed by species with increasing DARs (DAR2, DAR4, etc.). The average DAR is calculated based on the relative area of each peak using the following formula:

    Average DAR = Σ (% Peak Area of each species × DAR of that species) / Σ (% Peak Area of all species)

Mass Spectrometry (MS)

Native mass spectrometry is particularly well-suited for ADC analysis as it can measure the mass of the intact antibody conjugate, preserving the non-covalent interactions between the antibody chains.[1]

Protocol:

  • Sample Preparation and Desalting: The ADC sample is buffer-exchanged into a volatile, MS-compatible buffer such as ammonium acetate. This can be achieved using size-exclusion chromatography (SEC) online with the MS instrument.[1]

  • Mass Spectrometry Analysis: The desalted sample is introduced into the mass spectrometer via electrospray ionization (ESI) under native conditions. The instrument is set to scan a high m/z range (e.g., up to 7,000 m/z) to detect the low charge states typical of native proteins.[1]

  • Data Acquisition: Mass spectra are acquired for the intact ADC.

  • Deconvolution: The resulting spectra, which show multiple charge states for each DAR species, are deconvoluted using appropriate software to obtain the zero-charge mass of each species.

  • DAR Calculation: The mass of the unconjugated antibody is subtracted from the mass of each conjugate peak to determine the total mass of the added drug-linker moieties. Dividing this by the mass of a single drug-linker provides the DAR for that species. The average DAR is then calculated based on the relative abundance of each species.[18]

UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically one for the antibody (280 nm) and one for the drug.[][10]

Protocol:

  • Determine Extinction Coefficients: The molar extinction coefficients (ε) of the unconjugated antibody and the free drug must be known at both 280 nm and the wavelength of maximum absorbance for the drug (λ_max).

  • Sample Measurement: The absorbance of the purified ADC solution is measured at 280 nm (A_280) and at the drug's λ_max (A_λmax).

  • Calculation: The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be determined by solving a set of two simultaneous equations (based on the Beer-Lambert law):

    A_280 = (ε_Ab,280 × C_Ab) + (ε_Drug,280 × C_Drug) A_λmax = (ε_Ab,λmax × C_Ab) + (ε_Drug,λmax × C_Drug)

  • Average DAR Calculation: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:

    Average DAR = C_Drug / C_Ab

Visualizing Workflows and Reactions

G cluster_conjugation This compound Conjugation cluster_validation Stoichiometry Validation Native Antibody Native Antibody Reduction (TCEP) Reduction (TCEP) Native Antibody->Reduction (TCEP) Disulfide Bonds Reduced Antibody Reduced Antibody Reduction (TCEP)->Reduced Antibody Free Thiols Reduced Antibodythis compound-Drug Reduced Antibodythis compound-Drug Conjugation Reaction Conjugation Reaction Reduced Antibodythis compound-Drug->Conjugation Reaction Purified ADC Purified ADC Conjugation Reaction->Purified ADC HIC HIC Purified ADC->HIC Mass Spec Mass Spec Purified ADC->Mass Spec UV-Vis UV-Vis Purified ADC->UV-Vis DAR Distribution & Avg. DAR DAR Distribution & Avg. DAR HIC->DAR Distribution & Avg. DAR Precise Mass & Avg. DAR Precise Mass & Avg. DAR Mass Spec->Precise Mass & Avg. DAR Average DAR Average DAR UV-Vis->Average DAR

Caption: Experimental workflow for this compound conjugation and subsequent validation of stoichiometry.

G cluster_reaction This compound Reaction with Cysteine Thiols Reduced Disulfide Protein-SH HS-Protein Step 1: Nucleophilic Attack Step 1: Nucleophilic Attack Reduced Disulfide->Step 1: Nucleophilic Attack DBM This compound-Drug DBM->Step 1: Nucleophilic Attack Thioether Formation\n(Loss of 2 HBr) Thioether Formation (Loss of 2 HBr) Step 1: Nucleophilic Attack->Thioether Formation\n(Loss of 2 HBr) Re-bridged Conjugate\n(Protein-S-(Maleimide-Drug)-S-Protein) Re-bridged Conjugate (Protein-S-(Maleimide-Drug)-S-Protein) Thioether Formation\n(Loss of 2 HBr)->Re-bridged Conjugate\n(Protein-S-(Maleimide-Drug)-S-Protein)

Caption: Reaction mechanism of this compound with reduced disulfide bonds.

G cluster_hic HIC cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy Validation Method Validation Method HIC_Node Separates by Hydrophobicity Provides DAR Distribution Reference Method for Cys-ADCs Validation Method->HIC_Node Detailed Distribution MS_Node Measures Mass-to-Charge Ratio Highest Accuracy & Specificity Provides Exact Mass Validation Method->MS_Node Highest Precision UV_Node Measures Absorbance Rapid & High-Throughput Provides Average DAR Only Validation Method->UV_Node Rapid Screening

Caption: Logical comparison of stoichiometry validation methods.

Alternatives to this compound Conjugation

While dibromomaleimides are effective for re-bridging disulfides, other "next-generation" maleimides and alternative chemistries have been developed to address potential stability issues, such as retro-Michael reactions seen with traditional maleimides.[19] Some alternatives include:

  • Dibromopyridazinediones: These reagents also re-bridge disulfide bonds and offer improved stability compared to some maleimide derivatives.[20]

  • Thiol-Ene Reactions: Involving the addition of a thiol to an alkene, offering another route for cysteine modification.

  • Next-Generation Maleimides (NGMs): Designed to form more stable conjugates, for instance, through self-hydrolysis of the maleimide ring post-conjugation to prevent retro-Michael reactions.[3][21]

The validation methods described in this guide—HIC, Mass Spectrometry, and UV-Vis Spectroscopy—are broadly applicable for determining the stoichiometry of conjugates produced by these alternative chemistries as well. The choice of the most appropriate validation method will depend on the specific characteristics of the conjugate, the required level of detail, and the available instrumentation.

References

A Head-to-Head Comparison: Dibromomaleimide Poised to Dethrone Traditional Maleimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and efficient bioconjugation reagents is paramount. While traditional maleimides have long been a mainstay for their reactivity towards thiols, their reign is being challenged by next-generation alternatives that promise enhanced stability and versatility. At the forefront of this new wave is dibromomaleimide (DBM), a reagent that not only rapidly reacts with thiols but also offers a unique disulfide re-bridging capability, leading to more homogeneous and stable bioconjugates.

This guide provides an objective, data-driven comparison of this compound against its predecessors, offering insights into its performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for creating robust and reliable bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).

At a Glance: this compound vs. Traditional and Other Next-Generation Maleimides

FeatureThis compound (DBM)Traditional Maleimides (e.g., N-ethylmaleimide)Other Next-Gen Maleimides (e.g., Dithiomaleimides)
Primary Reaction Substitution of two bromine atoms by two thiols (disulfide bridging).[1][2]Michael addition with a single thiol.Substitution of two leaving groups (e.g., thiophenol) by two thiols.[3]
Key Advantage Forms a highly stable dithiomaleamic acid conjugate after hydrolysis, preventing retro-Michael reaction and enhancing in vivo stability.[3][4][5][6][7]Rapid and specific reaction with thiols.Can be used in situ during disulfide reduction, potentially minimizing side reactions.[1][3]
Reaction Speed Extremely rapid, with disulfide bridging often complete in under 20 minutes.[2][6][8] Dihalogenated maleimide reactivity: I > Br > Cl.[9]Rapid, with a second-order rate constant for N-ethylmaleimide with cysteine at pH 4.95 of 14 L·mol⁻¹·s⁻¹.[6]Rapid, with rates comparable to this compound.[9]
Adduct Stability The initial dithiomaleimide adduct rapidly hydrolyzes to a highly stable dithiomaleamic acid, which is resistant to thiol exchange.[6]The thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects.Forms a stable conjugate after hydrolysis, similar to DBM.
Reagent Hydrolysis Very fast, with a half-life of less than a minute at pH 8.0.[6]Slower hydrolysis compared to DBM.Slower hydrolysis than DBM.
Post-Conjugation Hydrolysis Rapid and can be accelerated with electron-withdrawing groups, leading to a more homogeneous product.[5]Slow, with a half-life of ~27 hours for N-alkyl thiosuccinimides.Hydrolysis rate is influenced by the N-substituent.
Reversibility The thioether bonds can be cleaved under reducing conditions with an excess of a thiol.[6]Generally considered stable, but the retro-Michael reaction is a form of reversibility.[6]Cleavable under reducing conditions.

The Achilles' Heel of Traditional Maleimides: The Retro-Michael Reaction

The primary drawback of traditional maleimide bioconjugates is their instability in a physiological environment. The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to the premature release of the conjugated payload, reducing the therapeutic efficacy and potentially causing off-target toxicity.

This compound overcomes this limitation through a post-conjugation hydrolysis step. The initial dithiomaleimide adduct undergoes rapid ring-opening hydrolysis to form a stable succinamic acid thioether. This hydrolyzed form is resistant to the retro-Michael reaction, ensuring the integrity of the bioconjugate in vivo.[4][5][7]

Visualizing the Chemical Pathways

The following diagrams illustrate the reaction mechanisms of traditional maleimides and the advantageous disulfide bridging and stabilization pathway of this compound.

cluster_0 Traditional Maleimide Conjugation Protein-SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Protein-SH->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Deconjugated_Protein Deconjugated Protein-SH Thiosuccinimide_Adduct->Deconjugated_Protein Retro-Michael Reaction Payload_Migration Migrated Payload Thiosuccinimide_Adduct->Payload_Migration Thiol Exchange

Caption: Reaction pathway of a traditional maleimide with a protein thiol, highlighting the instability of the thiosuccinimide adduct.

cluster_1 This compound Disulfide Bridging and Stabilization Reduced_Disulfide Reduced Protein Disulfide (2 x -SH) Dithiomaleimide_Adduct Dithiomaleimide Adduct Reduced_Disulfide->Dithiomaleimide_Adduct Disulfide Bridging DBM This compound DBM->Dithiomaleimide_Adduct Stable_Adduct Dithiomaleamic Acid Adduct (Stable) Dithiomaleimide_Adduct->Stable_Adduct Hydrolysis

Caption: The reaction of this compound with a reduced disulfide bond, followed by stabilizing hydrolysis.

Experimental Protocols

Protocol 1: Disulfide Bridging of a Peptide (Somatostatin) with this compound

This protocol is adapted from the procedure for bridging the disulfide bond in somatostatin.[2]

Materials:

  • Somatostatin

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% MeCN and 2.5% DMF

  • LC-MS system for analysis

Procedure:

  • Peptide Solubilization: Dissolve lyophilized somatostatin in the buffer to a final concentration of 152.6 µM (0.25 mg/mL).

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the somatostatin solution. Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Confirm reduction by LC-MS (expected mass shift of +2 Da).

  • This compound Conjugation: Add 1.1 equivalents of this compound to the reduced somatostatin solution.

  • Reaction: Maintain the reaction at 20°C for 1 hour.

  • Analysis: Monitor the reaction progress and confirm the quantitative insertion of the this compound into the disulfide bond by LC-MS.

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis with this compound-Payload

This protocol provides a general framework for conjugating a this compound-functionalized payload to an antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized payload (e.g., DBM-MMAF)

  • TCEP

  • Reaction buffer: PBS, pH 7.4

  • Quenching solution

  • Purification system (e.g., size-exclusion chromatography)

  • System for Drug-to-Antibody Ratio (DAR) analysis (e.g., HIC-HPLC, LC-MS)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer and adjust the concentration to 5 mg/mL.

  • Reduction: Warm the antibody solution to 37°C. Add 8 molar equivalents of freshly prepared TCEP solution. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the DBM-payload (typically in a slight molar excess) to the reduced antibody solution. Incubate at room temperature for 1 hour.

  • Hydrolysis (Locking Step): Adjust the pH of the reaction mixture to 8.5 and incubate for an additional 1-2 hours to ensure complete hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.

  • Quenching: Quench any unreacted DBM-payload by adding a thiol-containing molecule (e.g., N-acetylcysteine).

  • Purification: Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography.

  • Characterization: Determine the average DAR of the purified ADC using a suitable analytical method.

Protocol 3: Assessment of Conjugate Stability

This protocol outlines a method to assess the stability of the bioconjugate in the presence of a competing thiol, simulating in vivo conditions.

Materials:

  • Purified bioconjugate

  • Incubation buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Competing thiol: Glutathione (GSH)

  • Analysis system: RP-HPLC or LC-MS

Procedure:

  • Sample Preparation: Prepare a solution of the bioconjugate (e.g., 0.5 mg/mL) in the incubation buffer.

  • Incubation: To one aliquot, add GSH to a final concentration of 5 mM. As a control, have an aliquot with only the bioconjugate in the incubation buffer. Incubate all samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining and detect any deconjugated species.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for producing and characterizing a this compound-based ADC.

Start Start Antibody_Reduction Antibody Disulfide Reduction (TCEP) Start->Antibody_Reduction DBM_Conjugation Conjugation with DBM-Payload Antibody_Reduction->DBM_Conjugation Hydrolysis Hydrolysis (pH 8.5) DBM_Conjugation->Hydrolysis Purification Purification (SEC) Hydrolysis->Purification Characterization Characterization Purification->Characterization DAR_Analysis DAR Analysis (HIC-HPLC, LC-MS) Characterization->DAR_Analysis Stability_Assay Stability Assay (in vitro/in vivo) Characterization->Stability_Assay End End DAR_Analysis->End Stability_Assay->End

Caption: A typical experimental workflow for the synthesis and evaluation of a this compound-based antibody-drug conjugate.

Conclusion: A More Stable Future for Bioconjugation

This compound represents a significant advancement in the field of bioconjugation, directly addressing the critical issue of conjugate stability that has plagued traditional maleimide-based approaches. Its ability to re-bridge disulfide bonds and subsequently form a highly stable, hydrolysis-locked adduct makes it an exceptional choice for applications where long-term in vivo stability is crucial, such as in the development of antibody-drug conjugates. While other next-generation maleimides also offer improvements, the well-characterized and rapid kinetics of this compound, coupled with its proven utility in generating homogeneous and robust bioconjugates, position it as a superior alternative for researchers seeking to build more effective and reliable targeted therapeutics and research tools.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Dibromomaleimide. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory contamination.

Hazard Identification and Risk Assessment

This compound and its derivatives are potent chemical reagents. Understanding their inherent risks is the first step toward safe handling. The primary hazards associated with this compound include severe skin corrosion and the potential to cause allergic skin reactions.[1]

Summary of Chemical Hazards:

Hazard ClassificationDescriptionSource
Skin CorrosionCategory 1B: Causes severe skin burns and eye damage.[1]
Skin SensitizationMay cause an allergic skin reaction.[1]
Acute Toxicity (Oral)Harmful if swallowed.[2]
Acute Toxicity (Intraperitoneal)Toxic if administered intraperitoneally (based on mouse data).[2]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following equipment must be worn at all times when handling this compound.

Detailed PPE Requirements:

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Chemical Splash Goggles and a Face ShieldGoggles must meet ANSI Z87.1 standards.[3] A face shield must be worn over the goggles, especially when there is a risk of splashing.[3][4]
Hands Chemically Resistant Gloves (Double Gloving Recommended)Due to the corrosive nature of this compound, robust chemical resistance is crucial. While specific permeation data for this compound is not readily available, selecting gloves made of nitrile or neoprene is a prudent starting point. Always inspect gloves for tears or punctures before use. Double gloving is recommended to prevent contamination of the surrounding area when removing the outer, potentially contaminated glove.[5][6] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5][6]
Body Flame-Resistant Laboratory CoatA lab coat that is flame-resistant and fully buttoned is required.[3] For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Type P3 (EN 143) Respirator CartridgesTo be used with an appropriate air-purifying respirator (APR) when working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols.[1] All users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4]
Feet Closed-Toed, Chemically Resistant ShoesShoes must fully cover the feet; sandals and perforated shoes are not permitted in the laboratory.[7]

Operational and Disposal Plans

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure that an emergency shower and eyewash station are accessible and have been recently tested. Prepare your workspace within a certified chemical fume hood.

  • Weighing: Handle solid this compound in a fume hood to avoid inhalation of fine particles.

  • In Solution: When working with this compound in solution, conduct all transfers and reactions within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.

Disposal Protocol:

  • Waste this compound: Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response:

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[8]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing a this compound spill.

G cluster_0 This compound Spill Response Protocol start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert ppe Don appropriate PPE: - Double gloves - Respirator - Goggles & face shield - Lab coat/apron alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize For small spills, cautiously neutralize if appropriate (consult SDS) contain->neutralize cleanup Carefully sweep solid or absorb liquid into a waste container neutralize->cleanup decontaminate Decontaminate the spill area with an appropriate solvent followed by soap and water cleanup->decontaminate dispose Seal, label, and dispose of all materials as hazardous waste decontaminate->dispose end Report the incident to EHS and supervisor dispose->end

Caption: Workflow for a this compound spill response.

References

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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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